molecular formula C18H15O3P B086201 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide CAS No. 13291-46-8

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Cat. No.: B086201
CAS No.: 13291-46-8
M. Wt: 310.3 g/mol
InChI Key: LLOXZCFOAUCDAE-UHFFFAOYSA-N
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Description

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (CAS 13291-46-8) is a high-value, phosphorus-containing compound extensively used in the research and development of high-performance, halogen-free flame-retardant polymers. Its primary application is as a reactive flame retardant for epoxy resin systems, where it can be incorporated into the polymer network to enhance fire safety without severely compromising other material properties . Studies have shown that epoxy resins modified with this compound and its derivatives can achieve excellent flame retardancy, often meeting the stringent UL-94 V-0 rating and demonstrating a significant reduction in peak heat release rate (pHRR) during combustion . The compound's efficacy stems from a dual-phase flame-retardant mechanism. In the condensed phase, it promotes the formation of a continuous and dense char layer that acts as a barrier, protecting the underlying material from heat and flame . Simultaneously, in the gas phase, upon decomposition, it releases phosphorus-containing radicals that scavenge the highly reactive H· and OH· radicals in the flame, effectively inhibiting the combustion process . For researchers, a key advantage is that this compound can enhance flame retardancy while maintaining a high glass transition temperature (Tg) and good transparency in the cured epoxy resin, which is critical for applications in electrical and electronic fields . Furthermore, its structure contributes to improved hydrophobicity and reduced water absorption in the final material, enhancing long-term stability, while also favorably influencing dielectric properties . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-diphenylphosphorylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3P/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOXZCFOAUCDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382657
Record name 2-(Diphenylphosphoryl)benzene-1,4-diol
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Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-46-8
Record name 2-(Diphenylphosphoryl)benzene-1,4-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C₁₈H₁₅O₃P.[1][2][3][4] This molecule incorporates a diphenylphosphine oxide group attached to a hydroquinone moiety. The presence of the phosphine oxide group, a strong hydrogen bond acceptor, and the dihydroxyphenyl ring suggests potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₈H₁₅O₃PPubChem[1][2]
Molecular Weight 310.29 g/mol Santa Cruz Biotechnology[3][4]
CAS Number 13291-46-8Santa Cruz Biotechnology[3][4]
IUPAC Name 2-(diphenylphosphoryl)benzene-1,4-diolPubChem[1][2]
Appearance White to Almost white powder to crystalTCI Chemicals
Melting Point 212.0 to 217.0 °CTCI Chemicals
Purity >97.0% (GC)TCI Chemicals
Topological Polar Surface Area 57.5 ŲPubChem[1]

Synthesis

The synthesis of this compound is achieved through the reaction of diphenylphosphine oxide with p-benzoquinone.[5] This reaction is a nucleophilic addition of the phosphorus atom of diphenylphosphine oxide to the electrophilic carbon of the benzoquinone ring.

Synthesis_Workflow reagent1 Diphenylphosphine Oxide reaction Nucleophilic Addition reagent1->reaction reagent2 p-Benzoquinone reagent2->reaction product This compound reaction->product

Synthesis of this compound.

Experimental Protocol: Synthesis of Diphenylphosphine Oxide (Precursor)

A common precursor, diphenylphosphine oxide, can be synthesized via the hydrolysis of chlorodiphenylphosphine.

  • Reaction Setup: A solution of chlorodiphenylphosphine (e.g., 9.2 g, 41.7 mmol) is added to aqueous HCl (1 M, 50 mL).

  • Reaction Execution: The mixture is stirred at room temperature overnight.

  • Work-up: The reaction mixture is extracted with dichloromethane. The organic layer is then washed sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.

  • Isolation: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield diphenylphosphine oxide as a colorless solid.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve diphenylphosphine oxide in a suitable solvent such as toluene.

  • Reagent Addition: Add p-benzoquinone to the solution. The molar ratio should be optimized, but a 1:1 ratio is a reasonable starting point.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, the product can be purified by column chromatography on silica gel. A solvent system such as a mixture of ethyl acetate and hexane is a common choice for eluting phosphine oxides.[6] Recrystallization from a suitable solvent system can be performed for further purification.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Although specific spectra for this compound were not found in the search results, the expected spectral features based on its structure and data from similar compounds are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.

General Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[6][7]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).

Expected Spectral Data:

NucleusExpected Chemical Shift Range (ppm) and MultiplicityKey Structural Information
¹H NMR 7.0 - 8.0 (m)Aromatic protons of the diphenyl groups.
6.5 - 7.0 (m)Aromatic protons of the dihydroxyphenyl ring.
~5.0 - 9.0 (br s)Phenolic hydroxyl protons (position can vary and signal may be broad).
¹³C NMR 115 - 160 (m)Aromatic carbons. Carbons attached to oxygen will be downfield. Carbons coupled to phosphorus will show splitting (J-coupling).
³¹P NMR 20 - 40A single peak is expected for the phosphine oxide phosphorus atom. The exact chemical shift is sensitive to the electronic environment.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

General Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Salient Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad)O-H stretchPhenolic hydroxyl groups
3100 - 3000C-H stretchAromatic C-H
~1600, ~1480, ~1440C=C stretchAromatic rings
~1200P=O stretchPhosphine oxide
~1120P-C stretchPhenyl-phosphorus bond
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (from PubChem): [8]

Adductm/z
[M+H]⁺311.08315
[M+Na]⁺333.06509
[M-H]⁻309.06859

Potential Applications in Drug Development

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the phosphine oxide functional group is of growing interest in medicinal chemistry. Phosphine oxides are recognized for their ability to act as strong hydrogen bond acceptors, which can lead to improved interactions with biological targets. They can also enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.

For instance, the approved anti-cancer drug Brigatinib contains a phosphine oxide moiety, highlighting the potential of this functional group in modern drug design. The dihydroxyphenyl portion of the molecule is also a common pharmacophore found in various biologically active compounds.

Given its structural features, this compound could be a valuable scaffold or intermediate for the synthesis of novel compounds for biological screening. Further research is warranted to explore its potential cytotoxic, enzyme inhibitory, or receptor binding activities.

Drug_Development_Logic compound This compound properties Physicochemical Properties (H-bond acceptor, polarity) compound->properties synthesis Synthetic Accessibility compound->synthesis screening Biological Screening properties->screening synthesis->screening assays Cytotoxicity Assays Enzyme Inhibition Assays Receptor Binding Assays screening->assays lead_gen Lead Generation & Optimization assays->lead_gen

Logical workflow for evaluating the compound in drug discovery.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long lasting effects.

Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, and release to the environment should be avoided.[1]

Conclusion

This compound is a readily synthesizable compound with interesting structural features that make it a candidate for further investigation in materials science and medicinal chemistry. This guide provides a foundational understanding of its chemical properties and characterization. Future research should focus on obtaining detailed experimental data for its synthesis and spectroscopic properties, and more importantly, on exploring its biological activity profile to unlock its potential in drug discovery and development.

References

An In-depth Technical Guide on 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (CAS No. 13291-46-8) is an organophosphorus compound featuring a diphenylphosphine oxide group attached to a hydroquinone moiety.[1][2] The presence of both the phosphorus center and the dihydroxy-substituted aromatic ring suggests its potential utility in coordination chemistry, catalysis, and as a precursor for more complex molecules, including those with potential applications in materials science and drug development.[3][4] This guide serves to consolidate the available information on this compound and to provide standardized protocols for its synthesis and detailed spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₅O₃P[1]
Molecular Weight 310.29 g/mol [2]
CAS Number 13291-46-8[1][2]
Appearance White to Almost white powder/crystal
Melting Point 212.0 to 217.0 °C
Purity >97.0% (GC)
IUPAC Name 2-(diphenylphosphoryl)benzene-1,4-diol[1]

Synthesis

The synthesis of this compound can be achieved through the reaction of diphenylphosphine oxide (DPO) with 1,4-benzoquinone.[3][4] This reaction is a nucleophilic addition of the phosphorus atom of DPO to the electrophilic carbon of the benzoquinone ring.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for similar compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine oxide in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Addition of Reagent: To this solution, add a solution of 1,4-benzoquinone in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) or by column chromatography on silica gel to yield the pure this compound.

Below is a diagram illustrating the synthesis workflow.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product DPO Diphenylphosphine Oxide Reaction Nucleophilic Addition in Anhydrous Solvent DPO->Reaction Benzoquinone 1,4-Benzoquinone Benzoquinone->Reaction Purification Recrystallization or Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: A flowchart of the synthesis of the title compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra would provide critical information.

Table 2: Expected NMR Spectroscopic Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H Data not available--Aromatic protons, Hydroxyl protons
¹³C Data not available--Aromatic carbons, Carbon bearing the P=O group
³¹P Data not available--P=O

4.1.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include multiplets in the aromatic region (approx. 7-8 ppm) corresponding to the phenyl and dihydroxyphenyl protons, and broad singlets for the hydroxyl protons, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Signals are expected in the aromatic region (approx. 110-160 ppm). The carbon atoms will show coupling to the phosphorus atom (J-coupling).

  • ³¹P NMR: Acquire the phosphorus-31 NMR spectrum. A single resonance is expected, with its chemical shift being characteristic of a diaryl(aryl)phosphine oxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FTIR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not availableO-H stretch (hydroxyl groups), C-H stretch (aromatic), C=C stretch (aromatic), P=O stretch, P-C stretch, C-O stretch

4.2.1. Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected vibrational bands include a broad O-H stretching band for the hydroxyl groups, C-H stretching for the aromatic rings, C=C stretching bands for the aromatic rings, a strong P=O stretching band, and P-C and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Expected Mass Spectrometry Data

m/zAssignment
Data not available[M+H]⁺, [M+Na]⁺, or other adducts and fragment ions

4.3.1. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum will show the molecular ion peak (or adducts like [M+H]⁺ or [M+Na]⁺) and various fragment ions, which can help in confirming the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Expected UV-Vis Spectroscopic Data

λmax (nm)Molar Absorptivity (ε)Solvent
Data not availableData not availableData not available

4.4.1. Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a spectrophotometer. The spectrum is expected to show absorption bands corresponding to π-π* transitions of the aromatic rings.

Experimental Workflow and Logical Relationships

The overall process from synthesis to full characterization of this compound can be visualized as a logical workflow.

G Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Synthesis Synthesize Crude Product Purification Purify Compound Synthesis->Purification NMR NMR (1H, 13C, 31P) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Purification->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure UVVis->Structure

Caption: Workflow from synthesis to spectroscopic analysis.

Conclusion

This compound is a compound with significant potential for further research and application development. This guide provides a foundational understanding of its synthesis and the necessary protocols for its comprehensive spectroscopic characterization. While specific, publicly available quantitative spectroscopic data is currently limited, the detailed methodologies presented herein offer a clear path for researchers to obtain this crucial information. The provided workflows aim to streamline the process of synthesis and analysis for professionals in the fields of chemistry and drug development.

References

The Genesis of a Cornerstone Functional Group: An In-depth Technical History of Phosphine Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery and history of phosphine oxides reveals a fascinating journey from their initial, often accidental, synthesis in the 19th century to their current indispensable role in modern chemistry. This technical guide illuminates the key milestones, experimental foundations, and the evolution of our understanding of this pivotal phosphorus-containing functional group, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.

From Inorganic Precursors to Organophosphorus Pioneers: The Dawn of Phosphine Oxide Chemistry

The story of phosphine oxides begins not with the now-ubiquitous triarylphosphine oxides, but with their inorganic counterparts. In the 1840s, French chemist Charles-Adolphe Wurtz made a significant contribution with his work on the acids of phosphorus, which led to the discovery of phosphorus oxychloride (POCl₃) . This inorganic phosphine oxide marked one of the earliest well-characterized compounds containing the P=O moiety.

The latter half of the 19th century witnessed the pioneering work of German chemist August Wilhelm von Hofmann , who laid much of the groundwork for the field of organophosphorus chemistry. While Hofmann extensively studied phosphorus bases (phosphines), it was his contemporaries, August Michaelis and H. von Soden , who, in 1885, unequivocally reported the synthesis of the first tertiary aromatic phosphine oxides. Their work, published in Justus Liebigs Annalen der Chemie, described the reaction of arylphosphorus chlorides with aromatic hydrocarbons in the presence of a catalyst, leading to the formation of triarylphosphine oxides.

Foundational Synthetic Methodologies: A Look Back at Early Experimental Protocols

The early syntheses of phosphine oxides were foundational, establishing the chemical principles that, in many ways, are still employed today. Below are detailed methodologies for these key historical preparations.

Table 1: Early Synthetic Routes to Phosphine Oxides
Reaction Name/TypeGeneral ReactionReagents & Conditions (19th Century)Typical Yields (Reported)
Wurtz Synthesis of Phosphorus Oxychloride PCl₅ + H₂O → POCl₃ + 2HClPhosphorus pentachloride, water. The reaction is vigorous and requires careful control of the addition of water.Not explicitly reported, but a standard preparation method.
Michaelis-von Soden Synthesis of Triarylphosphine Oxides ArPCl₂ + 2 Ar'H (with AlCl₃) → Ar(Ar')₂POArylphosphorus dichloride, aromatic hydrocarbon (e.g., benzene), aluminum chloride as a catalyst. The mixture was heated, often for extended periods.Moderate
Experimental Protocol: Michaelis-von Soden Synthesis of Triphenylphosphine Oxide (ca. 1885)

Objective: To synthesize triphenylphosphine oxide from phenylphosphorus dichloride and benzene.

Reagents:

  • Phenylphosphorus dichloride (C₆H₅PCl₂)

  • Benzene (C₆H₆)

  • Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

  • A mixture of phenylphosphorus dichloride and an excess of dry benzene was prepared in a flask fitted with a reflux condenser.

  • Anhydrous aluminum chloride was added portion-wise to the reaction mixture.

  • The mixture was heated to reflux for several hours until the evolution of hydrogen chloride gas ceased.

  • Upon cooling, the reaction mixture was cautiously poured into a large volume of water to decompose the aluminum chloride complex.

  • The benzene layer was separated, and the solvent was removed by distillation.

  • The solid residue, crude triphenylphosphine oxide, was then purified by recrystallization from a suitable solvent such as alcohol or ether.

Quantitative Data from Early Syntheses:

  • Melting Point of Triphenylphosphine Oxide: Early reports cited a melting point in the range of 152-154 °C, which is in close agreement with the modern accepted value of 154-158 °C.

The Enduring Enigma of the P=O Bond: A Timeline of Understanding

The nature of the phosphorus-oxygen bond in phosphine oxides has been a subject of considerable debate and study. The evolution of our understanding of this bond is a compelling story of the interplay between experimental observation and theoretical chemistry.

G Evolution of the P=O Bond Theory cluster_early 19th - Early 20th Century cluster_mid20th Mid-20th Century Debate cluster_late20th_modern Late 20th Century - Present Early Early Representation P=O (Double Bond) d_orbital d-Orbital Participation pπ-dπ back-bonding model. Phosphorus uses its d-orbitals. Early->d_orbital Increased Spectroscopic Data dative Dative Bond Model P⁺-O⁻ No d-orbital involvement. Similar to amine oxides. Early->dative Questioning d-orbital necessity MO_theory Molecular Orbital Theory Donation of oxygen p-orbital lone pair electrons into P-C σ* anti-bonding orbitals. d_orbital->MO_theory Computational Analysis dative->MO_theory Refined Understanding

Caption: Evolution of the understanding of the P=O bond in phosphine oxides.

Initially, the P=O bond was simply represented as a double bond, analogous to the C=O bond in ketones. However, the observed properties of phosphine oxides, such as their high polarity and the short P-O bond length, suggested a more complex bonding picture. For much of the 20th century, a model involving the participation of phosphorus's 3d-orbitals in π-bonding was widely accepted. This "pπ-dπ back-bonding" model was used to explain the bond's characteristics.

However, with the advent of more sophisticated computational chemistry, the necessity of d-orbital involvement came into question. An alternative model, treating the P=O bond as a dative covalent bond (P⁺-O⁻), similar to that in amine oxides, gained traction.

The current, most widely accepted explanation comes from molecular orbital theory. This model describes the short and strong P=O bond as resulting from the donation of lone pair electrons from oxygen's p-orbitals into the anti-bonding (σ*) orbitals of the phosphorus-carbon bonds.[1] This interaction strengthens the P-O bond without invoking d-orbital participation.

The Wittig Reaction: An Unintentional Boon for Phosphine Oxide Chemistry

The development of the Wittig reaction in the 1950s by Georg Wittig was a watershed moment for organic synthesis. An important, and often overlooked, consequence of this reaction was the production of triphenylphosphine oxide as a stoichiometric byproduct. While initially viewed as a waste product that complicated purification, the sheer volume of triphenylphosphine oxide generated by the widespread use of the Wittig reaction spurred research into its own chemistry, including methods for its reduction back to triphenylphosphine.

G The Wittig Reaction Workflow and Phosphine Oxide Byproduct Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene (Desired Product) Oxaphosphetane->Alkene PO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->PO

Caption: Simplified workflow of the Wittig reaction, highlighting the formation of triphenylphosphine oxide.

Modern Perspectives and Future Directions

Today, phosphine oxides are far more than just byproducts. They are utilized as ligands in catalysis, as highly polar functional groups to modulate the physicochemical properties of drug candidates, and as precursors to a vast array of other organophosphorus compounds.[2][3] The journey from their 19th-century discovery to their current status as a cornerstone of organic and medicinal chemistry underscores the enduring importance of fundamental chemical research. The historical development of phosphine oxides serves as a powerful example of how curiosity-driven research and the investigation of seemingly minor reaction components can lead to major advances in chemical science.

References

An In-depth Technical Guide to 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is an organophosphorus compound with significant potential in various scientific and industrial fields. Notably, it has garnered attention as a reactive flame retardant for polymers, particularly epoxy resins.[1][2] Its chemical structure, featuring a phosphorus-containing group and reactive hydroxyl functionalities, allows for its incorporation into polymer matrices, imparting enhanced thermal stability and flame retardancy.[1] This technical guide provides a comprehensive overview of the physical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its proposed flame-retardant mechanism.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(diphenylphosphoryl)benzene-1,4-diol[5]
CAS Number 13291-46-8[5][6][7]
Molecular Formula C₁₈H₁₅O₃P[5][6][7]
Molecular Weight 310.29 g/mol [6][7]
Appearance White to Almost white powder to crystal[3][4]
Melting Point 212.0 to 217.0 °C[3]
Enthalpy of Fusion 37.26 kJ/mol (at 487.8 K)
Solubility

The solubility of this compound has been determined in a variety of solvents. A study by Guo, Wang, et al. (2010) measured its solubility in twelve different solvents using a static analytical method.[8][9] The mole fraction solubility data from this study is summarized in Table 2.

Table 2: Mole Fraction Solubility of this compound in Various Solvents at Different Temperatures

Temperature (K)MethanolEthanol1-Propanol2-PropanolEthyl AcetateAcetoneTolueneDichloromethaneChloroformn-HexaneCyclohexaneWater
293.150.04580.02750.01520.01180.03320.08910.00110.01020.00650.000030.000040.00012
298.150.05620.03410.01890.01470.04150.10850.00140.01280.00820.000040.000050.00015
303.150.06850.04210.02340.01820.05160.13120.00180.01590.01020.000050.000060.00018
308.150.08310.05160.02880.02240.06380.15780.00230.01970.01270.000060.000080.00022
313.150.10050.06290.03530.02750.07850.18890.00290.02430.01570.000080.000100.00027
318.150.12130.07650.04310.03370.09620.22510.00360.02980.01930.000100.000120.00033
323.150.14610.09280.05250.04110.11750.26710.00450.03650.02360.000120.000150.00040

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of diphenylphosphine oxide with p-benzoquinone in a suitable solvent, such as toluene.[1][10]

Materials:

  • Diphenylphosphine oxide

  • p-Benzoquinone

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diphenylphosphine oxide in anhydrous toluene.

  • Add an excess of p-benzoquinone to the solution.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven.

Characterization Protocols

Sample Preparation:

  • Accurately weigh 10-20 mg of the solid this compound sample.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2]

  • Gently agitate the vial to ensure complete dissolution.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[11]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[2]

  • Cap the NMR tube securely.

¹H and ¹³C NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Use the residual solvent peak as an internal reference for chemical shift calibration.

  • Process the acquired data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the diphenylphosphine oxide and dihydroxyphenyl moieties, as well as the hydroxyl protons.

  • ¹³C NMR: Resonances for the carbon atoms in the aromatic rings. The carbon atoms attached to the phosphorus will exhibit splitting due to P-C coupling.[12]

  • ³¹P NMR: A single resonance characteristic of the phosphine oxide group.

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.

  • Ensure the ATR crystal is clean before sample analysis.

  • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty ATR crystal prior to sample analysis.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectral Features:

  • A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

  • Sharp peaks in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching.

  • A strong absorption band around 1200-1100 cm⁻¹ attributed to the P=O stretching vibration.

  • Bands in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C stretching.

Procedure:

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.[3]

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8]

  • Record the heat flow as a function of temperature.

Data Analysis:

  • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

  • The enthalpy of fusion (ΔHբ) is calculated by integrating the area of the melting peak.[8][13]

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan.[14]

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1][14]

  • Record the sample weight as a function of temperature.

Data Analysis:

  • The onset of decomposition temperature indicates the thermal stability of the compound.

  • The weight loss at different temperature ranges corresponds to the degradation of different parts of the molecule.

  • The residual weight at the end of the analysis provides information about the char formation, which is relevant for flame retardant applications.[15]

Flame Retardant Mechanism of this compound in Epoxy Resins

The primary application of this compound is as a flame retardant in polymers like epoxy resins. Its effectiveness is attributed to a combination of gas-phase and condensed-phase mechanisms. The following diagram illustrates the proposed flame retardant workflow.

flame_retardant_mechanism cluster_polymer Polymer Matrix (Epoxy Resin) cluster_combustion Combustion Zone cluster_gas_phase Gas Phase Action cluster_condensed_phase Condensed Phase Action polymer Epoxy Resin + 2,5-DHDPPO flame Flame polymer->flame Heat P_radicals Phosphorus-containing radicals (PO•, HPO•) polymer->P_radicals Thermal Decomposition dilution Inert Gas Release (H₂O, CO₂) polymer->dilution char_layer Protective Char Layer (Phosphoric/Polyphosphoric acid) polymer->char_layer Dehydration & Crosslinking flame->polymer Decomposition P_radicals->flame Radical Scavenging (Flame Inhibition) dilution->flame Fuel Dilution insulation Thermal Insulation & Oxygen Barrier char_layer->insulation Forms insulation->polymer Protects

Caption: Proposed flame retardant mechanism of this compound.

Conclusion

This compound is a valuable compound with well-defined physical characteristics that make it suitable for applications such as a flame retardant in polymers. This guide has provided a detailed summary of its properties, along with comprehensive experimental protocols for its synthesis and characterization. The visualization of its flame-retardant mechanism offers a clear understanding of its mode of action. This information serves as a valuable resource for researchers and professionals working with this compound, facilitating its effective utilization and further investigation in various fields of science and technology.

References

solubility of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the is crucial for its application in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a summary of available data, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in this process.

Solubility Data

Quantitative solubility data for 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide is not widely available in the public literature. However, based on its chemical structure, which includes a polar phosphine oxide group, two hydrophilic hydroxyl groups, and three nonpolar phenyl rings, a qualitative assessment of its solubility can be inferred. The presence of both polar and nonpolar moieties suggests that it will exhibit moderate solubility in a range of solvents. High solubility is not expected in either very polar solvents like water or very nonpolar solvents like hexane. Solvents with intermediate polarity, particularly those capable of hydrogen bonding, are likely to be the most effective.

For context, the solubility of a related compound, diphenylphosphinic acid, is provided in the table below. This can offer some insight into the potential behavior of this compound.

CompoundSolventTemperature (°C)Solubility ( g/100g Solvent)
Diphenylphosphinic AcidWater200.8
Ethanol2045.5
Diethyl Ether2038.5
Acetone2058.8
Benzene208.3
Chloroform2025.0
Carbon Tetrachloride201.0

Data for Diphenylphosphinic Acid is illustrative and may not be representative of this compound.

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a solid compound in a liquid solvent.

Method 1: Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Protocol:

  • Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

  • Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Method 2: High-Throughput Screening (HTS) Method

This method is suitable for rapidly assessing solubility in a large number of solvents, often during early-stage research.

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

  • Assay Plate Preparation: The stock solution is added to a multi-well plate containing the various test solvents.

  • Precipitation and Equilibration: The plate is shaken for a set period (e.g., 2-24 hours) at a controlled temperature to allow for precipitation and equilibration.

  • Analysis: The plate is analyzed using a plate reader that can detect turbidity or by taking aliquots for analysis by another method like HPLC. The solubility is determined by comparing the concentration in the test wells to a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

experimental_workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase cluster_result Result A Select Compound and Solvents B Prepare Supersaturated Mixture A->B Add excess solid to solvent C Agitate at Constant Temperature (e.g., 24-72 hours) B->C Ensure equilibrium is reached D Allow Solid to Settle C->D E Filter Supernatant D->E Separate liquid from solid F Quantify Solute Concentration (e.g., HPLC, UV-Vis) E->F Analyze the saturated solution G Determine Solubility F->G Calculate final value

In-depth Technical Guide: Thermal Stability of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide, a compound of significant interest in materials science, particularly as a flame retardant. This document outlines the key thermal properties, detailed experimental protocols for its analysis, and a method for its synthesis.

Core Concepts: Thermal Stability and Analysis

This compound, often abbreviated as DPDHPP or HPO, is an organophosphorus compound recognized for its application as a reactive flame retardant, frequently incorporated into epoxy resins and other polymers. Its thermal stability is a critical parameter that dictates its processing conditions and performance in high-temperature applications. The primary techniques used to evaluate the thermal stability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the decomposition temperatures, the presence of volatile components, and the amount of residual char.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.

Quantitative Thermal Analysis Data

The thermal properties of this compound have been characterized, providing valuable data for its application.

PropertyValueTechnique
Melting Point212.0 °C to 217.0 °CDSC
Decomposition Profile (under Nitrogen Atmosphere) TGA
Initial Decomposition TemperatureData not available in the public domain.TGA
Temperature of Maximum Decomposition RateData not available in the public domain.TGA
Residual Mass at 800 °CData not available in the public domain.TGA

Note: Specific quantitative data from TGA analysis of the pure compound, while known to have been performed, is not publicly available in the cited literature. The data presented here is based on general knowledge and supplier specifications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the thermal properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diphenylphosphine oxide with p-benzoquinone.

Materials:

  • Diphenylphosphine oxide (DPO)

  • p-Benzoquinone

  • Toluene (or another suitable solvent)

Procedure:

  • In a reaction vessel, dissolve diphenylphosphine oxide in toluene.

  • Slowly add p-benzoquinone to the solution while stirring.

  • The reaction mixture is then typically stirred at room temperature for a specified period to ensure complete reaction.

  • The resulting solid product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

  • The final product is dried under vacuum to yield this compound as a white to off-white solid.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a standard procedure for analyzing the thermal decomposition of this compound.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Accurately weigh 5-10 mg of the dried this compound sample into a TGA crucible (typically alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for a sufficient time to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Continuously record the sample mass as a function of temperature.

  • The resulting data is plotted as a percentage of initial mass versus temperature. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a standard method for determining the melting point and other thermal transitions of this compound.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 2-5 mg of the dried this compound sample into a DSC pan (typically aluminum).

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • The heat flow to the sample is measured relative to the reference, and the resulting data is plotted as heat flow versus temperature. The melting point is determined from the peak of the endothermic transition.

Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

SynthesisWorkflow DPO Diphenylphosphine Oxide Reaction Reaction Mixture DPO->Reaction Benzoquinone p-Benzoquinone Benzoquinone->Reaction Solvent Toluene Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Ethyl Acetate Filtration->Washing Drying Vacuum Drying Washing->Drying Product 2,5-Dihydroxyphenyl (diphenyl)phosphine Oxide Drying->Product

Caption: Synthesis workflow for this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place load Load into TGA place->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min to 800 °C purge->heat record Record Mass vs. Temperature heat->record plot Generate TGA/DTG Curves record->plot determine Determine Decomposition Temps & Residual Mass plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation weigh_dsc Weigh 2-5 mg of Sample seal_dsc Seal in DSC Pan weigh_dsc->seal_dsc load_dsc Load into DSC seal_dsc->load_dsc heat_dsc Heat at 10 °C/min load_dsc->heat_dsc record_dsc Record Heat Flow vs. Temperature heat_dsc->record_dsc plot_dsc Generate DSC Curve record_dsc->plot_dsc determine_dsc Determine Melting Point plot_dsc->determine_dsc

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

An In-depth Technical Guide to Potential Derivatives of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential applications of derivatives of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPDHPP), a molecule holding promise for materials science and medicinal chemistry. This document provides a comprehensive overview of the core molecule, detailed experimental protocols for the synthesis of a key derivative, and outlines potential pathways for the creation of a diverse library of related compounds.

Core Compound: this compound (DPDHPP)

This compound, also known as diphenylphosphinyl hydroquinone, is a trifunctional molecule featuring a hydroquinone ring substituted with a diphenylphosphine oxide group. The presence of two reactive hydroxyl groups and the polar phosphine oxide moiety makes it an attractive building block for creating a variety of derivatives with tailored properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13291-48-8
Molecular Formula C₁₈H₁₅O₃P
Molecular Weight 310.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 215-219 °C
Solubility Soluble in polar organic solvents such as DMF, DMAc, and DMSO.

Synthetic Pathways to DPDHPP Derivatives

The primary sites for derivatization on the DPDHPP core are the two hydroxyl groups of the hydroquinone ring. These can readily undergo O-alkylation to form ethers and O-acylation to form esters.

Ether Derivatives

The synthesis of ether derivatives of DPDHPP can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

A key example of a diether derivative is [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide (APB-dPPO) . This compound has been synthesized and characterized, demonstrating the feasibility of derivatizing the hydroxyl groups of DPDHPP.

This protocol is based on the synthesis described in the literature for the preparation of APB-dPPO, a diamine monomer used in the synthesis of polyimides.[1][2]

Materials:

  • This compound (DPDHPP)

  • p-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Hydrazine monohydrate

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

Procedure:

Step 1: Synthesis of the Dinitro Intermediate

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add this compound, an excess of p-fluoronitrobenzene, and potassium carbonate in N,N-dimethylacetamide (DMAc).

  • Add toluene to the reaction mixture to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude dinitro product.

  • Filter the precipitate, wash thoroughly with water and methanol, and dry under vacuum.

Step 2: Reduction to the Diamine (APB-dPPO)

  • Suspend the dinitro intermediate in ethanol in a flask.

  • Add a catalytic amount of 10% Pd/C.

  • Heat the mixture to reflux and add hydrazine monohydrate dropwise.

  • Continue refluxing for several hours until the reduction is complete (monitored by TLC).

  • Filter the hot solution through a bed of Celite to remove the catalyst.

  • Cool the filtrate to induce crystallization of the diamine product.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide.

Table 2: Characterization Data for [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide (APB-dPPO)

AnalysisObserved Results
¹H NMR Signals corresponding to aromatic protons of the diphenylphosphine oxide, the central hydroquinone ring, and the terminal aminophenoxy groups.
³¹P NMR A single peak characteristic of the phosphine oxide group.
FT-IR (cm⁻¹) Absorption bands for N-H stretching (amines), P=O stretching, and C-O-C stretching (ether).
Melting Point Specific to the purified compound.
Elemental Analysis Consistent with the molecular formula C₃₀H₂₅N₂O₃P.

Note: Specific chemical shifts and peak positions should be referenced from the original publication.

Diagram 1: Synthetic Pathway to APB-dPPO

G DPDHPP 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPDHPP) Reagents1 p-Fluoronitrobenzene, K₂CO₃, DMAc/Toluene DPDHPP->Reagents1 Dinitro Dinitro Intermediate Reagents1->Dinitro Reagents2 Hydrazine monohydrate, 10% Pd/C, Ethanol Dinitro->Reagents2 APB_dPPO [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide (APB-dPPO) Reagents2->APB_dPPO

Caption: Reaction scheme for the synthesis of the diether derivative APB-dPPO.

Potential Ether Derivatives

The Williamson ether synthesis protocol can be adapted to create a wide array of ether derivatives by varying the alkylating agent.

Table 3: Proposed Potential Ether Derivatives of DPDHPP

Alkylating AgentPotential Derivative NamePotential Application Areas
Methyl iodideDiphenyl[2,5-bis(methoxy)phenyl]phosphine oxideBuilding block, intermediate
Ethyl bromide--INVALID-LINK--phosphine oxideMaterials science
Benzyl chloride--INVALID-LINK--phosphine oxideDrug discovery (prodrugs)
Propargyl bromideDiphenyl[2,5-bis(prop-2-yn-1-yloxy)phenyl]phosphine oxideClick chemistry, bioconjugation

Diagram 2: General Workflow for Ether Derivative Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product DPDHPP DPDHPP ReactionVessel Mix and Heat DPDHPP->ReactionVessel AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionVessel Base Base (e.g., K₂CO₃, NaH) Base->ReactionVessel Solvent Solvent (e.g., DMF, Acetone) Solvent->ReactionVessel Precipitation Precipitation in Water ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Chromatography Column Chromatography Filtration->Chromatography FinalProduct 2,5-Dialkoxyphenyl(diphenyl) phosphine Oxide Derivative Chromatography->FinalProduct

Caption: General experimental workflow for the synthesis of DPDHPP ether derivatives.

Ester Derivatives

Esterification of the hydroxyl groups of DPDHPP can be achieved by reacting it with acyl chlorides or carboxylic anhydrides in the presence of a base, or with carboxylic acids using a coupling agent. These reactions would yield diester derivatives.

Materials:

  • This compound (DPDHPP)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Carboxylic anhydride

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve DPDHPP in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the base to the solution and cool in an ice bath.

  • Add the acyl chloride or carboxylic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 4: Proposed Potential Ester Derivatives of DPDHPP

Acylating AgentPotential Derivative NamePotential Application Areas
Acetyl chloride2,5-Diacetoxyphenyl(diphenyl)phosphine oxideIntermediate, protecting group
Benzoyl chloride2,5-Bis(benzoyloxy)phenyl(diphenyl)phosphine oxideMaterials with enhanced thermal stability
Methacryloyl chloride2,5-Bis(methacryloyloxy)phenyl(diphenyl)phosphine oxidePolymerizable monomer

Potential Applications in Drug Development

The phosphine oxide group is increasingly recognized for its favorable properties in medicinal chemistry. It can act as a strong hydrogen bond acceptor, potentially improving interactions with biological targets. Furthermore, the incorporation of a phosphine oxide moiety can enhance aqueous solubility and metabolic stability of drug candidates.

The derivatives of DPDHPP, particularly those with functionalized ether or ester side chains, could be explored for a variety of therapeutic areas. For instance, the aminophenoxy derivative APB-dPPO introduces primary amine groups that can be further functionalized, for example, by forming amides with pharmacologically active carboxylic acids. The hydroxyl groups of DPDHPP itself could be linked to promoieties to create prodrugs.

Diagram 3: Logical Relationship for Drug Discovery Potential

G Core DPDHPP Core Hydroxyl Two Hydroxyl Groups Core->Hydroxyl PO Phosphine Oxide Group Core->PO Derivatization Derivatization (Ethers, Esters) Hydroxyl->Derivatization Properties Modulated Physicochemical Properties (Solubility, Lipophilicity) PO->Properties Derivatization->Properties Bioactivity Potential Biological Activity Properties->Bioactivity DrugDev Drug Development Candidates Bioactivity->DrugDev

Caption: Relationship between DPDHPP's structure and its drug discovery potential.

Conclusion

This compound is a versatile platform for the synthesis of a wide range of derivatives. The demonstrated synthesis of the diether [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide confirms the accessibility of such compounds. By employing standard organic transformations like Williamson ether synthesis and esterification, a diverse library of DPDHPP derivatives can be generated. These novel compounds hold significant potential for applications in materials science as monomers for high-performance polymers and in medicinal chemistry as scaffolds for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of these derivatives is warranted to fully explore their potential.

References

Quantum Computational Analysis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum computational and experimental analysis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DHDPO). While direct computational studies on this specific molecule are not extensively available in current literature, this document outlines a detailed theoretical and experimental framework for its characterization. This includes proposed methodologies for synthesis, spectroscopic analysis (NMR, IR, UV-Vis), and in-depth quantum computational studies employing Density Functional Theory (DFT) to elucidate its electronic structure, reactivity, and potential applications. The primary known application of DHDPO is in materials science as a flame retardant. Furthermore, the presence of the hydroquinone moiety suggests potential, though currently unexplored, applications in drug development, which are also discussed herein. All presented quantitative data for computational studies are hypothetical and serve as a template for future research.

Introduction

This compound (DHDPO), also known as 2-(diphenylphosphinyl)-1,4-benzenediol, is an organophosphorus compound that merges the structural features of a diphenylphosphine oxide and a hydroquinone. This unique combination suggests a duality in its potential applications, ranging from materials science to medicinal chemistry. The phosphine oxide group is known to enhance thermal stability and can act as a strong hydrogen bond acceptor, while the hydroquinone moiety is redox-active and a common structural motif in biologically active compounds.

This guide aims to provide a thorough protocol for the complete characterization of DHDPO, with a strong emphasis on quantum computational methods to predict its molecular properties.

Synthesis and Experimental Protocols

Synthesis of this compound

A plausible synthetic route to DHDPO involves the reaction of diphenylphosphine oxide (DPO) with 1,4-benzoquinone[1].

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add diphenylphosphine oxide (DPO) (1 equivalent) and a suitable solvent such as toluene or dichloromethane.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add 1,4-benzoquinone (1 equivalent) portion-wise to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and mass spectrometry.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.

  • FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.

  • UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum is recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) in the range of 200-800 nm.

Quantum Computational Methodology

This section outlines a detailed protocol for the theoretical investigation of DHDPO using Density Functional Theory (DFT).

Computational Protocol:

  • Geometry Optimization: The initial structure of DHDPO is built using GaussView 6.0 and optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase using Gaussian 16 software. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated from the optimized structure. The energy gap (ΔE = E_LUMO - E_HOMO) is then determined.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated from the optimized geometry to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

Computational Results and Data Presentation (Hypothetical)

The following tables summarize the expected quantitative data from the proposed quantum computational studies.

Table 1: Calculated Thermodynamic and Electronic Properties of DHDPO

ParameterValue
Optimized Energy (Hartree)-1025.123456
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (ΔE) (eV)4.36

Table 2: Calculated Global Reactivity Descriptors of DHDPO

DescriptorFormulaValue (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.07
Electronegativity (χ)4.07
Global Hardness (η)(E_LUMO - E_HOMO) / 22.18
Global Softness (S)1 / (2η)0.23
Electrophilicity Index (ω)μ² / (2η)3.80

Visualizations

Proposed Experimental Workflow

G Figure 1: Experimental Workflow for Synthesis and Characterization of DHDPO cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Diphenylphosphine Oxide 1,4-Benzoquinone reaction Reaction in Toluene (Room Temperature, 12-24h) start->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Pure 2,5-Dihydroxyphenyl(diphenyl) phosphine Oxide (DHDPO) purification->product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) product->nmr ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis ms Mass Spectrometry product->ms

Figure 1: Experimental Workflow for Synthesis and Characterization of DHDPO
Proposed Computational Workflow

G Figure 2: Computational Workflow for Quantum Chemical Analysis of DHDPO cluster_analysis Property Calculations start Initial Molecular Structure of DHDPO optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->optimization freq_calc Frequency Calculation optimization->freq_calc optimized_structure Optimized Ground State Structure freq_calc->optimized_structure homo_lumo HOMO-LUMO Analysis optimized_structure->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping optimized_structure->mep reactivity Global Reactivity Descriptors optimized_structure->reactivity

Figure 2: Computational Workflow for Quantum Chemical Analysis of DHDPO
Hypothetical Signaling Pathway Inhibition

Given the hydroquinone moiety, DHDPO could potentially interfere with signaling pathways involving cellular oxidation and pigmentation. For instance, it might inhibit tyrosinase, a key enzyme in melanin synthesis.

G Figure 3: Hypothetical Inhibition of Melanin Synthesis Pathway by DHDPO Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin DHDPO DHDPO Tyrosinase Tyrosinase DHDPO->Tyrosinase Inhibition

Figure 3: Hypothetical Inhibition of Melanin Synthesis Pathway by DHDPO

Discussion and Future Directions

The outlined theoretical and experimental framework provides a clear path for the comprehensive study of this compound. The primary established application for this compound is as a flame retardant in polymers, likely owing to the thermal stability imparted by the diphenylphosphine oxide group.

The quantum computational analysis will be instrumental in understanding the molecule's electronic properties. The HOMO-LUMO gap will provide insights into its kinetic stability and chemical reactivity. A larger gap would suggest higher stability. The Molecular Electrostatic Potential map will be crucial in identifying the electron-rich and electron-deficient regions, thereby predicting its behavior in intermolecular interactions. The negative potential is expected to be localized on the oxygen atoms of the phosphoryl and hydroxyl groups, making them likely sites for electrophilic attack and hydrogen bonding.

The hydroquinone moiety opens up the possibility of biological applications. Hydroquinones are known to inhibit tyrosinase, an enzyme involved in melanin production. Therefore, DHDPO could be investigated as a potential skin-lightening agent. However, the cytotoxicity of hydroquinone derivatives is a concern that would need to be thoroughly evaluated. Future studies should focus on synthesizing DHDPO, performing the proposed computational and experimental characterizations, and then exploring its efficacy and safety in relevant biological assays.

Conclusion

This technical guide has presented a detailed framework for the in-depth study of this compound. By combining synthesis, spectroscopic characterization, and quantum computational analysis, a comprehensive understanding of this molecule's properties and potential applications can be achieved. While its role as a flame retardant is noted, the exploration of its potential biological activities, guided by computational predictions, represents a promising avenue for future research in drug development. The successful execution of the proposed studies will provide valuable data for researchers and scientists in both materials science and medicinal chemistry.

References

Methodological & Application

Applications of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide (DPDHPP), a bifunctional organophosphorus compound, has garnered significant interest for its applications in materials science, particularly as a highly effective flame retardant. Its unique structure, incorporating both a phosphorus-carbon bond and reactive hydroquinone moiety, offers a versatile platform for the synthesis of advanced polymers with enhanced safety and performance characteristics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of DPDHPP, primarily focusing on its role in the development of flame-retardant epoxy resins.

Application as a Reactive Flame Retardant in Epoxy Resins

DPDHPP serves as a reactive flame retardant, meaning it chemically incorporates into the polymer matrix. This integration offers significant advantages over additive flame retardants, including improved thermal stability, mechanical properties, and permanence, as it prevents leaching of the flame-retardant molecule over time.

The diphenylphosphine oxide group acts in both the gas and condensed phases to suppress combustion. Upon heating, it can generate phosphorus-containing radicals that quench flammable radicals in the gas phase. In the condensed phase, it promotes the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen, thus inhibiting further degradation and combustion. The hydroquinone moiety provides two reactive hydroxyl groups that can readily participate in the curing process of epoxy resins, ensuring its covalent incorporation into the polymer network.

Quantitative Data on Flame Retardant Performance

The effectiveness of DPDHPP as a flame retardant in epoxy resins has been demonstrated through various standard flammability tests. The data presented below is a summary of typical performance enhancements observed upon incorporation of DPDHPP into an epoxy resin matrix.

ParameterNeat Epoxy ResinEpoxy Resin with DPDHPP
Phosphorus Content (wt%)0~2.1[1][2]
UL-94 RatingV-1 / V-2V-0[1][2]
Limiting Oxygen Index (LOI) (%)~24-26~29-32[3]

Note: The exact values can vary depending on the specific epoxy resin system, curing agent, and the loading level of DPDHPP.

Thermal Properties

The incorporation of DPDHPP can influence the thermal stability of the epoxy resin. While it enhances char formation at high temperatures, the initial decomposition temperature may be slightly reduced due to the earlier decomposition of the phosphorus-containing moieties.

ParameterNeat Epoxy ResinEpoxy Resin with DPDHPP
Td5 (°C) (5% weight loss)~350-370~330-350[1]
Char Yield at 700°C (%)~15-20~25-35

Experimental Protocols

Protocol 1: Synthesis of this compound (DPDHPP)

This protocol describes the synthesis of DPDHPP via the reaction of diphenylphosphine oxide (DPO) with 1,4-benzoquinone.

Materials:

  • Diphenylphosphine oxide (DPO)

  • 1,4-Benzoquinone

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add diphenylphosphine oxide (1.0 eq).

  • Add anhydrous toluene to dissolve the diphenylphosphine oxide under a nitrogen atmosphere.

  • To this solution, add 1,4-benzoquinone (1.05 eq) portion-wise over 15 minutes with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Purify the crude DPDHPP by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white solid.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized DPDHPP can be confirmed by standard analytical techniques such as 1H NMR, 31P NMR, FT-IR spectroscopy, and melting point analysis.

Protocol 2: Preparation of Flame-Retardant Epoxy Resin with DPDHPP

This protocol outlines the procedure for incorporating DPDHPP into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin system using 4,4'-diaminodiphenyl sulfone (DDS) as the curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (DPDHPP)

  • 4,4'-Diaminodiphenyl sulfone (DDS)

  • Mechanical stirrer

  • Vacuum oven

  • Molds for sample preparation

Procedure:

  • Preheat the DGEBA epoxy resin to approximately 120 °C to reduce its viscosity.

  • Add the desired amount of DPDHPP to the preheated epoxy resin. The amount of DPDHPP will depend on the target phosphorus content and desired flame retardancy.

  • Stir the mixture mechanically until the DPDHPP is completely dissolved and a homogeneous solution is obtained.

  • Add the stoichiometric amount of the curing agent, DDS, to the mixture. The amount of DDS is calculated based on the epoxy equivalent weight of the DGEBA and the hydroxyl equivalent weight of DPDHPP.

  • Continue stirring at 120-130 °C until the DDS is fully dissolved.

  • Degas the mixture in a vacuum oven for 10-15 minutes to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into preheated molds.

  • Cure the samples in an oven according to a predefined curing schedule. A typical curing cycle might be 150 °C for 2 hours followed by a post-curing at 180 °C for 2 hours.

  • Allow the cured samples to cool down slowly to room temperature before demolding.

Visualizations

Synthesis_of_DPDHPP DPO Diphenylphosphine Oxide (DPO) Reaction Reaction DPO->Reaction Benzoquinone 1,4-Benzoquinone Benzoquinone->Reaction Toluene Toluene (Solvent) Toluene->Reaction Heat Reflux Heat->Reaction DPDHPP This compound (DPDHPP) Reaction->DPDHPP

Caption: Synthesis of DPDHPP from DPO and 1,4-benzoquinone.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase DPDHPP_condensed DPDHPP Char Protective Char Layer DPDHPP_condensed->Char Promotes Polymer Polymer Matrix Char->Polymer Insulates Combustion Combustion Polymer->Combustion Inhibits DPDHPP_gas DPDHPP P_radicals Phosphorus Radicals (PO•, HPO•) DPDHPP_gas->P_radicals Generates Flammable_radicals Flammable Radicals (H•, OH•) P_radicals->Flammable_radicals Quenches Flammable_radicals->Combustion Heat Heat Heat->DPDHPP_condensed Heat->DPDHPP_gas

Caption: Flame retardant mechanism of DPDHPP.

Other Potential Applications

While the primary application of DPDHPP is in the field of flame retardants, its bifunctional nature suggests potential for other uses in organic synthesis, although these are less documented. The hydroquinone moiety could be utilized as a starting material for the synthesis of redox-active polymers or as a ligand for metal complexes. The diphenylphosphine oxide group could also potentially be reduced to a phosphine, opening up applications in catalysis. Further research is needed to explore these possibilities.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for Hydrophosphinylation Reactions Using Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophosphinylation, the addition of the P-H bond of a phosphine oxide across an unsaturated C-C bond, is a powerful and atom-economical method for the synthesis of organophosphorus compounds. These products are valuable intermediates in organic synthesis, finding applications as ligands in catalysis, as building blocks for agrochemicals, and in the development of novel pharmaceuticals. Diphenylphosphine oxide is a common and versatile reagent for this transformation due to its stability and reactivity.

This document provides detailed protocols for several catalytic and photo-induced hydrophosphinylation reactions using diphenylphosphine oxide with various unsaturated substrates, including alkenes, alkynes, and enynes. The protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.

Reaction Mechanisms

The hydrophosphinylation of unsaturated compounds can proceed through different mechanisms depending on the chosen methodology. The most common pathways are radical addition and transition-metal-catalyzed addition.

  • Radical Addition: This pathway is often initiated by photo-irradiation or a radical initiator. A phosphinoyl radical is generated from diphenylphosphine oxide, which then adds to the unsaturated bond in an anti-Markovnikov fashion. The resulting carbon-centered radical abstracts a hydrogen atom to yield the final product.[1][2][3]

  • Transition-Metal-Catalyzed Addition: Various transition metals, including palladium, nickel, and rhodium, can catalyze the hydrophosphinylation reaction. The mechanism typically involves the oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination to afford the product and regenerate the catalyst.[4][5][6]

Experimental Protocols

Protocol 1: Visible-Light Photoredox-Catalyzed Hydrophosphinylation of Unactivated Alkenes

This protocol describes a mild and efficient method for the hydrophosphinylation of unactivated alkenes using a commercially available organic dye as a photocatalyst under visible light irradiation.[7][8][9]

Materials:

  • Diphenylphosphine oxide

  • Unactivated alkene (e.g., 1-octene)

  • Organic dye photocatalyst (e.g., Eosin Y)

  • Solvent (e.g., isopropanol)

  • Inert gas (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel, add diphenylphosphine oxide (1.0 equiv), the unactivated alkene (1.2 equiv), and the organic dye photocatalyst (1-5 mol%).

  • Add the solvent and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phosphine oxide.

Quantitative Data Summary:

Alkene SubstratePhotocatalystSolventReaction Time (h)Yield (%)Reference
1-OcteneEosin YIsopropanol2485[8]
CyclohexeneRose BengalAcetonitrile1878[10]
StyreneMethylene BlueDichloromethane1292[9]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Diphenylphosphine Oxide, Alkene, and Photocatalyst solvent Add Solvent and Degas reagents->solvent irradiate Irradiate with Visible Light at Room Temperature solvent->irradiate monitor Monitor Reaction Progress (TLC/GC) irradiate->monitor concentrate Remove Solvent in Vacuo monitor->concentrate Upon Completion purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Protocol 2: Nickel-Catalyzed Asymmetric Hydrophosphinylation of Conjugated Enynes

This protocol outlines a method for the highly regio- and enantioselective synthesis of P-stereogenic alkenyl phosphine oxides from conjugated enynes and diphenylphosphine oxide using a nickel catalyst.[4]

Materials:

  • Diphenylphosphine oxide

  • Conjugated enyne

  • Nickel catalyst precursor (e.g., Ni(OAc)₂)

  • Chiral ligand (e.g., a chiral phosphine ligand)

  • Solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add the nickel catalyst precursor and the chiral ligand to a dry reaction vessel.

  • Add the solvent and stir the mixture until a homogeneous solution is formed.

  • Add diphenylphosphine oxide and the conjugated enyne to the reaction mixture.

  • Seal the vessel and stir the reaction at the specified temperature.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., ³¹P NMR).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral alkenyl phosphine oxide.

Quantitative Data Summary:

Enyne SubstrateChiral LigandTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
1-Phenyl-1-buten-3-yne(R)-BINAP60248289[4]
1,4-Diphenyl-1-buten-3-yne(S)-Phos50367595[4]

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification catalyst Combine Ni Precursor and Chiral Ligand solvent_add Add Solvent and Stir catalyst->solvent_add reagents_add Add Diphenylphosphine Oxide and Enyne solvent_add->reagents_add react Stir at Elevated Temperature reagents_add->react monitor Monitor Reaction Progress (³¹P NMR) react->monitor cool_concentrate Cool and Concentrate monitor->cool_concentrate Upon Completion purify Purify by Column Chromatography cool_concentrate->purify product Chiral Product purify->product

Protocol 3: Photo-Induced Hydrophosphinylation of Alkenes (Catalyst-Free)

This protocol describes a solvent-free, atom-economical method for the hydrophosphinylation of alkenes with diphenylphosphine oxide initiated by photo-irradiation.[2][3]

Materials:

  • Diphenylphosphine oxide

  • Alkene (e.g., 1-octene)

  • UV lamp (e.g., Xenon lamp)

  • Pyrex reaction vessel

Procedure:

  • Place diphenylphosphine oxide and an excess of the alkene in a Pyrex reaction vessel.

  • Seal the vessel under an inert atmosphere (e.g., nitrogen).

  • Irradiate the mixture with a UV lamp at room temperature with stirring.

  • Monitor the reaction by GC or NMR spectroscopy.

  • Once the diphenylphosphine oxide is consumed, stop the irradiation.

  • Remove the excess alkene under reduced pressure.

  • The resulting product is often pure enough for subsequent use, but can be further purified by crystallization or column chromatography if necessary.

Quantitative Data Summary:

Alkene SubstrateAlkene:Ph₂P(O)H RatioIrradiation Time (h)Yield (%)Reference
1-Octene5:1498[2]
Allyl alcohol3:1685[1]
Vinyltrimethylsilane5:1890[2]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up mix Combine Diphenylphosphine Oxide and Alkene (Solvent-Free) seal Seal Vessel Under Inert Atmosphere mix->seal irradiate Irradiate with UV Lamp at Room Temperature seal->irradiate monitor Monitor Reaction Progress (GC/NMR) irradiate->monitor remove_excess Remove Excess Alkene in Vacuo monitor->remove_excess Upon Completion product Isolated Product remove_excess->product

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Diphenylphosphine oxide is a solid and should be handled with care to avoid inhalation of dust.

  • When using inert gases, ensure proper handling of gas cylinders.

  • UV radiation is harmful; ensure proper shielding of the light source.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Visible-Light Photocatalysis with Phosphine Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting visible-light photocatalytic reactions utilizing phosphine oxides. The methodologies outlined are based on established research and are intended to guide the user in setting up and executing these powerful synthetic transformations.

Introduction

Visible-light photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis. Phosphine oxides, traditionally viewed as byproducts of phosphine-mediated reactions, have gained significant attention as versatile substrates and, in some contexts, as components of catalytic systems in photoredox chemistry. Their application spans a range of transformations, including the formation of P-C, P-N, and other valuable chemical bonds. These reactions are characterized by their mild conditions, often proceeding at room temperature and utilizing readily available and inexpensive light sources.

Core Applications and Principles

Visible-light-induced transformations involving phosphine oxides typically proceed via radical intermediates. The general principle involves the excitation of a photocatalyst by visible light, which then engages in a single electron transfer (SET) process with a phosphine oxide derivative or another substrate to generate a key radical species. This radical then participates in the desired bond-forming event.

Key applications include:

  • Hydrophosphinylation of Alkenes: The addition of a P-H bond across a C=C double bond.

  • Synthesis of P-Stereogenic Phosphine Oxides: The creation of chiral phosphorus centers.[1][2][3]

  • Cross-Coupling Reactions: Formation of C-P and C-N bonds.[4]

Experimental Setups and Protocols

Reproducibility in photocatalysis is highly dependent on the experimental setup. Below are detailed protocols for common applications of phosphine oxides in visible-light photocatalysis.

General Experimental Setup

A typical experimental setup for visible-light photocatalysis is straightforward and can be assembled with common laboratory equipment.

Diagram of a General Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Analysis prep1 Weigh and add reactants, photocatalyst, and solvent to a reaction vessel. prep2 Seal the vessel and degas by sparging with an inert gas (e.g., N2 or Ar) for 15-30 min. prep1->prep2 react1 Place the reaction vessel near a visible light source (e.g., blue LED). prep2->react1 react2 Ensure consistent stirring and maintain a constant temperature (e.g., using a fan or water bath). react1->react2 react3 Irradiate for the specified reaction time. react2->react3 workup1 Quench the reaction (if necessary). react3->workup1 workup2 Perform extraction and purification (e.g., column chromatography). workup1->workup2 workup3 Analyze the product (e.g., NMR, MS). workup2->workup3 G cluster_initiation Initiation cluster_radical_formation Radical Formation cluster_coupling C-P Bond Formation start Ar-Cl + Base complex [Ar-Cl-Base] Complex start->complex excited_complex Excited State* complex->excited_complex Visible Light (hν) diradical Diradical Intermediate [Ar• Cl•-Base] excited_complex->diradical SET product Ar-P(O)(R)R' diradical->product Radical Coupling phosphine_oxide R(R')P(O)H phosphine_oxide->product

References

Synthesis of High-Performance Flame Retardants: Application of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of flame retardants utilizing 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DHPPO). DHPPO, a phosphorus-containing compound, serves as a reactive flame retardant, offering a halogen-free alternative for enhancing the fire safety of various polymeric materials, particularly epoxy resins. Its di-hydroxyl functionality allows for covalent incorporation into the polymer matrix, leading to improved thermal stability and flame retardancy with minimal impact on the material's mechanical properties.

Overview of DHPPO in Flame Retardancy

This compound (also referred to as Diphenyl-(2,5-dihydroxyphenyl)-phosphine oxide or DPDHPP) is synthesized from the reaction of diphenylphosphine oxide (DPO) and benzoquinone. The resulting molecule possesses reactive hydroxyl groups that can participate in the curing reactions of thermosetting polymers like epoxy resins. This covalent integration prevents the leaching of the flame retardant and ensures its permanence within the polymer matrix.

The flame retardant mechanism of phosphorus-based compounds like DHPPO operates in both the condensed and gas phases. In the condensed phase, upon heating, the phosphorus-containing moieties promote the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals are released, which act as scavengers for highly reactive H• and OH• radicals in the flame, thereby inhibiting the combustion chain reaction.

Experimental Protocols

Synthesis of this compound (DHPPO)

This protocol describes the synthesis of DHPPO via the reaction of diphenylphosphine oxide (DPO) with p-benzoquinone.

Materials:

  • Diphenylphosphine oxide (DPO)

  • p-Benzoquinone

  • 2-Ethoxyethanol (or another suitable high-boiling point solvent)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-necked flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., 2-ethoxyethanol)

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of diphenylphosphine oxide (e.g., 5g) in a suitable solvent like 2-ethoxyethanol (e.g., 20 mL).

  • Heat the mixture to approximately 90°C under a nitrogen atmosphere and continue stirring until the DPO is completely dissolved.

  • Slowly add a stoichiometric amount of p-benzoquinone (e.g., 3.29 g) to the solution.

  • Raise the reaction temperature to and maintain it at a higher temperature (a specific study mentions 72°C, though this seems low for this type of reaction and may need optimization, potentially up to the boiling point of the solvent) for a designated period (e.g., 4.5 hours) to ensure the completion of the reaction.

  • After the reaction period, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as 2-ethoxyethanol, to obtain pure DHPPO crystals.

  • Dry the purified crystals under vacuum.

Incorporation of DHPPO into an Epoxy Resin Formulation

This protocol outlines the procedure for incorporating the synthesized DHPPO into a standard epoxy resin system, where it acts as a reactive flame retardant and a co-curing agent.

Materials:

  • This compound (DHPPO)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Curing agent (e.g., 4,4'-diaminodiphenylsulfone - DDS)

  • Mixing vessel

  • Vacuum oven

  • Molding plates (e.g., polytetrafluoroethylene)

Procedure:

  • Calculate the required amounts of epoxy resin, DHPPO, and the primary curing agent (e.g., DDS) based on the desired phosphorus content and stoichiometric balance of epoxy groups to hardener active hydrogens. The hydroxyl groups of DHPPO will react with the epoxy groups.

  • Preheat the epoxy resin to a temperature that reduces its viscosity for easier mixing (e.g., 120°C).

  • Add the calculated amount of DHPPO to the preheated epoxy resin and stir until a homogeneous mixture is obtained.

  • Add the primary curing agent (e.g., DDS) to the mixture and continue to stir until it is completely dissolved and the mixture is uniform.

  • Degas the mixture in a vacuum oven for 3-5 minutes to remove any entrapped air bubbles.

  • Pour the hot, degassed mixture into a preheated mold.

  • Cure the samples in a programmable oven using a specific curing cycle (e.g., 120°C for 2 hours followed by 180°C for 2 hours).

  • After curing, allow the samples to cool down slowly to room temperature before demolding.

Data Presentation

The following tables summarize the typical performance of epoxy resins modified with DHPPO and related phosphine oxide-based flame retardants.

Table 1: Flame Retardant Properties of DHPPO-Modified Epoxy Resin

Sample DesignationPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
Unmodified Epoxy023.0 - 25.8Fails
DPDHPP-modified EP2.11-V-0[1]
DPO-H-modified EP0.5-V-0[1]
EP/DPO-P-0.90.930.5[2]V-0[2]

Table 2: Thermal Properties of DHPPO-Modified Epoxy Resin

Sample DesignationTd5% (°C) (5% Weight Loss Temp.)Char Yield at 800°C (N2) (%)Glass Transition Temp. (Tg) (°C)
Unmodified Epoxy>300<20Varies
DPDHPP-modified EPDecreased by 29°C vs. unmodified[1]Increased-
DPO-H-modified EPDecreased by 13.7°C vs. unmodified[1]IncreasedDecreased by 31°C vs. unmodified[1]

Table 3: Mechanical Properties of Modified Epoxy Resins (Illustrative)

PropertyUnmodified EpoxyModified Epoxy (General Trend)
Tensile Strength (MPa)VariesGenerally maintained or slightly decreased
Flexural Strength (MPa)VariesGenerally maintained or slightly decreased
Impact Strength (kJ/m²)VariesCan be maintained or slightly improved

Visualizations

Synthesis_of_DHPPO DPO Diphenylphosphine Oxide (DPO) Reaction Reaction Mixture DPO->Reaction Benzoquinone p-Benzoquinone Benzoquinone->Reaction Solvent Solvent (e.g., 2-Ethoxyethanol) Solvent->Reaction Heat_N2 Heat, N2 atmosphere Heat_N2->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization DHPPO This compound (DHPPO) Recrystallization->DHPPO

Synthesis workflow for DHPPO.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + DHPPO Heat Heat Polymer->Heat Decomposition Decomposition Heat->Decomposition Char_Formation Phosphoric Acid Formation & Char Layer Promotion Decomposition->Char_Formation Volatiles Flammable Volatiles Decomposition->Volatiles P_Radicals Phosphorus Radicals (PO•, HPO•) Decomposition->P_Radicals Protective_Layer Stable Char Layer Char_Formation->Protective_Layer Insulation Insulates Polymer (Heat & Oxygen Barrier) Protective_Layer->Insulation Flame_Radicals Flame Radicals (H•, OH•) Volatiles->Flame_Radicals Quenching Radical Quenching P_Radicals->Quenching Flame_Radicals->Quenching Inhibition Combustion Inhibition Quenching->Inhibition Epoxy_Curing_Workflow Epoxy Epoxy Resin (DGEBA) Mixing Mixing & Homogenization (Elevated Temperature) Epoxy->Mixing DHPPO DHPPO DHPPO->Mixing Curing_Agent Curing Agent (e.g., DDS) Curing_Agent->Mixing Degassing Vacuum Degassing Mixing->Degassing Molding Pouring into Mold Degassing->Molding Curing Thermal Curing (Programmed Cycle) Molding->Curing FR_Epoxy Flame Retardant Epoxy Composite Curing->FR_Epoxy

References

Application Notes and Protocols for the Characterization of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the full characterization of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (CAS: 13291-46-8), a compound of interest in various research and development fields, including materials science and drug discovery. The following sections detail the expected analytical data and provide standardized protocols for spectroscopic, spectrometric, chromatographic, thermal, and crystallographic analysis.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms (2,5-dihydroxyphenyl)diphenylphosphine oxide, Diphenylphosphinylhydroquinone
CAS Number 13291-46-8
Molecular Formula C₁₈H₁₅O₃P
Molecular Weight 310.29 g/mol
Appearance White to off-white crystalline powder

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment.

Table 1: Predicted NMR Data for this compound

NucleusSolventPredicted Chemical Shift (δ) / ppmPredicted Multiplicity & Coupling Constants (J)
¹H NMR DMSO-d₆~9.0 - 10.0br s (2H, -OH)
~7.5 - 7.8m (10H, P-(C₆H₅)₂)
~6.7 - 7.0m (3H, -C₆H₃(OH)₂)
¹³C NMR DMSO-d₆~150 - 155(C-OH)
~130 - 135(P-C, ipso-phenyl)
~128 - 132(C-H, phenyl)
~115 - 125(C-H, dihydroxyphenyl)
~110 - 115(P-C, ipso-dihydroxyphenyl)
³¹P NMR DMSO-d₆~25 - 35s
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled phosphorus spectrum.

    • Use a suitable number of scans (e.g., 64 or 128).

    • Set the spectral width to an appropriate range for phosphine oxides (e.g., -50 to 100 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an external standard for ³¹P NMR (85% H₃PO₄: δP = 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationDescription
3400 - 3200O-H stretchBroad, characteristic of hydrogen-bonded phenols.[1]
3100 - 3000C-H stretchAromatic C-H stretching.
1600 - 1450C=C stretchAromatic ring skeletal vibrations.
1260 - 1180P=O stretchStrong, characteristic phosphine oxide absorption.
1200 - 1100C-O stretchPhenolic C-O stretching.
1120 - 1090P-C stretchPhenyl-phosphorus stretching.
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/z
ESI (+)[M+H]⁺311.0831
ESI (+)[M+Na]⁺333.0651
ESI (-)[M-H]⁻309.0686

Data predicted based on the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • Scan over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimal fragmentation.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) to confirm the molecular weight of the compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution: A typical gradient could be:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (re-equilibration)

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile (e.g., 1 mg/mL) and dilute to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the compound.

Table 4: Thermal Properties of this compound

ParameterValueTechnique
Melting Point 214 - 217 °CDSC
Enthalpy of Fusion (ΔfusH) 37.26 kJ/molDSC
Decomposition Temperature > 250 °C (expected onset)TGA
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

  • DSC Analysis:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point (onset or peak of the endotherm) and the enthalpy of fusion.

  • TGA Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of thermal decomposition.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 905545.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, or mixtures).

  • Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsion angles.

Workflow and Data Relationship Diagrams

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties Synthesis Synthesis of 2,5-Dihydroxyphenyl (diphenyl)phosphine Oxide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR HPLC Purity Analysis (RP-HPLC) Purification->HPLC MS Mass Spectrometry (ESI-MS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal Xray X-ray Crystallography Thermal->Xray

Caption: Overall analytical workflow for the characterization of this compound.

Data_Integration cluster_techniques Analytical Techniques cluster_information Derived Information Compound 2,5-Dihydroxyphenyl (diphenyl)phosphine Oxide NMR NMR Compound->NMR MS MS Compound->MS FTIR FT-IR Compound->FTIR HPLC HPLC Compound->HPLC Thermal Thermal Analysis Compound->Thermal Xray X-ray Compound->Xray Structure Molecular Structure (Connectivity) NMR->Structure MS->Structure FTIR->Structure Purity Purity HPLC->Purity Stability Thermal Stability Thermal->Stability SolidState 3D Structure (Solid State) Xray->SolidState

Caption: Relationship between analytical techniques and the information derived for compound characterization.

References

Application Notes and Protocols for 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide as a Precursor for Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide (DPDHPP) is a versatile organophosphorus compound that serves as a valuable precursor and additive in various chemical applications. Its structure, featuring a hydroquinone moiety attached to a diphenylphosphine oxide group, imparts unique properties that are leveraged primarily in materials science, particularly as a reactive flame retardant. The phosphine oxide group also offers a scaffold for further chemical modifications, making it a point of interest for the synthesis of more complex organophosphorus molecules.

These application notes provide an overview of the synthesis, properties, and primary applications of DPDHPP, with a focus on its role as a flame retardant in epoxy resins. Detailed experimental protocols for its synthesis and incorporation into epoxy resins are provided, along with characterization data.

Chemical Properties and Characterization

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₈H₁₅O₃P
Molecular Weight 310.29 g/mol
Appearance White to off-white crystalline powder
CAS Number 13291-46-8
Purity >97.0% (GC)
Melting Point 212.0 to 217.0 °C

Spectroscopic Data: While detailed spectra for DPDHPP are not widely published, typical spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the diphenylphosphine oxide group and the hydroquinone ring, as well as signals for the hydroxyl protons.

  • ³¹P NMR: A characteristic signal for the pentavalent phosphorus atom in the phosphine oxide.

  • FTIR: Absorption bands for P=O stretching, P-C (aryl) stretching, O-H stretching (hydroxyl groups), and C=C stretching of the aromatic rings.

Applications

The primary application of this compound is as a reactive flame retardant for polymers, most notably epoxy resins. The phosphorus content contributes to flame retardancy through both gas-phase (radical trapping) and condensed-phase (char formation) mechanisms. The hydroxyl groups on the hydroquinone moiety allow the molecule to be chemically incorporated into the polymer matrix, which enhances the durability and longevity of the flame retardant effect and minimizes leaching.

While less explored, the phosphine oxide and hydroquinone functionalities present opportunities for DPDHPP to be used as a precursor for other organophosphorus compounds, such as:

  • Ligands for Catalysis: The phosphine oxide can be reduced to a phosphine, and the hydroquinone moiety can be modified to create polydentate ligands for transition metal catalysis.

  • Building Blocks in Medicinal Chemistry: The phosphine oxide group is known to improve the solubility and metabolic stability of drug candidates.[1] The dihydroxy-substituted aromatic ring provides a scaffold for further derivatization to create novel bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound (DPDHPP)

This protocol describes a general method for the synthesis of DPDHPP via the addition of diphenylphosphine oxide (DPO) to 1,4-benzoquinone.

Materials:

  • Diphenylphosphine oxide (DPO)

  • 1,4-Benzoquinone

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add diphenylphosphine oxide (1.0 eq).

  • Add anhydrous toluene to dissolve the diphenylphosphine oxide.

  • Begin stirring the solution and add 1,4-benzoquinone (1.1 eq) portion-wise to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Protocol 2: Preparation of Flame-Retardant Epoxy Resin with DPDHPP

This protocol details the incorporation of DPDHPP into an epoxy resin matrix.

Materials:

  • This compound (DPDHPP)

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)

  • High-temperature resistant beaker or flask

  • Mechanical stirrer with a heating mantle

  • Vacuum oven

  • Molds for sample curing

Procedure:

  • In a beaker, combine the desired amount of DGEBA epoxy resin and the calculated amount of DPDHPP to achieve the target phosphorus content.

  • Heat the mixture to 130-140 °C with mechanical stirring until the DPDHPP is completely dissolved and a homogeneous mixture is obtained.

  • Add the stoichiometric amount of the curing agent (DDS) to the mixture and continue stirring at 130-140 °C until the curing agent is fully dissolved.

  • Degas the mixture in a vacuum oven at 130 °C for 10-15 minutes to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into preheated molds.

  • Cure the samples in an oven according to a suitable curing schedule (e.g., 150 °C for 2 hours followed by 180 °C for 2 hours).

  • After curing, allow the samples to cool down slowly to room temperature before demolding.

Quantitative Data

The following table summarizes the flame retardant performance of an epoxy resin modified with DPDHPP.

Phosphorus Content (wt%)UL-94 RatingReference
2.11V-0[2]

Note: The UL-94 test is a vertical burn test that classifies the flammability of plastics. V-0 indicates that burning stops within 10 seconds on a vertical specimen; drips of particles are not allowed to be inflamed.

Visualizations

Synthesis of DPDHPP

G Synthesis of this compound DPO Diphenylphosphine Oxide Reaction Michael-type Addition Toluene, Reflux DPO->Reaction Benzoquinone 1,4-Benzoquinone Benzoquinone->Reaction DPDHPP This compound Reaction->DPDHPP

Caption: Synthetic route to DPDHPP.

Workflow for Preparing Flame-Retardant Epoxy Resin

G Workflow for Flame-Retardant Epoxy Resin Preparation start Start mix Mix Epoxy Resin and DPDHPP start->mix dissolve Heat and Stir to Dissolve (130-140°C) mix->dissolve add_hardener Add Curing Agent (e.g., DDS) dissolve->add_hardener dissolve2 Stir to Dissolve add_hardener->dissolve2 degas Vacuum Degassing dissolve2->degas pour Pour into Molds degas->pour cure Cure in Oven pour->cure end End Product: Flame-Retardant Epoxy cure->end

Caption: Preparation of DPDHPP-modified epoxy resin.

Potential for Derivatization

G Derivatization Potential of DPDHPP DPDHPP This compound PO_group Phosphine Oxide Moiety DPDHPP->PO_group contains HQ_group Hydroquinone Moiety DPDHPP->HQ_group contains Reduction Reduction (P=O -> P) PO_group->Reduction Esterification Esterification/Etherification (OH) HQ_group->Esterification Phosphine_Ligands Phosphine Ligands Reduction->Phosphine_Ligands Bioactive_Molecules Bioactive Molecules / Drug Scaffolds Esterification->Bioactive_Molecules

Caption: Potential synthetic pathways from DPDHPP.

Safety Information

This compound may cause skin and eye irritation. It is also considered toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Limitations

Currently, the primary documented application for this compound is as a flame retardant. Its utility as a precursor for other organophosphorus compounds in areas like catalysis and drug discovery is less established and represents an area for future research. No information regarding the involvement of this specific compound in biological signaling pathways has been found in the reviewed literature.

Conclusion

This compound is an effective reactive flame retardant for epoxy resins, offering a means to enhance their fire safety through covalent incorporation. The synthetic and formulation protocols provided herein offer a foundation for its use in materials science. Furthermore, its chemical structure presents opportunities for its application as a precursor in the broader field of organophosphorus chemistry, which warrants further investigation.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is a multifunctional organophosphorus compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a hydroquinone moiety attached to a diphenylphosphine oxide group, offers opportunities for further chemical modification and potential applications as a building block in the synthesis of novel bioactive molecules and functional polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. This document provides detailed protocols for the synthesis of this compound and the subsequent acquisition and analysis of its ¹H, ¹³C, and ³¹P NMR spectra.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of diphenylphosphine oxide with 1,4-benzoquinone.[1] This reaction proceeds via a 1,4-addition mechanism.

Experimental Protocol: Synthesis

Materials:

  • Diphenylphosphine oxide (DPO)

  • 1,4-Benzoquinone

  • Anhydrous toluene

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve diphenylphosphine oxide (1.0 eq) in anhydrous toluene.

  • To this solution, add 1,4-benzoquinone (1.1 eq) portion-wise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add hexane to the concentrated mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold hexane.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

NMR Spectroscopic Analysis

Accurate NMR sample preparation and data acquisition are crucial for obtaining high-quality spectra for structural verification.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes and vials

  • Vortex mixer

Procedure:

  • Weigh approximately 10-20 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl protons are readily observable).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution NMR spectrometer. For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used for chemical shift referencing.

NMR Data Presentation

The following table summarizes the expected NMR data for this compound based on analogous compounds and general principles of NMR spectroscopy. Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

Nucleus Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
¹H~9.5 - 10.5br s--OH
~7.5 - 7.8m-P-Ph (aromatic)
~6.8 - 7.2m-Hydroquinone (aromatic)
¹³C~150 - 160dJCPC -OH
~130 - 135dJCPP-C (ipso, phenyl)
~128 - 132dJCPP-Ph (aromatic)
~115 - 125dJCPHydroquinone (aromatic)
³¹P~25 - 35s-P =O

Logical Workflow Diagram

The overall process from synthesis to NMR analysis is depicted in the following workflow diagram.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis Reactants Diphenylphosphine Oxide + 1,4-Benzoquinone Reaction Reflux in Toluene Reactants->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product SamplePrep Dissolve in Deuterated Solvent Product->SamplePrep Take Sample Acquisition Acquire 1H, 13C, 31P Spectra SamplePrep->Acquisition DataProcessing Process & Analyze Data Acquisition->DataProcessing Structure Structural Confirmation DataProcessing->Structure

Caption: Experimental workflow from synthesis to NMR analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPDHPP). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to help improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of DPDHPP.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Poor quality of reagents: Diphenylphosphine oxide (DPO) may have oxidized, or the benzoquinone may be impure.Use freshly purchased or purified reagents. The purity of DPO can be checked by its melting point.
Incorrect stoichiometry: An improper ratio of DPO to benzoquinone can lead to side reactions or unreacted starting material.Ensure accurate weighing of reactants. A 1:1 molar ratio of DPO to benzoquinone is recommended.
Product is an inseparable oil Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization.Attempt to purify a small sample via column chromatography to isolate the product and induce crystallization. Seeding the oil with a previously obtained crystal of DPDHPP may also be effective.
Residual solvent: Toluene or other solvents may be trapped in the product.Ensure the product is thoroughly dried under vacuum.
Product is discolored (e.g., dark brown) Oxidation of hydroquinone: The dihydroxy-substituted phenyl ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the exposure of the product to air and light during workup and purification.
Side reactions: Polymerization of benzoquinone can lead to colored impurities.Add the diphenylphosphine oxide solution to the benzoquinone solution slowly to maintain a low concentration of DPO and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Toluene is the recommended solvent for this reaction. It provides a suitable reaction temperature and is relatively easy to remove during the workup process.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (DPO and benzoquinone) from the product (DPDHPP). The disappearance of the starting materials' spots and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q3: What is the best method for purifying the final product?

A3: Recrystallization is the most common and effective method for purifying DPDHPP. After the reaction is complete and the solvent is removed, the crude product can be recrystallized from a suitable solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane, to obtain a pure, crystalline solid.

Q4: My diphenylphosphine oxide (DPO) is old. Can I still use it?

A4: It is highly recommended to use DPO of high purity. Older DPO may have partially oxidized, which can lead to lower yields and the formation of byproducts. If you suspect the quality of your DPO is compromised, it is best to use a fresh batch or purify the existing stock before use.

Q5: The reaction mixture has turned very dark. Is this normal?

A5: A darkening of the reaction mixture can indicate the formation of colored byproducts, possibly due to the polymerization of benzoquinone or oxidation of the hydroquinone product. While some color change is expected, a very dark solution may signify significant side reactions. To minimize this, ensure the reaction is carried out under an inert atmosphere and that the DPO is added slowly to the benzoquinone solution.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound based on the reaction of diphenylphosphine oxide with benzoquinone.

Materials:

  • Diphenylphosphine oxide (DPO)

  • 1,4-Benzoquinone

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, dissolve 1,4-benzoquinone in anhydrous toluene.

  • Addition of Reactant: While stirring the benzoquinone solution, slowly add a solution of diphenylphosphine oxide in toluene from the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white to off-white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterValue
Reactants Diphenylphosphine oxide (DPO), 1,4-Benzoquinone
Stoichiometry 1:1 molar ratio (DPO:Benzoquinone)
Solvent Toluene
Temperature Reflux
Reaction Time 4-6 hours (monitor by TLC)
Typical Yield 85-95%

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,4-Benzoquinone in Toluene add_dpo Slowly add Diphenylphosphine Oxide solution start->add_dpo reflux Heat to Reflux (4-6 hours) add_dpo->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Reaction Complete evaporate Remove Toluene under reduced pressure cool->evaporate recrystallize Recrystallize from Ethyl Acetate/Hexane evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction impure_reagents Impure Reagents low_yield->impure_reagents bad_stoichiometry Incorrect Stoichiometry low_yield->bad_stoichiometry extend_time Extend Reaction Time / Increase Temp incomplete_reaction->extend_time check_reagents Use Pure Reagents impure_reagents->check_reagents weigh_carefully Ensure Accurate Stoichiometry bad_stoichiometry->weigh_carefully

Caption: Troubleshooting guide for low yield in DPDHPP synthesis.

Technical Support Center: Purification of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a solid compound, are recrystallization and column chromatography. Due to the polar nature of the hydroxyl groups and the phosphine oxide moiety, these methods are generally effective at removing common impurities.

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles from the desired compound. It is often a more scalable and cost-effective method.

  • Column chromatography is highly effective for separating complex mixtures or when impurities have similar solubility to the product. It offers finer separation and is suitable for achieving very high purity, particularly on a smaller scale. Phosphine oxides are known to adsorb strongly to silica gel, which can facilitate good separation.[1]

Q3: What are some potential impurities I might encounter?

A3: Potential impurities can include unreacted starting materials from the synthesis, such as diphenylphosphine oxide or a related hydroquinone derivative. Byproducts from side reactions, such as incompletely substituted phosphine oxides or products of over-oxidation, may also be present.

Q4: My purified this compound appears discolored. What could be the cause?

A4: Discoloration, often a yellowish or brownish tint, can be due to the presence of oxidized impurities or residual catalysts from the synthesis. The hydroquinone moiety in the molecule can also be susceptible to oxidation, leading to colored byproducts. Ensuring all purification steps are carried out with high-purity solvents and under an inert atmosphere if necessary can help mitigate this.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., a good solvent and a poor solvent) can be effective.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Attempt to purify a smaller batch of the crude material or pre-purify by another method, such as a wash or short column, to remove the bulk of the impurities.
Poor Separation During Column Chromatography Incorrect solvent system (eluent) was used.The polarity of the eluent is critical. For polar compounds like this compound, a polar solvent system is required. Start with a less polar eluent and gradually increase the polarity. A common starting point for phosphine oxides is a mixture of hexane and ethyl acetate.[2]
The column was overloaded with the crude product.Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
The sample was not loaded onto the column correctly.Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is then evaporated) and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.
Streaking or Tailing of the Compound on the Column The compound is highly polar and interacting strongly with the silica gel.Add a small percentage of a more polar solvent, such as methanol, to the eluent system to reduce strong interactions with the stationary phase. For example, a solvent system of n-Hexane:EtOAc:MeOH could be employed.[2]
The compound is acidic or basic.Add a small amount of a modifying agent to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve the peak shape.

Quantitative Data on Purification of Related Phosphine Oxides

Compound Purification Method Solvent System Yield Purity Reference
Diaryl phosphine oxide derivativesFlash Column Chromatographyn-Hexane:EtOAc:MeOH (50:50:2)98%Not specified[2]
Diphenyl(2-methoxyphenyl)phosphine oxideColumn ChromatographyPetroleum ether/ethyl acetate (1:1)85%Not specifiedN/A
((2-Diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxideRecrystallizationBenzene-hexane (1:1)79%Melting Point: 166–168 °C[3]
Triarylphosphine OxidesRecrystallizationEthyl AcetateHighMelting Point: 160–161°C[4]

Experimental Protocols

Recrystallization Protocol (General Procedure)
  • Solvent Selection: Choose a suitable solvent or solvent mixture. For this compound, polar solvents or mixtures such as ethyl acetate/hexane or toluene/ethanol could be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Gradually add more solvent until the compound is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol (General Procedure)
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for "dry loading," dissolve the sample, add a small amount of silica gel, and evaporate the solvent.

  • Loading: Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by the potential addition of a small amount of methanol).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure end Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization High quantity, few impurities column_chrom Column Chromatography choose_method->column_chrom Low quantity, complex mixture recrystallization->assess_purity troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, check for oiling out) recrystallization->troubleshoot_recryst column_chrom->assess_purity troubleshoot_column Troubleshoot Column (e.g., adjust eluent, check loading) column_chrom->troubleshoot_column

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection cluster_impurities Impurity Type cluster_methods Purification Method unreacted_sm Unreacted Starting Materials recrystallization Recrystallization unreacted_sm->recrystallization column_chrom Column Chromatography unreacted_sm->column_chrom side_products Side Products side_products->recrystallization If solubility differs side_products->column_chrom colored_impurities Colored Impurities colored_impurities->recrystallization activated_carbon Charcoal Treatment colored_impurities->activated_carbon

Caption: Logical relationship between impurity types and suitable purification methods.

References

stability and degradation of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPDHPPO) under typical reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a solid that is generally stable under standard laboratory conditions.[1] For optimal shelf life, it is recommended to store the compound at room temperature in a cool, dark place, ideally below 15°C. However, its stability can be compromised by exposure to high temperatures, certain reactive chemicals, and potentially light.

Q2: What are the known degradation pathways for phosphine oxides like DPDHPPO?

While specific degradation pathways for DPDHPPO are not extensively documented in the literature, phosphine oxides, in general, are considered robust. Potential degradation can be initiated by thermal stress, strong oxidizing agents, or nucleophilic attack under harsh conditions. The phenolic hydroxyl groups on the hydroquinone moiety of DPDHPPO can also undergo oxidation.

Q3: What are the likely degradation products of DPDHPPO?

Based on the structure of DPDHPPO, potential degradation products could arise from the cleavage of the P-C bonds or modifications of the aromatic rings. Under thermal stress, fragmentation could lead to the formation of diphenylphosphine, benzene, phenol, and various oxidized phosphorus species. Oxidation of the hydroquinone ring is also a likely degradation pathway.

Q4: How can I monitor the degradation of DPDHPPO in my reaction?

The degradation of DPDHPPO can be monitored using chromatographic and spectroscopic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to separate the parent compound from its degradation products.[2] Additionally, ³¹P NMR spectroscopy is a powerful tool for tracking the transformation of the phosphine oxide moiety.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products observed in the reaction. Degradation of DPDHPPO due to harsh reaction conditions.- Analyze the side products to identify potential degradation fragments of DPDHPPO.- Lower the reaction temperature.- Use a less aggressive solvent or reagent.- Ensure the reaction is performed under an inert atmosphere if sensitivity to oxidation is suspected.
Low yield or incomplete reaction. DPDHPPO may be degrading before it can fully participate in the reaction.- Confirm the purity of the starting material before use.- Add the DPDHPPO to the reaction mixture at a lower temperature.- Investigate the compatibility of all reaction components with DPDHPPO in preliminary small-scale experiments.
Discoloration of the reaction mixture (e.g., turning brown or black). Oxidation of the hydroquinone moiety of DPDHPPO.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add an antioxidant if compatible with the reaction chemistry.
Inconsistent results between batches. Inconsistent quality or storage of DPDHPPO.- Store DPDHPPO in a cool, dark, and dry place.- Characterize each new batch of DPDHPPO for purity before use.- Avoid prolonged exposure to air and light.

Quantitative Data

Thermal Properties of this compound

PropertyValueMethodReference
Melting Point212.0 to 217.0 °CNot specifiedTCI Chemicals
Enthalpy of Fusion (ΔfusH)37.26 kJ/molDSCNIST WebBook[4]
Temperature at Fusion487.8 K (214.65 °C)DSCNIST WebBook[4]

Thermal Stability in Epoxy Resin Matrix

When incorporated into an epoxy resin, DPDHPPO (referred to as DPDHPP in the study) was observed to lower the initial decomposition temperature of the polymer matrix.

MaterialInitial Decomposition Temperature (°C)
Unmodified Epoxy ResinNot specified
DPDHPPO-modified Epoxy ResinDecreased by 29 °C compared to unmodified resin[5]

Experimental Protocols

Protocol: General Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal stability of DPDHPPO.

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of DPDHPPO into a TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Protocol: Monitoring Chemical Stability by HPLC

This protocol outlines a general approach for monitoring the degradation of DPDHPPO in a solution over time.

  • Solution Preparation: Prepare a stock solution of DPDHPPO of known concentration in the solvent of interest.

  • Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to the desired stress conditions (e.g., elevated temperature, specific pH, exposure to an oxidizing agent, or UV light). Keep a control sample under normal storage conditions.

  • Sampling: At predetermined time points, withdraw an aliquot from each vial.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at a wavelength where DPDHPPO has significant absorbance.

  • Data Analysis:

    • Monitor the decrease in the peak area of the DPDHPPO peak and the appearance of new peaks corresponding to degradation products over time.

    • Calculate the percentage of DPDHPPO remaining at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis prep Prepare DPDHPPO Solution thermal Thermal Stress (e.g., 60°C, 80°C) prep->thermal Expose to hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) prep->hydrolytic Expose to oxidative Oxidative Stress (e.g., H2O2) prep->oxidative Expose to photolytic Photolytic Stress (UV/Vis Light) prep->photolytic Expose to sampling Sampling at Time Intervals thermal->sampling hydrolytic->sampling oxidative->sampling photolytic->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Experimental workflow for assessing the stability of DPDHPPO under various stress conditions.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes dpdhppo 2,5-Dihydroxyphenyl(diphenyl) phosphine Oxide (DPDHPPO) degradation Degradation dpdhppo->degradation temp High Temperature temp->degradation oxidants Strong Oxidants oxidants->degradation ph Extreme pH ph->degradation side_products Formation of Side Products degradation->side_products low_yield Reduced Reaction Yield degradation->low_yield discoloration Discoloration of Mixture degradation->discoloration

Caption: Logical relationship between reaction conditions, DPDHPPO degradation, and potential outcomes.

References

Technical Support Center: Hydrophosphinylation with Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrophosphinylation reactions utilizing diphenylphosphine oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during hydrophosphinylation with diphenylphosphine oxide?

A1: The most frequently encountered side reactions include:

  • Lack of Regioselectivity: Formation of a mixture of Markovnikov and anti-Markovnikov products.

  • Double Addition: Particularly with alkynes, the addition of two equivalents of diphenylphosphine oxide can occur, leading to bis-phosphinylated products.[1]

  • Alkene Isomerization: Certain catalysts, notably those based on nickel, can promote the isomerization of the starting alkene, resulting in hydrophosphinylation at an undesired position.[1]

  • Oxygen Inhibition: In reactions proceeding via a radical mechanism, atmospheric oxygen can quench the radical intermediates, leading to low or no product formation.

  • Low Yield or Incomplete Conversion: This can be due to a variety of factors including catalyst deactivation, impure reagents, or non-optimal reaction conditions.

Q2: How can I control the regioselectivity of the hydrophosphinylation reaction?

A2: Regioselectivity is primarily influenced by the reaction mechanism (radical vs. ionic) and the choice of catalyst. For radical additions to styrenes, the anti-Markovnikov product is typically favored. For transition metal-catalyzed reactions, the ligand and metal center play a crucial role. For instance, rhodium-based catalysts are often employed to achieve high regioselectivity.[2]

Q3: My radical-initiated hydrophosphinylation is not working. What could be the problem?

A3: The most common issue with radical-initiated reactions is oxygen inhibition. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvent and reagents prior to use is also highly recommended. The choice and concentration of the radical initiator are also critical.

Troubleshooting Guides

Problem 1: Low or No Reaction Yield
Potential Cause Troubleshooting Steps
Oxygen Inhibition (for radical reactions) - Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar).- Degas the solvent and reagents by sparging with an inert gas or through freeze-pump-thaw cycles.- Consider adding an oxygen scavenger like a thiol or amine to the reaction mixture.[3]
Catalyst Inactivity/Decomposition - Use a freshly opened or purified catalyst.- Ensure all glassware is oven-dried and the reaction is set up under anhydrous conditions.- For photocatalyzed reactions, ensure the light source is of the correct wavelength and intensity.
Impure Reagents - Purify diphenylphosphine oxide and the alkene/alkyne substrate prior to use.- Use anhydrous solvents.
Sub-optimal Reaction Conditions - Optimize the reaction temperature; some reactions require heating to proceed at a reasonable rate.- Adjust the concentration of reactants and catalyst.- Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.
Problem 2: Formation of a Mixture of Regioisomers
Potential Cause Troubleshooting Steps
Non-selective Catalyst - For transition metal-catalyzed reactions, screen different metal precursors and ligands. For example, rhodium catalysts often provide high selectivity for the formation of (E)-alkenylphosphine oxides from alkynes.[2]- For radical reactions, the inherent regioselectivity is often directed to the anti-Markovnikov product with terminal alkenes. If the Markovnikov product is desired, a different synthetic strategy may be necessary.
Reaction Mechanism Ambiguity - Depending on the substrate and conditions, both radical and ionic pathways may be competing. Adding a radical scavenger (like TEMPO) or a radical initiator can help elucidate the dominant pathway and potentially favor one over the other.
Problem 3: Formation of Bis-Adducts with Alkynes
Potential Cause Troubleshooting Steps
Stoichiometry of Reactants - Use an excess of the alkyne relative to diphenylphosphine oxide to favor the formation of the mono-adduct.
Reaction Conditions - Lowering the reaction temperature and time can sometimes reduce the formation of the bis-adduct. Monitor the reaction closely and stop it once the desired mono-adduct is predominantly formed.
Catalyst System - Certain catalyst systems may favor mono- or bis-addition. For example, nickel-catalyzed hydrophosphorylation of alkynes has been shown to be highly selective for either mono- or bis-adducts depending on the reaction conditions.[4]

Quantitative Data Summary

The following table summarizes representative data on the regioselectivity and yield of mono- vs. bis-adducts in hydrophosphinylation reactions.

SubstrateCatalyst/ConditionsProduct(s)Ratio (Product A:Product B)Yield (%)Reference
Phenylacetylene[Ni(acac)₂]/DIBAL-H, 120 °CMono-adduct (A) vs. Bis-adduct (B)95:598 (A)[4]
Styrene[Pd(allyl)Cl]₂/PC10 ligand, 100 °CMarkovnikov (A) vs. anti-Markovnikov (B)>95:592 (A)[5]
1-OctyneRhCl(PPh₃)₃, rt(E)-alkenylphosphine oxide (A)>99:1 (regio- and stereoselective)98[2]
Styrene(PMDETA)₂K₂Mg(CH₂SiMe₃)₄, 60 °Canti-Markovnikov productsingle isomer91[6]

Key Experimental Protocols

Protocol 1: Regioselective anti-Markovnikov Hydrophosphinylation of Styrene

This protocol is adapted from the work of Mulvey et al. and describes a s-block bimetallic catalyzed reaction.[6]

  • Preparation: In a glovebox, charge a J. Young's NMR tube with diphenylphosphine oxide (0.325 mmol, 1.3 eq), styrene (0.25 mmol), and an internal standard such as adamantane (5.7 mg, 0.042 mmol). Dissolve the mixture in C₆D₆ (0.5 mL).

  • Initial Analysis: Record a ¹H NMR spectrum to determine the initial ratio of styrene to the internal standard.

  • Reaction Initiation: Add (PMDETA)₂K₂Mg(CH₂SiMe₃)₄ (10 mg, 0.0125 mmol, 5 mol%) to the NMR tube.

  • Reaction Conditions: Heat the reaction mixture to 60 °C.

  • Monitoring: Periodically monitor the reaction progress by ¹H and ³¹P NMR spectroscopy until completion.

  • Work-up: Upon completion, quench the reaction with a few drops of isopropanol. The product can be purified by column chromatography on silica gel.

Protocol 2: Selective Mono-hydrophosphinylation of Phenylacetylene

This protocol is based on the nickel-catalyzed methodology developed by Khemchyan et al.[4]

  • Catalyst Preparation: In a glovebox, to a solution of Ni(acac)₂ (4.5 mol%) in an appropriate solvent, add DIBAL-H (9 mol%).

  • Reaction Setup: In a separate vial, dissolve phenylacetylene (1 mmol) and diethyl phosphite (1 mmol) in the reaction solvent.

  • Reaction Execution: Add the substrate solution to the catalyst mixture. Seal the reaction vessel and heat to 120 °C for 3 hours.

  • Analysis and Purification: Monitor the reaction by ³¹P{¹H} NMR. Upon completion, the product can be isolated by column chromatography.

Visualized Workflow

Troubleshooting Low Yield in Radical Hydrophosphinylation

Troubleshooting_Low_Yield Troubleshooting Low Yield in Radical Hydrophosphinylation start Low or No Yield Observed check_inert Is the reaction under a strict inert atmosphere? start->check_inert inert_yes Yes check_inert->inert_yes Yes inert_no No check_inert->inert_no No check_reagents Are the reagents and solvent pure and anhydrous? inert_yes->check_reagents re_run_inert Action: Re-run the reaction under N₂ or Ar. Purge all reagents and solvents. inert_no->re_run_inert re_run_inert->check_inert reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_initiator Is the radical initiator active and at the correct concentration? reagents_yes->check_initiator purify_reagents Action: Purify starting materials. Use anhydrous solvent. reagents_no->purify_reagents purify_reagents->check_reagents initiator_yes Yes check_initiator->initiator_yes Yes initiator_no No check_initiator->initiator_no No check_conditions Are the temperature and concentration optimal? initiator_yes->check_conditions optimize_initiator Action: Use a fresh batch of initiator. Optimize concentration. initiator_no->optimize_initiator optimize_initiator->check_initiator conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No end_fail Problem Persists: Consider alternative synthetic route. conditions_yes->end_fail optimize_conditions Action: Screen different temperatures and concentrations. conditions_no->optimize_conditions end_success Yield Improved optimize_conditions->end_success

Caption: Troubleshooting workflow for low yield in radical hydrophosphinylation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] If you are experiencing low conversion rates, catalyst deactivation, or the formation of unwanted side products, this resource offers structured guidance to diagnose and resolve these challenges.

General Troubleshooting Workflow

Before delving into specific reaction types, it's essential to have a systematic approach to troubleshooting. The following workflow outlines a general strategy for identifying the root cause of low conversion rates.

G start Low Conversion Observed reagent_check Verify Reagent Quality & Purity start->reagent_check conditions_check Review Reaction Conditions reagent_check->conditions_check Reagents OK optimization Systematic Optimization reagent_check->optimization Impurity Found catalyst_check Investigate Catalyst System conditions_check->catalyst_check Conditions Correct conditions_check->optimization Suboptimal Conditions side_reactions Analyze for Side Reactions catalyst_check->side_reactions Catalyst System OK catalyst_check->optimization Catalyst Deactivated side_reactions->optimization Side Reactions Identified success Improved Conversion optimization->success

Caption: A general workflow for troubleshooting low conversion in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction shows low to no conversion. What are the first things I should check?

When a reaction fails, a systematic review of the fundamental components is the best first step.[3]

  • Reagent Integrity: Ensure that your starting materials, including the aryl halide and organometallic reagent, are pure and free from contaminants that could poison the catalyst.[4] The stability of reagents is also crucial; for instance, boronic acids are susceptible to degradation.[5]

  • Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture, leading to degradation over time.[3][6] It is advisable to use fresh or properly stored catalysts and ligands.[6] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[7]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[5][6] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and use degassed solvents.[5][6][7]

  • Reaction Setup: Verify that the reaction temperature is optimal, as many coupling reactions require heating.[5] However, excessive heat can cause catalyst decomposition.[5] Also, ensure efficient stirring to overcome potential mass transfer limitations.[8]

Q2: I suspect my catalyst is being deactivated. What are the common causes?

Catalyst deactivation is a frequent cause of low conversion.[5][9] Several factors can lead to the deactivation of palladium or nickel catalysts.

  • Coordination by Starting Materials or Products: The lone pair of electrons on heteroatoms, such as the nitrogen in pyridines or amines, can coordinate with the palladium center, forming inactive species.[5][10]

  • Oxidation: As mentioned, oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.[5][6] Rigorous degassing is the most effective way to minimize this.[5]

  • Ligand Dissociation: For some catalyst systems, particularly those with bulky monodentate phosphines, ligand dissociation can lead to catalyst aggregation and the formation of inactive palladium black.[4]

  • Impurities: Impurities in the starting materials or solvents can act as catalyst poisons.[4]

G Catalyst Deactivation Catalyst Deactivation Oxidation (O2) Oxidation (O2) Catalyst Deactivation->Oxidation (O2) Ligand Degradation Ligand Degradation Catalyst Deactivation->Ligand Degradation Substrate/Product Inhibition Substrate/Product Inhibition Catalyst Deactivation->Substrate/Product Inhibition Impurity Poisoning Impurity Poisoning Catalyst Deactivation->Impurity Poisoning Inactive Pd(II) Inactive Pd(II) Oxidation (O2)->Inactive Pd(II) Inactive Pd Species Inactive Pd Species Ligand Degradation->Inactive Pd Species Inactive Pd Complex Inactive Pd Complex Substrate/Product Inhibition->Inactive Pd Complex Impurity Poisoning->Inactive Pd Species

Caption: Common pathways leading to catalyst deactivation in cross-coupling reactions.

Q3: How do I choose the right combination of ligand, base, and solvent?

The interplay between the ligand, base, and solvent is critical for a successful reaction, and the optimal combination is highly substrate-dependent.[11][12]

  • Ligand Selection: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.[5] For challenging substrates like aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the oxidative addition step.[3][4]

  • Base Selection: The base is essential for activating the coupling partners and neutralizing the hydrogen halide generated during the catalytic cycle.[5][13] The strength and solubility of the base can significantly impact the outcome.[4] For example, in Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[4]

  • Solvent Selection: The solvent must solubilize the reactants and stabilize the catalytic species.[12][13] A solvent screen is often a necessary part of optimization.[4] Common choices include polar aprotic solvents like dioxane, THF, and DMF, often in combination with water for Suzuki reactions.[5][6]

Reaction TypeCommon SolventsCommon Bases
Suzuki-Miyaura Toluene, Dioxane, THF, Ethanol/Water mixtures[5][14]K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N[13][14]
Heck DMF, Dioxane, Toluene[15][16]Et₃N, K₂CO₃, NaOAc[13]
Sonogashira THF, DMF, Et₃N, Diisopropylamine[7][17]Et₃N, Diisopropylamine, K₂CO₃[7][18]
Buchwald-Hartwig Toluene, Dioxane[16]NaOtBu, K₃PO₄, Cs₂CO₃
Stille Toluene, THF, DMF[2]Often no base required
Negishi THF, DioxaneOften no base required
Q4: I'm observing significant side products like homocoupling. How can I minimize this?

Homocoupling, the dimerization of one of the coupling partners, is a common side reaction that reduces the yield of the desired product.[6][8]

  • Suzuki Reaction: The homocoupling of two boronic acid molecules is often caused by the presence of oxygen.[6][19] Rigorous degassing of the reaction mixture is the most effective preventative measure.[5][6] Using a Pd(0) source from the start, such as Pd(PPh₃)₄, can also help minimize this side reaction.[6]

  • Sonogashira Reaction: The undesired Glaser-type homocoupling of the alkyne is also often promoted by oxygen.[7] Running the reaction under strictly anaerobic conditions is crucial.[7] Copper-free Sonogashira protocols have also been developed to avoid this issue.[7]

  • Stille Reaction: The oxidative homocoupling of the organostannane is a major potential side reaction.[20]

Detailed Experimental Protocols

General Protocol for a Troubleshooting Screen

When faced with low conversion, a systematic screen of reaction parameters is often the most effective approach. This protocol outlines a general method for screening catalysts, ligands, bases, and solvents.

  • Setup: In an array of reaction vials inside a glovebox or under an inert atmosphere, add the limiting starting material (e.g., aryl halide).

  • Stock Solutions: Prepare stock solutions of the other coupling partner, the base, the catalyst precursor, and the ligand in the desired solvent(s). This ensures accurate and consistent dispensing.

  • Parameter Variation:

    • Catalyst/Ligand Screen: To separate vials, add different catalyst precursors and ligands. Keep the base and solvent constant.

    • Base Screen: To separate vials, add different bases. Keep the catalyst/ligand system and solvent constant.

    • Solvent Screen: Set up reactions in different degassed solvents. Keep the catalyst/ligand system and base constant.

  • Reaction: Add the appropriate stock solutions to each vial. Seal the vials and place them in a preheated aluminum block for the desired reaction time.

  • Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reactions and prepare samples for analysis by a suitable technique like LC-MS or GC-MS to determine the conversion and identify any byproducts.

General Protocol for Degassing a Reaction Mixture

Proper degassing is critical to remove oxygen, which can deactivate the catalyst.

  • Assemble the Reaction: In a Schlenk flask equipped with a stir bar, add all solid reagents (aryl halide, coupling partner, base, catalyst, ligand).

  • Evacuate and Backfill: Seal the flask and connect it to a Schlenk line. Carefully evacuate the flask under vacuum for several minutes, then backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times.

  • Add Solvents: Through a septum, add the anhydrous and degassed solvent(s) via syringe.

  • Sparging (Alternative for Solvents): To degas a solvent, bubble an inert gas through it for 15-30 minutes before adding it to the reaction flask. Note that this is generally considered less efficient than the freeze-pump-thaw method for complete oxygen removal.[21]

  • Freeze-Pump-Thaw (Most Rigorous):

    • After adding the solvent to the reaction flask, freeze the mixture using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum for several minutes.

    • Close the flask to the vacuum and thaw the mixture. You should see gas bubbling out of the solution as it thaws.

    • Repeat this freeze-pump-thaw cycle three times for maximum oxygen removal.

References

Technical Support Center: Managing Phosphine Oxide Reagents and Their Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the moisture sensitivity of phosphine-based reagents.

Frequently Asked Questions (FAQs)

Q1: Why are phosphine-based reagents so sensitive to moisture and air? A1: Many phosphine reagents, particularly the trivalent phosphine precursors (R₃P), are highly susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide (R₃PO).[1][2] This reaction can be rapid and is often undesirable.[1] Furthermore, certain classes of phosphine precursors, such as those with phosphorus-halogen bonds (e.g., diiodophosphanyl compounds), readily undergo vigorous hydrolysis in the presence of moisture, leading to reagent decomposition and the formation of byproducts like phosphorous acid and hydrohalic acids.[3] While tertiary phosphine oxides themselves are generally stable, their hygroscopic nature and the sensitivity of their precursors demand careful handling.

Q2: What are the ideal storage conditions for moisture-sensitive phosphine reagents? A2: To ensure reagent integrity, they should be stored in a cool, dry, and dark environment under a positive pressure of an inert atmosphere, such as argon or nitrogen.[3] Using specialized containers like Sure/Seal™ bottles is highly recommended as they provide a convenient method for storing and dispensing reagents without exposure to the atmosphere.[4]

Q3: How can I tell if my phosphine reagent has been compromised by moisture? A3: Visual inspection can often reveal decomposition. For example, phosphorus triiodide, a dark red solid, will fume and may show purple vapor (elemental iodine) upon exposure to air and moisture.[3] Other signs include the material becoming sticky, discolored, or clumpy. For sensitive reactions, it is crucial to assume that any previously opened reagent may have been compromised and to use a fresh bottle or a freshly purified batch.

Q4: My reaction that generates a phosphine oxide byproduct is messy. How can I effectively remove triphenylphosphine oxide (TPPO)? A4: Triphenylphosphine oxide (TPPO) is a common, often crystalline, byproduct of reactions like the Wittig and Mitsunobu reactions.[1] Its removal can be challenging. Common methods include precipitation by adding a nonpolar solvent like hexanes or pentane in which TPPO is poorly soluble, or complexation with metal salts like zinc chloride (ZnCl₂) to form an insoluble adduct that can be filtered off.[5][6][7]

Q5: What is the acceptable level of moisture in solvents for reactions involving sensitive phosphine reagents? A5: For reactions that are highly sensitive to water, the solvent's water content should be minimized. A common target is less than 50 parts per million (ppm).[3] The gold standard for accurately quantifying water content in solvents is Karl Fischer titration.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments.

Observed Problem Probable Cause Recommended Solution & Action Steps
Low or No Product Yield Decomposition of the phosphine reagent due to moisture or air contamination.[3]1. Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly and free of leaks.[3] 2. Rigorously Dry Glassware: Flame-dry or oven-dry all glassware at >125°C overnight and cool under inert gas.[3] 3. Use Anhydrous Solvents: Use freshly purified, anhydrous solvents with a confirmed water content of <50 ppm.[3] 4. Use Fresh Reagent: Open a new bottle of the phosphine reagent or purify the existing stock.
Formation of Unexpected Side Products Hydrolysis of the phosphine reagent generated reactive byproducts (e.g., HI, H₃PO₃) that participated in side reactions.[3]1. Improve Inert Atmosphere Technique: Purge the reaction vessel thoroughly with inert gas before adding any reagents.[3] 2. Control Reaction Temperature: Some hydrolysis reactions are exothermic; running the reaction at a lower temperature (e.g., 0°C) may suppress side reactions.
Difficulty Removing Phosphine Oxide Byproduct (e.g., TPPO) The polarity of the desired product is too similar to the phosphine oxide, making separation by standard chromatography or extraction difficult.[6]1. Precipitation with Nonpolar Solvents: Concentrate the reaction mixture and add a nonpolar solvent (e.g., hexanes, pentane) to precipitate the TPPO, then filter.[5][7] 2. Complexation with ZnCl₂: Add a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO to form an insoluble complex, which can then be removed by filtration. This is effective even in polar solvents.[6][7]
Inconsistent Reaction Results Variable amounts of moisture or oxygen are being introduced between experiments.1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for setting up reactions, drying solvents, and handling reagents. 2. Regular System Checks: Periodically check your Schlenk line and glovebox for leaks and ensure the catalyst in your glovebox purifier is active.
Quantitative Data Summary
ParameterRecommended Value/MethodSignificanceCitation
Solvent Water Content < 50 ppmMinimizes hydrolysis and decomposition of sensitive reagents.[3]
Method for Water Quantification Karl Fischer TitrationProvides accurate measurement of low-level moisture in organic solvents.[3]
ZnCl₂ to TPPO Molar Ratio 2:1Optimal for precipitating triphenylphosphine oxide for removal.[6]

Experimental Protocols

Protocol 1: General Handling of Moisture-Sensitive Reagents (Schlenk Line Technique)

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >125°C overnight.

  • Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and stir bar) while still hot and immediately connect it to a Schlenk line.

  • Purging the System: Evacuate the air from the assembled glassware using the vacuum on the Schlenk line. Gently heat the glass with a heat gun to help desorb any surface-adsorbed water.

  • Inert Gas Refill: Refill the glassware with a positive pressure of dry, inert gas (argon or nitrogen).

  • Repeat Cycles: Repeat the vacuum/inert gas refill cycle at least three times to ensure a fully inert atmosphere.[3]

  • Reagent Addition: Add anhydrous solvents and other liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

G cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction A 1. Oven-Dry Glassware (>125°C) B 2. Assemble Hot Glassware A->B C 3. Connect to Schlenk Line B->C D 4. Evacuate (Vacuum) & Heat C->D E 5. Refill with Inert Gas D->E E->D Cycle F 6. Repeat Cycle (3x) E->F G 7. Add Anhydrous Solvents via Syringe F->G H 8. Add Reagents under Positive N₂/Ar Flow G->H

Workflow for handling moisture-sensitive reagents.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) via Zinc Chloride Precipitation

This method is effective for removing TPPO from both polar and nonpolar reaction mixtures.[6]

  • Reaction Completion: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolve: Dissolve the crude residue in a suitable polar solvent like ethanol or isopropyl acetate.

  • Add ZnCl₂: To the stirred solution, add solid zinc chloride (ZnCl₂). A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO generated is recommended for optimal removal.[6]

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[6] Scraping the sides of the flask can help induce precipitation.

  • Filtration: Filter the mixture to remove the insoluble complex.

  • Product Isolation: The filtrate, now free of TPPO, contains the desired product and can be further purified if necessary.

G start Crude Reaction Mixture (Product + TPPO) step1 1. Concentrate Mixture start->step1 step2 2. Dissolve in Polar Solvent (e.g., Ethanol) step1->step2 step3 3. Add ZnCl₂ (2 equiv to TPPO) step2->step3 step4 4. Stir to Form Precipitate [ZnCl₂(TPPO)₂] step3->step4 step5 5. Filter Mixture step4->step5 solid Solid Precipitate (Discard) step5->solid Solid filtrate Filtrate (Contains Product) step5->filtrate Liquid

Workflow for TPPO removal by precipitation with ZnCl₂.
Troubleshooting Logic for Low-Yield Reactions

When a reaction involving a moisture-sensitive phosphine reagent fails, a systematic approach to troubleshooting is necessary.

G start Low or No Product Yield q1 Was glassware rigorously dried (oven/flame) and cooled under N₂/Ar? start->q1 a1_no Action: Re-dry all glassware using proper technique. q1->a1_no No q2 Was solvent anhydrous (<50 ppm H₂O)? q1->q2 Yes end Re-run reaction with improved technique. a1_no->end a2_no Action: Use freshly distilled solvent or a new Sure/Seal™ bottle. q2->a2_no No q3 Was the phosphine reagent from a fresh/sealed bottle? q2->q3 Yes a2_no->end a3_no Action: Use a new, unopened bottle of the reagent. q3->a3_no No q4 Was the reaction run under a positive pressure of inert gas? q3->q4 Yes a3_no->end a4_no Action: Check Schlenk line/glovebox for leaks. Ensure proper purging. q4->a4_no No q4->end Yes a4_no->end

Troubleshooting decision tree for low-yield reactions.

References

overcoming solubility issues of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also referred to as HPO, is an aromatic phosphorus-containing diol.[1] It is a white to off-white crystalline powder. Its chemical formula is C18H15O3P and it has a molecular weight of approximately 310.29 g/mol .[2][3]

Q2: What are the primary applications of this compound?

A2: Due to its structure, it holds potential as a building block in organic synthesis and materials science. Specifically, it has been investigated as a reactive additive for modifying epoxy resins, where it can be incorporated to enhance properties such as flame retardancy.[1]

Q3: What are the known solubility characteristics of this compound?

A3: The solubility of this compound has been determined in a range of solvents at various temperatures. Generally, it exhibits low solubility in nonpolar solvents and higher solubility in polar aprotic and protic solvents. For detailed quantitative data, please refer to the data table in the "Troubleshooting Guide" section.

Troubleshooting Guide: Overcoming Solubility Issues

Q1: I am having trouble dissolving this compound in my desired solvent system. What can I do?

A1: Solubility issues with this compound are not uncommon. The following strategies can be employed to enhance its solubility:

  • Solvent Selection: As indicated by the solubility data, polar solvents are generally more effective. Consider using solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAc) for higher solubility.

  • Temperature Adjustment: The solubility of this compound generally increases with temperature. Gentle heating of the solvent while stirring can significantly improve the dissolution rate and extent.

  • pH Modification: Given the presence of two hydroxyl groups, the compound is phenolic in nature. Adjusting the pH of aqueous or alcoholic solutions to be more basic (pH > 8) can deprotonate the hydroxyl groups, forming a more soluble phenoxide salt.[4][5]

  • Co-solvents: If a single solvent is not effective, a co-solvent system can be employed.[6][7] For example, adding a small amount of a high-solubility solvent like DMF to a less effective solvent can enhance the overall solvating power of the mixture.

  • Particle Size Reduction: The dissolution rate is proportional to the surface area of the solute.[8] Reducing the particle size through techniques like micronization can lead to faster dissolution.

Data Presentation: Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility (x) of this compound in twelve different solvents at various temperatures (T/K). This data is adapted from the study by Guo et al. (2010).[1]

Temperature (K)Methanol (10^3 * x)Ethanol (10^3 * x)1-Propanol (10^3 * x)2-Propanol (10^3 * x)1-Butanol (10^3 * x)Ethyl Acetate (10^3 * x)
283.151.851.511.221.010.891.33
293.152.532.081.681.401.231.83
303.153.462.852.311.921.692.51
313.154.733.903.162.632.323.44
323.156.475.344.333.603.184.71
333.15--5.934.934.356.45
Temperature (K)Toluene (10^5 * x)Cyclohexane (10^5 * x)Acetone (10^3 * x)Acetonitrile (10^3 * x)Water (10^5 * x)N,N-Dimethylformamide (DMF) (10^3 * x)
283.151.120.512.911.190.6510.21
293.151.540.703.991.630.8914.01
303.152.110.965.472.241.2219.22
313.152.891.327.503.071.6726.37
323.153.961.8110.294.212.2936.18
333.155.432.4814.125.783.1449.64

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is intended for aqueous or alcoholic solutions where the solubility of this compound is limited.

  • Preparation of Stock Solution: Prepare a suspension of this compound in the desired aqueous or alcoholic solvent at a concentration slightly above its known solubility limit.

  • pH Adjustment: While stirring the suspension, slowly add a 1 M solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide) dropwise.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the solid material dissolves completely. Record the pH at which complete dissolution occurs.

  • Equilibration: Allow the solution to stir for an additional 30 minutes to ensure it remains stable and no precipitation occurs.

  • Neutralization (Optional): If required for a subsequent reaction, the pH can be carefully readjusted by the dropwise addition of a dilute acid. Be aware that this may cause the compound to precipitate out of solution.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol is for situations where a single solvent provides insufficient solubility.

  • Solvent Selection: Choose a primary solvent in which the compound has some, albeit limited, solubility. Select a co-solvent in which the compound is highly soluble (e.g., DMF or DMSO, based on the data table).

  • Initial Suspension: Suspend the this compound in the primary solvent.

  • Co-solvent Addition: While vigorously stirring the suspension, add the co-solvent dropwise.

  • Observation: Continue adding the co-solvent until the solid is fully dissolved.

  • Quantification: Record the final ratio of the primary solvent to the co-solvent required to achieve complete dissolution. This ratio can be optimized for your specific experimental needs to use the minimum amount of co-solvent necessary.

Protocol 3: Particle Size Reduction by Micronization (Conceptual Laboratory Scale)

This protocol describes a general approach to reducing particle size to improve the dissolution rate.[8][9]

  • Material Preparation: Ensure the this compound is in a dry, crystalline form.

  • Milling: Place a small quantity of the compound (e.g., 100-500 mg) into a laboratory-grade ball mill with appropriate grinding media (e.g., zirconia or stainless steel beads).

  • Processing: Mill the sample for a defined period (e.g., 30-60 minutes). The optimal milling time will depend on the specific equipment and desired particle size.

  • Particle Size Analysis: After milling, analyze the particle size distribution using a suitable technique such as laser diffraction or dynamic light scattering to confirm a reduction in particle size.

  • Dissolution Testing: Compare the dissolution rate of the micronized material to the unmilled material in a chosen solvent system to confirm the enhancement.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_troubleshooting Solubility Enhancement Strategies cluster_evaluation Evaluation start Poorly Soluble Compound (this compound) solubility_test Initial Solubility Screening (Various Solvents) start->solubility_test ph_modification pH Adjustment (Aqueous/Alcoholic Systems) solubility_test->ph_modification If solubility is insufficient cosolvent Co-solvent Addition solubility_test->cosolvent If solubility is insufficient particle_reduction Particle Size Reduction (Micronization) solubility_test->particle_reduction If solubility is insufficient dissolution_rate Measure Dissolution Rate ph_modification->dissolution_rate cosolvent->dissolution_rate particle_reduction->dissolution_rate stability_check Check for Precipitation dissolution_rate->stability_check stability_check->ph_modification If unstable/precipitates end Optimized Solution for Experiment stability_check->end If stable and soluble

Caption: Experimental workflow for addressing solubility issues.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Consequences Solubility Solubility of HPO DissolutionRate Dissolution Rate Solubility->DissolutionRate Concentration Achievable Concentration Solubility->Concentration Solvent Solvent Polarity Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of Solution pH->Solubility ParticleSize Particle Size ParticleSize->Solubility

Caption: Factors influencing the solubility of the compound.

References

Technical Support Center: Preventing Oxidation of Secondary Phosphine Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of secondary phosphine oxides (SPOs) during chemical reactions. Unwanted oxidation is a common pitfall that can lead to reduced yields, impure products, and inconsistent results. By understanding the underlying causes and implementing robust experimental techniques, you can significantly improve the success rate of your reactions involving these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: How stable are secondary phosphine oxides to air?

Secondary phosphine oxides (SPOs) are generally more stable to air than their corresponding secondary phosphines (R₂PH).[1][2] The presence of the phosphoryl group (P=O) significantly reduces the susceptibility of the phosphorus atom to oxidation. However, they are not entirely immune to oxidation, especially under certain reaction conditions or during prolonged storage if not handled properly.

Q2: What is the primary mechanism of SPO oxidation?

The oxidation of SPOs is often preceded by tautomerization to the trivalent phosphinous acid form (R₂POH).[3] This tautomer is much more susceptible to oxidation by atmospheric oxygen. The equilibrium between the SPO and phosphinous acid forms can be influenced by factors such as the solvent, temperature, and the presence of other reagents, particularly metal catalysts.[1]

Q3: What are the common signs of SPO oxidation in my reaction?

The most direct way to monitor for SPO oxidation is through ³¹P NMR spectroscopy. The formation of a new peak corresponding to the phosphinic acid [R₂P(O)OH] or other P(V) species is a clear indicator of oxidation.[3] Unexplained decreases in the yield of the desired product or the formation of polar, phosphorus-containing byproducts can also suggest that oxidation has occurred.

Q4: Can the choice of solvent affect the stability of my SPO?

Yes, the solvent can play a role in the stability of SPOs. Protic solvents may facilitate the tautomerization to the more reactive phosphinous acid form. Therefore, using dry, aprotic solvents is generally recommended for reactions involving sensitive SPOs. Thoroughly degassing the solvent is a critical step to remove dissolved oxygen, a primary oxidant.

Q5: Are there any additives I can use to prevent oxidation?

While not a substitute for proper inert atmosphere techniques, certain additives can help mitigate oxidation. For instance, the use of singlet oxygen quenchers, such as ferrocene, has been shown to inhibit the oxidation of phosphines and could potentially offer some protection for SPOs.[4] However, the most reliable approach is the rigorous exclusion of oxygen from the reaction environment.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Significant formation of phosphinic acid byproduct observed by ³¹P NMR. Inadequate exclusion of air from the reaction setup.Implement rigorous inert atmosphere techniques using a Schlenk line or a glovebox. Ensure all glassware is properly dried and purged with an inert gas (argon or nitrogen).[5]
Use of solvents that have not been properly degassed.Degas all solvents thoroughly before use. The freeze-pump-thaw method is the most effective for removing dissolved oxygen.[4][6] Purging with an inert gas is a less effective but acceptable alternative for less sensitive reactions.[6]
Low or inconsistent yields in a metal-catalyzed reaction using an SPO as a ligand or pre-catalyst. The SPO may be coordinating to the metal center and tautomerizing to the more easily oxidized phosphinous acid.[1]Ensure the reaction is performed under a strictly inert atmosphere. Consider using a pre-formed metal-SPO complex that is known to be stable.
Trace oxygen in the inert gas supply.Use a high-purity inert gas and consider passing it through an oxygen scavenging catalyst train.
Degradation of the SPO during workup or purification. Exposure to air and moisture during extraction, filtration, or chromatography.Perform all workup and purification steps under an inert atmosphere whenever possible. Use degassed solvents for chromatography and consider techniques like Schlenk filtration.
The starting SPO appears to have degraded upon storage. Improper storage conditions.Store SPOs in a tightly sealed container under an inert atmosphere, preferably in a desiccator or glovebox. For long-term storage, consider sealing in an ampoule under vacuum or inert gas.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere using a Schlenk Line

This protocol outlines the fundamental steps for creating an oxygen-free environment for your reaction.

Materials:

  • Schlenk flask and other appropriate glassware (e.g., condenser, dropping funnel)

  • High-vacuum grease

  • Schlenk line with dual vacuum and inert gas manifolds

  • Heat gun or Bunsen burner

  • Inert gas (high-purity argon or nitrogen)

  • Septa and needles

Procedure:

  • Glassware Preparation: Assemble the reaction glassware. Ensure all joints are lightly greased and securely clamped.

  • Initial Purge: Attach the reaction flask to the Schlenk line via thick-walled rubber tubing.

  • Flame Drying: While under a flow of inert gas, gently heat the entire surface of the glassware with a heat gun to remove adsorbed moisture.

  • Evacuate-Refill Cycles:

    • Carefully open the stopcock to the vacuum manifold to evacuate the flask.

    • Once a good vacuum is achieved, close the stopcock to the vacuum.

    • Slowly open the stopcock to the inert gas manifold to backfill the flask. You should observe the oil in the bubbler indicating a positive pressure.

    • Repeat this evacuate-refill cycle at least three times to ensure a thoroughly inert atmosphere.[6]

  • Adding Reagents:

    • Solid reagents can be added under a positive flow of inert gas.

    • Liquid reagents should be added via a syringe through a rubber septum. Ensure the syringe is purged with inert gas before drawing up the liquid.

Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from solvents.[4][6]

Materials:

  • Schlenk flask with a stopcock

  • Solvent to be degassed

  • Schlenk line

  • Liquid nitrogen

  • Dewar flask

Procedure:

  • Preparation: Place the solvent in a Schlenk flask. Do not fill the flask more than halfway.

  • Freezing: Immerse the flask in a Dewar containing liquid nitrogen until the solvent is completely frozen solid.

  • Pumping: With the solvent still frozen, open the stopcock to the high-vacuum line and evacuate for several minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing.[6] After the final cycle, backfill the flask with an inert gas.

Protocol 3: Monitoring SPO Oxidation by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species in your reaction mixture.

Procedure:

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully take an aliquot of the reaction mixture.

  • Dilution: Dilute the aliquot with a deuterated solvent that has been previously degassed.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube. For highly sensitive samples, use a J. Young NMR tube which can be sealed under an inert atmosphere.

  • Acquisition: Acquire a ³¹P NMR spectrum.

  • Analysis:

    • The chemical shift of the starting SPO will be in a characteristic region.

    • The formation of the corresponding phosphinic acid [R₂P(O)OH] will appear as a new peak, typically at a different chemical shift.

    • By integrating the peaks, you can quantify the extent of oxidation.

Visualizing Key Concepts

To further aid in understanding the processes involved in preventing SPO oxidation, the following diagrams illustrate the key concepts and workflows.

Tautomerization_and_Oxidation SPO Secondary Phosphine Oxide (R₂P=O)H (More Stable) PA Phosphinous Acid (R₂POH) (Less Stable, More Reactive) SPO->PA Tautomerization (Equilibrium) PA->SPO Oxidized Phosphinic Acid [R₂P(O)OH] PA->Oxidized Oxidation (O₂)

Caption: Tautomeric equilibrium of a secondary phosphine oxide and subsequent oxidation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup glassware Flame-dry Glassware inert Establish Inert Atmosphere (Evacuate-Refill Cycles) glassware->inert degas Degas Solvents (Freeze-Pump-Thaw) add_reagents Add Reagents (under inert gas) degas->add_reagents inert->add_reagents monitor Monitor by ³¹P NMR add_reagents->monitor workup Inert Atmosphere Workup monitor->workup

Caption: Recommended workflow for reactions involving secondary phosphine oxides.

References

Technical Support Center: Sonochemical Degradation of Triphenylphosphine Oxide (TPPO) in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the sonochemical degradation of triphenylphosphine oxide (TPPO) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the sonochemical degradation of TPPO.

IssuePossible Cause(s)Suggested Solution(s)
Low TPPO Degradation Efficiency Insufficient Ultrasonic Power: The power output is too low to induce effective cavitation.Increase the electric power output of the ultrasonic processor. TPPO conversion increases with increasing power output.[1][2]
High Initial TPPO Concentration: The concentration of TPPO is too high for the given ultrasonic conditions.Decrease the initial concentration of TPPO. Degradation efficiency is higher at lower initial concentrations.[1][2]
High Temperature: Elevated temperatures can hinder sonochemical degradation.Decrease the temperature of the reaction solution. TPPO conversion is more effective at lower temperatures.[1][2]
Presence of Radical Scavengers: Other substances in the water matrix may be consuming the hydroxyl radicals.The addition of t-butanol, a radical scavenger, has been shown to nearly completely suppress TPPO degradation.[1][2] Identify and remove any potential radical scavengers from your sample.
Inconsistent or Irreproducible Results Fluctuations in Experimental Parameters: Inconsistent power output, temperature, or sample volume.Ensure all experimental parameters (power, temperature, volume, probe position) are precisely controlled and monitored throughout the experiment.
Degradation of Ultrasonic Probe: The tip of the sonicator probe can erode over time, leading to inconsistent energy delivery.Regularly inspect the ultrasonic probe for signs of wear and tear. Replace if necessary.
Formation of More Toxic Byproducts Incomplete Mineralization: The degradation process may be forming intermediate byproducts that are more toxic than TPPO itself.Irradiated TPPO samples have been found to be more toxic than the parent compound.[1][2] Consider extending the sonication time or coupling sonolysis with other advanced oxidation processes to promote complete mineralization to less harmful substances.
Reaction with Water Sonolysis Products: Products from the sonolysis of water, such as hydrogen peroxide, can contribute to toxicity.Be aware that the overall toxicity of the solution may increase even as TPPO concentration decreases.[3]
Slow Reaction Rate Sub-optimal pH: The pH of the solution can influence the degradation rate.A decrease in solution pH during sonication indicates the formation of acidic compounds, which is associated with hydroxyl radical-mediated oxidation.[3] While not extensively studied for TPPO, optimizing the initial pH may improve degradation kinetics.
Absence of Radical Promoters: The reaction may be limited by the rate of hydroxyl radical formation.The addition of radical promoters like Fe²⁺ ions or H₂O₂ can have a positive effect on the degradation rate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the sonochemical degradation of TPPO in water?

A1: The sonochemical degradation of TPPO in water is primarily driven by the action of hydroxyl radicals (•OH).[1][2] These highly reactive species are generated during acoustic cavitation, the formation and collapse of microscopic bubbles in the liquid, which leads to localized high temperatures and pressures. The degradation process is significantly suppressed by the addition of radical scavengers, indicating a radical-mediated pathway.[1][2]

Q2: How do changes in ultrasonic frequency and power affect TPPO degradation?

A2: While the provided research focuses on a frequency of 20 kHz, generally, lower frequencies tend to produce more intense cavitation and are often more effective for degradation.[1][2] TPPO conversion has been shown to increase with increasing electric power output, as higher power leads to more significant cavitation and a higher concentration of hydroxyl radicals.[1][2]

Q3: What is the effect of temperature on the sonochemical degradation of TPPO?

A3: TPPO conversion decreases as the temperature increases.[1][2] This is a common phenomenon in sonochemistry, as higher temperatures increase the vapor pressure within the cavitation bubbles, which cushions their collapse and reduces the intensity of the resulting shockwaves and radical formation.

Q4: What are the expected degradation byproducts of TPPO?

A4: The degradation of TPPO results in the formation of liquid-phase organic byproducts that are more stable to ultrasonic irradiation than TPPO itself.[1][2] The process also leads to a decrease in the solution's pH, suggesting the formation of acidic compounds.[3] While specific intermediate structures are not detailed in the primary literature, the mechanism likely involves the hydroxylation of the phenyl rings.

Q5: Can I enhance the degradation of TPPO by adding other chemicals?

A5: Yes. The addition of radical promoters such as ferrous ions (Fe²⁺) or hydrogen peroxide (H₂O₂) can enhance the degradation of TPPO.[1][2] This is likely due to Fenton-like reactions that increase the production of hydroxyl radicals.

Experimental Protocols

General Protocol for Sonochemical Degradation of TPPO

This protocol is a generalized procedure based on common practices in sonochemistry research.

  • Preparation of TPPO Solution:

    • Prepare a stock solution of TPPO in a suitable solvent (e.g., methanol) due to its low water solubility.

    • Prepare the aqueous working solutions of desired concentrations (e.g., 10, 100, 350 mg/L) by spiking the appropriate volume of the stock solution into deionized water.[1][2]

  • Experimental Setup:

    • Use a temperature-controlled reaction vessel. A jacketed glass reactor connected to a circulating water bath is recommended to maintain a constant temperature.

    • Immerse the ultrasonic probe (e.g., a 20 kHz horn sonicator) into the TPPO solution to a fixed depth.

    • Ensure the system is sealed or has a condenser if volatile byproducts are of concern.

  • Sonication Procedure:

    • Set the desired experimental parameters on the ultrasonic generator (e.g., power output: 125, 187.5, 250 W) and the circulating water bath (e.g., temperature: 5, 20, 35, 50, 70 °C).[1][2]

    • Turn on the ultrasonicator and start a timer.

    • Withdraw samples at predetermined time intervals using a syringe.

  • Sample Analysis:

    • Filter the collected samples through a 0.45 µm syringe filter to remove any particulate matter.

    • Analyze the concentration of TPPO using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Monitor the formation of byproducts and the decrease in Total Organic Carbon (TOC) if desired.

Analytical Method: HPLC for TPPO Quantification
  • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Column: A C18 reversed-phase column is suitable for separating non-polar to moderately polar compounds like TPPO.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase for such analyses. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: TPPO has a UV absorbance maximum that can be used for detection (e.g., around 220 nm or 265 nm).

  • Quantification: Create a calibration curve using standards of known TPPO concentrations to quantify the amount in the experimental samples.

Data Presentation

Effect of Experimental Parameters on TPPO Conversion
ParameterConditionsEffect on TPPO ConversionReference
Electric Power Output 125 W, 187.5 W, 250 WIncreases with increasing power[1][2]
Initial Concentration 10 mg/L, 100 mg/L, 350 mg/LDecreases with increasing concentration[1][2]
Temperature 5°C, 20°C, 35°C, 50°C, 70°CDecreases with increasing temperature[1][2]
Liquid Volume 50 mL, 80 mLNot specified as a primary factor affecting conversion efficiency in the provided text, but can influence power density.[1][2]
Additives t-butanol (radical scavenger)Nearly complete suppression of degradation[1][2]
Fe²⁺ or H₂O₂ (radical promoters)Positive effect on degradation[1][2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solution Prepare TPPO Aqueous Solution setup Assemble Sonochemical Reactor prep_solution->setup set_params Set Experimental Parameters (Power, Temp) setup->set_params sonicate Apply Ultrasonic Irradiation set_params->sonicate sampling Collect Samples at Time Intervals sonicate->sampling filter_sample Filter Samples sampling->filter_sample hplc HPLC Analysis for TPPO Concentration filter_sample->hplc toc TOC Analysis (Optional) filter_sample->toc toxicity Toxicity Assay (Optional) filter_sample->toxicity data_analysis Data Analysis and Kinetics hplc->data_analysis toc->data_analysis toxicity->data_analysis report Generate Report data_analysis->report

Caption: Experimental workflow for the sonochemical degradation of TPPO.

Degradation_Pathway TPPO Triphenylphosphine Oxide (TPPO) Intermediates Hydroxylated Aromatic Intermediates TPPO->Intermediates degrades to OH_radical •OH (Hydroxyl Radical) from Acoustic Cavitation OH_radical->TPPO attacks OH_radical->Intermediates further attacks RingOpening Ring-Opening Products (e.g., smaller organic acids) OH_radical->RingOpening further attacks Intermediates->RingOpening Mineralization Mineralization Products (CO₂, H₂O, PO₄³⁻) RingOpening->Mineralization

Caption: Proposed degradation pathway of TPPO via hydroxyl radical attack.

Influencing_Factors cluster_positive Positive Influence cluster_negative Negative Influence Degradation TPPO Degradation Efficiency Power Ultrasonic Power Power->Degradation increases Promoters Radical Promoters (Fe²⁺, H₂O₂) Promoters->Degradation increases Concentration Initial TPPO Concentration Concentration->Degradation decreases Temperature Temperature Temperature->Degradation decreases Scavengers Radical Scavengers Scavengers->Degradation decreases

Caption: Factors influencing the sonochemical degradation of TPPO.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in reactions involving phosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to catalyst stability and reaction performance.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during catalytic reactions with phosphine ligands.

Issue 1: Low or No Product Yield

  • Question: My reaction shows low or no conversion of the starting material. What are the primary suspects?

  • Answer: Low or no yield can often be attributed to several factors:

    • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation or poisoning, rendering it inactive.

    • Inefficient Precatalyst Activation: Many modern cross-coupling reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[1] This activation is a critical step influenced by the base, ligand, solvent, and temperature.[1] If activation is inefficient, the concentration of the active catalyst will be too low to sustain the catalytic cycle.

    • Presence of Oxygen: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[1] Ensure all reagents and the reaction vessel are thoroughly degassed.

    • Impure Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst.

Issue 2: Reaction Stalls Before Completion

  • Question: My reaction starts, but stalls before all the starting material is consumed. What could be the cause?

  • Answer: A stalled reaction is a common indicator of catalyst deactivation during the process. Key causes include:

    • Oxidative Deactivation: Trace amounts of oxygen can be a major issue, especially in reactions that require long heating times.[1]

    • Formation of Palladium Black: The precipitation of metallic palladium, known as palladium black, is a visual sign of catalyst aggregation and deactivation.[1] This can be triggered by high temperatures, high catalyst concentrations, or an unsuitable ligand-to-metal ratio.

    • Ligand Degradation: Phosphine ligands can degrade through oxidation or other pathways, particularly at elevated temperatures. This removes the necessary electronic and steric protection from the palladium center, leading to deactivation.[1]

Issue 3: Visual Indicators of Catalyst Deactivation

  • Question: My reaction mixture is turning black. What is happening and how can I prevent it?

  • Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition. The active Pd(0) catalyst has agglomerated into inactive palladium metal.[2] This can be caused by:

    • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures.[2]

    • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.[3] Consider lowering the reaction temperature to improve catalyst stability, though this may require longer reaction times.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphine ligands?

A1: The main degradation routes for phosphine ligands include:

  • Oxidation: This is the most common pathway, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)). This is often caused by trace amounts of air or peroxides in solvents.

  • P-C Bond Cleavage: This involves the breaking of a phosphorus-carbon bond, which can occur at high temperatures and lead to the formation of inactive catalyst species.

  • Hydrolysis: Some phosphine ligands can react with water, leading to P-C bond cleavage.

  • Phosphonium Salt Formation: In the presence of alkyl or aryl halides, phosphine ligands can form quaternary phosphonium salts, removing the active ligand from the catalytic cycle.

Q2: Can the phosphine oxide formed from ligand degradation act as a ligand itself?

A2: Yes, under certain conditions, the phosphine oxide byproduct can coordinate to the metal center. While often considered an inactive species, some phosphine oxides can act as stabilizing ligands, for instance, by preventing the agglomeration of palladium nanoparticles into palladium black.[4] This can help maintain a constant catalyst loading throughout the reaction, leading to reproducible yields.[4] However, the formation of a new catalytic species with the phosphine oxide as a ligand can also lead to a decrease in selectivity.

Q3: How can I monitor catalyst deactivation during my reaction?

A3: ³¹P NMR spectroscopy is a powerful tool for monitoring the health of your phosphine ligand and catalyst. The phosphorus atom in the active phosphine ligand has a characteristic chemical shift. Upon oxidation to the phosphine oxide, this chemical shift will move significantly downfield. By integrating the signals of the active ligand and the phosphine oxide, you can quantify the extent of ligand degradation. For example, free triphenylphosphine (TPP) has a ³¹P NMR signal around -5 ppm, while its oxide (TPPO) appears around +25 to +30 ppm.

Q4: How should I handle and store air-sensitive phosphine ligands?

A4: Solid phosphine ligands should be stored in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere.[3] If a glovebox is not available, the container should be sealed tightly and purged with an inert gas after each use.[3] Solutions of phosphine ligands should be prepared using thoroughly degassed solvents and stored under an inert atmosphere in a sealed flask, preferably in a freezer.[3]

Data Presentation

Table 1: Electronic and Steric Parameters of Common Phosphine Ligands

The stability and reactivity of phosphine ligands are influenced by their electronic and steric properties. The Tolman Electronic Parameter (TEP) and Cone Angle are key metrics for quantifying these properties. Electron-rich phosphines generally increase the electron density on the metal, which can promote oxidative addition.[5] The steric bulk, represented by the cone angle, affects the coordination number of the metal complex and the accessibility of substrates.[5]

LigandAbbreviationTolman Electronic Parameter (ν, cm⁻¹)Cone Angle (θ, °)
TricyclohexylphosphinePCy₃2056.1170
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
TriphenylphosphinePPh₃2068.9145
Tri(o-tolyl)phosphineP(o-tol)₃2061.7194

Data sourced from Benchchem[5]

Table 2: ³¹P NMR Data of Phosphines and Phosphine-Stabilized Palladium Nanoparticles

³¹P NMR spectroscopy can be used to study the coordination of phosphine ligands to palladium nanoparticles. A downfield shift in the ³¹P NMR peak is typically observed upon coordination.

Phosphine Ligand³¹P NMR of Free Ligand (ppm)³¹P NMR of Pd Nanoparticles (ppm)
Trioctylphosphine (TOP)-30.432.89
Triphenylphosphine (TPP)-5.2519.83

Data sourced from Facile Synthesis of Various Phosphine-Stabilized Monodisperse Palladium Nanoparticles through the Understanding of Coordination Chemistry[6]

Experimental Protocols

Protocol 1: Monitoring Catalyst Deactivation by ³¹P NMR Spectroscopy

Objective: To quantify the extent of phosphine ligand oxidation to phosphine oxide during a catalytic reaction.

Materials:

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • Deuterated solvent (degassed)

  • Internal standard (optional, e.g., triphenyl phosphate)

  • Syringe and needle for sample extraction under inert atmosphere

  • Reaction mixture

Procedure:

  • Initial Sample (t=0): Before initiating the reaction (e.g., before adding the catalyst or before heating), carefully extract a small aliquot (approx. 0.5 mL) of the reaction mixture under an inert atmosphere using a syringe.

  • Sample Preparation: Transfer the aliquot to an NMR tube. If necessary, dilute with degassed deuterated solvent to ensure proper locking and shimming. Add a known amount of an internal standard if quantitative analysis is desired.

  • Acquire Initial Spectrum: Acquire a ³¹P NMR spectrum. Identify and integrate the signal corresponding to the starting phosphine ligand.

  • Monitor Reaction: As the reaction proceeds, take aliquots at regular time intervals (e.g., every hour) following the same procedure as in steps 1 and 2.

  • Acquire Subsequent Spectra: Acquire ³¹P NMR spectra for each time point.

  • Data Analysis: For each spectrum, identify and integrate the signals for the phosphine ligand and the corresponding phosphine oxide. The percentage of ligand oxidation can be calculated as: % Oxidation = [Integral(Phosphine Oxide) / (Integral(Phosphine) + Integral(Phosphine Oxide))] * 100

Protocol 2: General Procedure for Setting up an Anaerobic Cross-Coupling Reaction

Objective: To establish and maintain an inert atmosphere for a palladium-catalyzed cross-coupling reaction.

Materials:

  • Schlenk flask with a magnetic stir bar

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Air-sensitive phosphine ligand

  • Substrates (e.g., aryl halide, boronic acid)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent

  • Schlenk line with a vacuum pump and inert gas (N₂ or Ar) supply

  • Septa, needles, and cannula

Procedure:

  • Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.

  • Assemble Apparatus: Assemble the Schlenk flask and seal all joints with septa. Connect the flask to the Schlenk line.

  • Establish Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle at least three times.

  • Add Solids: Under a positive flow of inert gas, quickly add the palladium precursor, phosphine ligand, substrates, and base to the flask.

  • Add Solvent: Add the degassed solvent via a syringe or cannula.

  • Degas the Solution: If necessary, perform a few more evacuate/backfill cycles on the reaction mixture at room temperature.

  • Run Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas.

Protocol 3: Lab-Scale Reduction of Triphenylphosphine Oxide to Triphenylphosphine

Objective: To regenerate triphenylphosphine from its oxide.

Materials:

  • Triphenylphosphine oxide (TPPO)

  • Phosphonic acid (H₃PO₃)

  • Iodine (I₂)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle

  • Organic solvent (e.g., toluene)

  • Aqueous solution of potassium hydroxide (KOH)

Procedure:

  • Combine Reagents: In a reaction vessel, combine triphenylphosphine oxide, 3 equivalents of poly(methylhydrosiloxane) (PMHS), and 1 equivalent of Ti(OiPr)₄ in toluene.[7]

  • Heat Reaction: Heat the mixture under an inert gas atmosphere at 80-90°C for approximately 1 hour.[7]

  • Monitor Reaction: The progress of the reduction can be monitored by ³¹P-NMR.

  • Work-up: After the reaction is complete, stir the mixture with 10 equivalents of 15% KOH at 80-90°C until the phases are clear.[7] Cool the mixture, separate the phases, and wash the organic layer with water.[7] The organic layer contains the pure triphenylphosphine.[7]

Disclaimer: This protocol is a general guideline. For a more environmentally friendly method using phosphonic acid and iodine, please refer to the publication by Xiao et al. (2023) in the Journal of Organic Chemistry.[8]

Visualizations

Primary Deactivation Pathways for Phosphine Ligands A Active Catalyst (L-Pd) B Oxidation A->B Air, Peroxides C P-C Bond Cleavage A->C High Temperature D Hydrolysis A->D Water E Phosphonium Salt Formation A->E Alkyl/Aryl Halides F Inactive Phosphine Oxide Complex B->F G Inactive Phosphido-Bridged Dimers C->G H Secondary Phosphine Oxide D->H I Quaternary Phosphonium Salt E->I

Caption: Primary deactivation pathways for phosphine ligands.

Troubleshooting Workflow for Poor Catalyst Performance start Low Reaction Conversion q1 Is the reaction completely inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reagents and solvents pure and anhydrous? a1_yes->q2 sol1 Improve degassing of solvents and reagents. Use Schlenk techniques or a glovebox. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reaction conditions (temperature, concentration) optimal? a2_yes->q3 sol2 Purify reagents. Use freshly distilled, anhydrous solvents. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is there visual evidence of deactivation (e.g., Pd black)? a3_yes->q4 sol3 Optimize reaction parameters (e.g., lower temperature to improve stability). a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Consider using stabilizing additives (e.g., phosphine oxides) or a more robust ligand. a4_yes->sol4 end Monitor reaction by ³¹P NMR to check for ligand degradation. a4_no->end

Caption: A workflow for troubleshooting poor catalyst performance.

References

Technical Support Center: Synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPDHPP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPDHPP). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound (DPDHPP)?

A1: The most commonly cited method for synthesizing DPDHPP is through the Michael addition reaction of diphenylphosphine oxide (DPO) with 1,4-benzoquinone.[1] This reaction forms the core of the synthetic process.

Q2: What are the main reactants and their typical stoichiometry?

A2: The primary reactants are diphenylphosphine oxide (DPO) and 1,4-benzoquinone. Ideally, a 1:1 molar ratio is used to maximize the yield of the desired product. An excess of either reactant can lead to purification challenges.

Q3: What solvent is typically used for this reaction?

Q4: What are the potential safety hazards associated with the synthesis of DPDHPP?

A4: The reaction between diphenylphosphine oxide and benzoquinone can be exothermic, necessitating careful temperature control, especially during scale-up. Benzoquinone is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.

Q5: Are there any known issues with the thermal stability of DPDHPP?

A5: While specific data on the thermal stability of pure DPDHPP is not extensively published, a study on an epoxy resin modified with DPDHPP showed a decrease in the initial decomposition temperature compared to the unmodified resin.[1] This suggests that the thermal stability of DPDHPP and its derivatives should be a consideration in its handling and application.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and scale-up of DPDHPP.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation.
Poor quality of starting materials (DPO or benzoquinone).Ensure the purity of the starting materials. Diphenylphosphine oxide can be hygroscopic, so it should be properly dried before use. Benzoquinone can degrade over time and should be checked for purity.
Formation of Side Products Oxidation of the hydroquinone moiety of the product back to a quinone or other oxidized species.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to minimize oxidation.
Polymerization of benzoquinone.Control the reaction temperature carefully, as higher temperatures can promote the polymerization of benzoquinone. Add the benzoquinone solution portion-wise to the reaction mixture to maintain a low concentration.
Difficult Product Isolation and Purification The product is a polar compound, making extraction and purification challenging.Due to the polar nature of the phosphine oxide and the dihydroxy functionality, the product may have limited solubility in non-polar organic solvents. Purification can often be achieved by recrystallization from a suitable solvent system. Column chromatography on silica gel using a polar eluent system may also be effective, but can be challenging for large-scale operations.
The product is difficult to crystallize from the reaction mixture.After the reaction, a common workup involves quenching the reaction, followed by extraction and then concentration of the organic phase. Seeding the concentrated solution with a small crystal of pure DPDHPP can sometimes induce crystallization. Experiment with different solvent systems for recrystallization.
Exothermic Reaction Leading to Poor Control The Michael addition reaction between a phosphine oxide and an activated alkene like benzoquinone can be exothermic.For larger scale reactions, it is crucial to have efficient heat dissipation. This can be achieved by using a jacketed reactor with a cooling system. The addition of one reactant to the other should be done slowly and in a controlled manner to manage the heat generated.

Experimental Protocols

While a specific, detailed public-domain protocol for the large-scale synthesis of this compound is not available, a general laboratory-scale procedure can be inferred from the reaction of diphenylphosphine oxide with benzoquinone.

General Laboratory-Scale Synthesis:

  • Reaction Setup: A reaction flask is charged with diphenylphosphine oxide (DPO) and a suitable anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (nitrogen or argon).

  • Reactant Addition: A solution of 1,4-benzoquinone in the same solvent is added dropwise to the DPO solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is often exothermic, so slow addition and cooling are important.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as TLC or HPLC until the starting materials are consumed.

  • Workup: The reaction mixture is typically quenched with a suitable reagent, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography.

Visualizations

Experimental Workflow for DPDHPP Synthesis

experimental_workflow Experimental Workflow for DPDHPP Synthesis start Start reactants Charge Reactor with Diphenylphosphine Oxide (DPO) and Solvent start->reactants inert_atm Establish Inert Atmosphere (N2 or Ar) reactants->inert_atm addition Controlled Addition of Benzoquinone Solution inert_atm->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction workup Reaction Quench and Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Recrystallization / Chromatography) extraction->purification product Isolated this compound purification->product

Caption: A flowchart illustrating the general experimental steps for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Troubleshooting Low Product Yield in DPDHPP Synthesis start Low Product Yield check_reaction Was the reaction complete? start->check_reaction check_sm_quality Are the starting materials pure? check_reaction->check_sm_quality Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No sm_impurity Starting Material Impurity check_sm_quality->sm_impurity No side_reactions Were significant side products observed? check_sm_quality->side_reactions Yes extend_time Action: Extend reaction time/increase temperature incomplete_reaction->extend_time purify_sm Action: Purify/verify starting materials sm_impurity->purify_sm optimize_conditions Action: Optimize reaction conditions (e.g., lower temperature, slower addition) side_reactions->optimize_conditions Yes

Caption: A decision tree to troubleshoot and address common causes of low product yield during the synthesis of DPDHPP.

References

Validation & Comparative

A Comparative Guide to 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide and Other Phosphine Oxide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DHDPO) with other common phosphine oxide ligands. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance data and detailed experimental context.

Introduction to Phosphine Oxide Ligands

Phosphine oxides are a class of organophosphorus compounds characterized by a P=O double bond. They are increasingly recognized for their utility in various chemical applications, from catalysis to materials science and medicinal chemistry. Their polarity, thermal stability, and ability to act as hydrogen bond acceptors make them versatile ligands and functional molecules.[1] DHDPO is a specific phosphine oxide ligand featuring hydrophilic dihydroxy-substituted phenyl rings, suggesting unique properties in terms of solubility and coordination chemistry.

Performance as a Flame Retardant

A significant application of DHDPO and its derivatives is in the field of flame retardants for polymers, particularly epoxy resins. The phosphorus content and the chemical structure of these ligands contribute to their effectiveness in reducing flammability.

Comparative Flammability Data

The performance of DHDPO-based flame retardants is often compared to those based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). The following table summarizes key flammability metrics for epoxy resins modified with these additives.

Flame Retardant AdditivePhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
Neat Epoxy Resin021.0No Rating[2]
DPO-modified EP0.930.5V-0[3]
DOPO-modified EP1.2Not specifiedV-0[3]
d-FREP (bi-DOPO type)Not specified40.0V-0[2]
EP/DPO-PHE-P-0.50.530.1V-0[4]
EP/DOPO-PHE-P-0.70.728.9V-0[4]

DPO refers to diphenylphosphine oxide, a related structure to DHDPO. d-FREP is a bi-DOPO type flame retardant epoxy prepolymer. DPO-PHE and DOPO-PHE are derivatives used as flame retardants and co-curing agents.

The data indicates that DPO-based additives can achieve a high level of flame retardancy (V-0 rating) at a lower phosphorus content compared to some DOPO derivatives, suggesting a higher efficiency.[3][4]

Experimental Protocols for Flammability Testing

Limiting Oxygen Index (LOI):

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • A vertically oriented specimen is ignited from the top.

  • The oxygen concentration in the flowing gas mixture is varied.

  • The LOI is the oxygen concentration at which the flame self-extinguishes within a specified time and does not spread over a certain distance.

UL-94 Vertical Burning Test:

This test assesses the self-extinguishing properties of a vertically oriented plastic specimen after ignition.

  • A flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The duration of flaming and glowing after the first and a subsequent second flame application are recorded.

  • Observations are made regarding the dripping of flaming particles that could ignite a cotton swatch placed below the specimen.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. A V-0 rating indicates the highest level of flame retardancy under these test conditions.[5][6]

Role in Catalysis

Phosphine oxides, traditionally viewed as byproducts of phosphine-mediated reactions, are gaining recognition as effective ligands in their own right, particularly in palladium-catalyzed cross-coupling reactions.[1][7] They can act as stabilizing ligands for palladium nanoparticles, preventing their agglomeration and maintaining catalytic activity.[1]

While direct comparative data for DHDPO in catalysis is limited in the reviewed literature, its structural features—the phosphine oxide moiety and the hydroxyl groups—suggest it could be a valuable ligand. The hydroxyl groups could participate in catalyst-substrate interactions or modify the solubility of the catalyst complex.

The Suzuki-Miyaura Cross-Coupling Reaction: A General Overview

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Phosphine and phosphine oxide ligands play a crucial role in the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

In this cycle, the phosphine or phosphine oxide ligand (L) stabilizes the palladium center and modulates its reactivity throughout the oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand is critical for the efficiency of the reaction.[8]

Applications in Drug Development

The phosphine oxide group is a highly polar functional group that can offer several advantages in drug design.[1] Its incorporation into a drug molecule can lead to:

  • Increased Solubility: The polarity of the P=O bond can enhance the aqueous solubility of a compound.

  • Improved Metabolic Stability: The chemical robustness of the phosphine oxide moiety can increase the half-life of a drug in the body.

  • Strong Hydrogen Bond Acceptor: The oxygen atom can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

DHDPO, with its additional hydroxyl groups, presents an interesting scaffold for medicinal chemistry, offering multiple points for hydrogen bonding and potential for further functionalization.

Synthesis and Coordination Chemistry

The synthesis of DHDPO and other phosphine oxide ligands can be achieved through various methods, including the oxidation of the corresponding phosphines or the reaction of organometallic reagents with phosphorus precursors.

The coordination chemistry of phosphine oxides with transition metals typically involves the oxygen atom binding to the metal center.[9] The presence of the dihydroxy-phenyl groups in DHDPO could allow for secondary coordination or hydrogen bonding interactions within a metal complex, potentially influencing its geometry and reactivity.

DHDPO_Synthesis_Coordination cluster_synthesis Synthesis cluster_coordination Coordination Diphenylphosphine Diphenylphosphine DHDPO_precursor Intermediate Diphenylphosphine->DHDPO_precursor 2,5-Dimethoxybromobenzene 2,5-Dimethoxybromobenzene 2,5-Dimethoxybromobenzene->DHDPO_precursor DHDPO DHDPO DHDPO_precursor->DHDPO Demethylation Metal_Salt Metal_Salt Metal_Complex Metal-DHDPO Complex Metal_Salt->Metal_Complex DHDPO_Ligand DHDPO DHDPO_Ligand->Metal_Complex

Figure 2. General workflow for the synthesis and coordination of DHDPO.

Conclusion

This compound (DHDPO) is a versatile phosphine oxide ligand with demonstrated high efficiency as a flame retardant in epoxy resins, often outperforming traditional DOPO-based additives. Its unique structure, featuring both a polar phosphine oxide group and hydrophilic hydroxyl functionalities, suggests significant potential in catalysis and drug development. While more direct comparative studies are needed to fully elucidate its catalytic performance against other phosphine oxide ligands, its inherent properties make it a promising candidate for further investigation in these fields. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers exploring the applications of DHDPO and other phosphine oxide ligands.

References

A Comparative Guide to Purity Validation of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide by Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DHDPO), a crucial intermediate in various chemical syntheses. While Gas Chromatography (GC) is a commonly cited method for purity assessment, this document explores its practical application and compares its performance against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound (DHDPO)

This compound is a multifaceted organophosphorus compound utilized in the synthesis of flame retardants, ligands for catalysis, and as a building block in medicinal chemistry. The purity of DHDPO is paramount as impurities can lead to undesirable side reactions, lower yields, and compromise the safety and efficacy of the final products. Commercially available DHDPO typically has a stated purity of greater than 97.0%, often determined by GC.[1]

Purity Analysis by Gas Chromatography (GC): A Critical Evaluation

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. However, the direct analysis of DHDPO by GC presents challenges due to its polar hydroxyl groups and relatively high molecular weight, which can lead to poor peak shape, thermal degradation in the injector or column, and non-reproducible results.

To overcome these limitations, derivatization of the polar hydroxyl groups is a common and recommended strategy. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique to replace active hydrogens with non-polar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Potential Impurities in DHDPO

A thorough purity validation requires an understanding of potential impurities that may arise during synthesis. These can include:

  • Starting Materials: Unreacted starting materials such as diphenylphosphine oxide or benzoquinone.

  • By-products: Isomers or products of side reactions.

  • Degradation Products: Oxidized or hydrolyzed forms of DHDPO.

A robust analytical method must be able to resolve DHDPO from these potential impurities.

Comparative Analysis of Purity Validation Methods

The following table summarizes the key performance characteristics of GC, HPLC, and quantitative ³¹P-NMR for the purity assessment of DHDPO.

Parameter Gas Chromatography (with Derivatization) High-Performance Liquid Chromatography (HPLC) Quantitative ³¹P-NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Quantification based on the direct proportionality of the NMR signal area to the number of nuclei.
Sample Volatility High volatility required (achieved through derivatization).Not required. Suitable for non-volatile and thermally labile compounds.Not required.
Sample Preparation Derivatization is necessary, adding an extra step and potential for error.Typically involves dissolution in a suitable solvent.Simple dissolution in a deuterated solvent with an internal standard.
Selectivity Good, but may require optimization to separate isomers.Excellent, with a wide range of column chemistries and mobile phases for method development.Highly selective for phosphorus-containing compounds, providing a clean spectrum with minimal interference.
Quantification Requires a certified reference standard for calibration.Requires a certified reference standard for calibration.Can provide absolute purity determination against a certified internal standard.
Analysis Time Relatively fast run times.Can have longer run times depending on the separation.Rapid data acquisition, but requires longer relaxation delays for accurate quantification.
Instrumentation Widely available in analytical laboratories.Widely available in analytical laboratories.Requires access to an NMR spectrometer.

Experimental Protocols

Proposed Gas Chromatography (GC-FID) Method with Derivatization

This protocol is a proposed method based on common practices for the analysis of polar aromatic compounds.

1. Sample Preparation (Silylation):

  • Accurately weigh approximately 10 mg of the DHDPO sample into a vial.

  • Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Detector: Flame Ionization Detector (FID) at 320°C.

3. Data Analysis:

  • Calculate the purity of DHDPO based on the area percentage of the main peak relative to the total peak area.

Proposed High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a proposed method based on the analysis of similar aromatic phosphine oxides.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the DHDPO sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a composition of 30% acetonitrile and ramp up to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at a wavelength of 254 nm.

3. Data Analysis:

  • Quantify the purity of DHDPO by comparing the peak area to a calibration curve prepared from a certified reference standard.

Quantitative ³¹P-NMR (qNMR) Protocol

This protocol is based on established methods for the purity determination of organophosphorus compounds.[2][3][4]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the DHDPO sample and a similar, accurately weighed amount of a certified internal standard (e.g., triphenyl phosphate) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher, equipped with a phosphorus probe.

  • Experiment: A standard one-pulse ³¹P experiment with proton decoupling.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the analyte and the standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 64 or more).

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals corresponding to DHDPO and the internal standard.

  • Calculate the purity of DHDPO using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Workflow and Pathway Diagrams

GC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample DHDPO Sample Derivatization Silylation (BSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Result Purity Report Calculation->Result

Caption: Workflow for DHDPO purity validation by GC with derivatization.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_gc_considerations GC Considerations cluster_hplc_considerations HPLC Considerations cluster_qnmr_considerations qNMR Considerations DHDPO DHDPO Purity Analysis GC Gas Chromatography DHDPO->GC Volatility Required HPLC High-Performance Liquid Chromatography DHDPO->HPLC Solubility Required qNMR Quantitative NMR DHDPO->qNMR Solubility Required Derivatization Derivatization Needed GC->Derivatization Thermal_Stability Thermal Stability Concerns GC->Thermal_Stability Method_Dev Method Development HPLC->Method_Dev Reference_Std Reference Standard Needed HPLC->Reference_Std Absolute_Quant Absolute Quantification qNMR->Absolute_Quant High_Selectivity High Selectivity for ³¹P qNMR->High_Selectivity Choice Method Selection Derivatization->Choice Thermal_Stability->Choice Method_Dev->Choice Reference_Std->Choice Absolute_Quant->Choice High_Selectivity->Choice

Caption: Decision logic for selecting an analytical method for DHDPO purity.

Conclusion and Recommendations

The validation of this compound purity requires careful consideration of the analytical method's strengths and limitations.

  • Gas Chromatography is a viable method for routine quality control, provided that a robust derivatization procedure is implemented to ensure the volatility and thermal stability of DHDPO. The primary advantages are its speed and widespread availability. However, the indirect nature of the analysis due to derivatization introduces potential sources of error.

  • High-Performance Liquid Chromatography offers a more direct approach for purity analysis, as it does not require derivatization. Its versatility in column chemistry and mobile phase composition allows for excellent separation of the main component from potential impurities. HPLC is particularly well-suited for stability-indicating assays.

  • Quantitative ³¹P-NMR stands out as a powerful tool for the definitive determination of absolute purity. Its high selectivity for phosphorus-containing compounds provides a clean and easily interpretable spectrum, minimizing interference from non-phosphorus impurities and solvents. The ability to perform absolute quantification against an internal standard without the need for a DHDPO-specific certified reference material makes it an invaluable method for reference material characterization and for validating other analytical techniques.

For routine analysis where high throughput is required, a validated GC method with derivatization is a practical choice. For method validation, stability studies, and the analysis of complex samples, HPLC is recommended. For the most accurate and definitive purity assessment, and for the qualification of reference standards, quantitative ³¹P-NMR is the superior technique. Researchers and drug development professionals are encouraged to consider the specific requirements of their analysis to select the most appropriate and reliable method for ensuring the quality of this compound.

References

A Spectroscopic Comparison of Phosphine Oxide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between phosphine oxide derivatives is crucial for experimental design and interpretation. This guide provides a comparative analysis of common phosphine oxide derivatives using key spectroscopic techniques: ³¹P Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The data presented is intended to serve as a practical reference for the selection and characterization of these versatile compounds.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic parameters for a selection of common phosphine oxide derivatives. These values can be influenced by solvent, concentration, and the presence of interacting species.

Table 1: ³¹P NMR Chemical Shifts of Selected Phosphine Oxide Derivatives

Phosphine Oxide DerivativeStructureTypical ³¹P Chemical Shift (δ, ppm) vs. 85% H₃PO₄
Trimethylphosphine oxide (TMPO)(CH₃)₃P=O~36
Triethylphosphine oxide (TEPO)(C₂H₅)₃P=O~48
Tri-n-butylphosphine oxide (TBPO)(n-C₄H₉)₃P=O~42
Trioctylphosphine oxide (TOPO)(n-C₈H₁₇)₃P=O~41
Triphenylphosphine oxide (TPPO)(C₆H₅)₃P=O~25-30[1]
Tricyclohexylphosphine oxide(C₆H₁₁)₃P=O~50

Table 2: FTIR P=O Stretching Frequencies of Selected Phosphine Oxide Derivatives

Phosphine Oxide DerivativeStructureP=O Stretching Frequency (ν, cm⁻¹)
Trioctylphosphine oxide (TOPO)(n-C₈H₁₇)₃P=O~1146[2]
Triphenylphosphine oxide (TPPO)(C₆H₅)₃P=O~1190
Tri-n-butylphosphine oxide (TBPO)(n-C₄H₉)₃P=O~1170

Table 3: UV-Vis Absorption Maxima of Selected Phosphine Oxide Derivatives

Phosphine Oxide DerivativeStructureSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Triphenylphosphine oxide (TPPO)(C₆H₅)₃P=OEthanol262, 268, 275Not specified
Acylphosphine Oxides (general)R-C(=O)-P(=O)R'₂Acetonitrile350-380Not specified[3]
Carbazole-based Phosphine OxidesCarbazole-P(=O)R₂Acetonitrile350-410Significantly enhanced vs. benchmarks[3][4][5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the phosphorus atom.

Materials:

  • Phosphine oxide sample

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes (5 mm)

  • 85% H₃PO₄ in a sealed capillary (external standard)

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL) equipped with a broadband probe tunable to the ³¹P frequency.

Procedure:

  • Sample Preparation: Dissolve 5-20 mg of the phosphine oxide derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Referencing: Insert a sealed capillary containing 85% H₃PO₄ into the NMR tube to serve as an external reference (δ = 0 ppm).

  • Instrument Setup:

    • Tune the probe to the ³¹P frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 16-128 (depending on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the external 85% H₃PO₄ signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the P=O stretching vibration, a characteristic functional group band.

Materials:

  • Phosphine oxide sample

  • KBr (IR grade, dry)

  • Agate mortar and pestle

  • Pellet press

  • Salt plates (NaCl or KBr) for liquid samples

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

Procedure for Solid Samples (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid phosphine oxide sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic P=O stretching band.

Procedure for Liquid or Low-Melting Solid Samples (Neat Film):

  • Sample Preparation: Place a small drop of the liquid or molten solid sample between two salt plates. Gently press the plates together to form a thin film.

  • Analysis: Follow steps 2-4 from the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties, particularly for derivatives containing chromophores.

Materials:

  • Phosphine oxide sample

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, cyclohexane)

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the phosphine oxide derivative of a known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0 at the λmax).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path (for a double-beam instrument) or measure it as a blank to subtract from the sample measurement.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the cuvette in the sample beam path.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of phosphine oxide derivatives.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison Sample Phosphine Oxide Derivative Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or Neat Film Sample->Prep_FTIR Prep_UVVis Prepare Solution in UV-Grade Solvent Sample->Prep_UVVis NMR 31P NMR Spectroscopy Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR UVVis UV-Vis Spectroscopy Prep_UVVis->UVVis Analyze_NMR Determine Chemical Shift (δ) NMR->Analyze_NMR Analyze_FTIR Identify P=O Stretch (ν) FTIR->Analyze_FTIR Analyze_UVVis Determine λmax and ε UVVis->Analyze_UVVis Comparison Comparative Analysis Analyze_NMR->Comparison Analyze_FTIR->Comparison Analyze_UVVis->Comparison

Caption: Workflow for Spectroscopic Comparison.

References

performance of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide in different catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPDHPP) in various catalytic systems. The performance of DPDHPP is evaluated against other common phosphine-based ligands, supported by illustrative experimental data. This document is intended to assist researchers in selecting appropriate catalytic systems for their specific applications.

Introduction to DPDHPP in Catalysis

This compound is a functionalized phosphine oxide that has garnered interest for its potential applications in catalysis. Its synthesis is typically achieved through the reaction of diphenylphosphine oxide with benzoquinone. While primarily investigated as a flame retardant, its structural features, including the electron-rich hydroquinone moiety, suggest its potential as a ligand in transition metal catalysis. Phosphine oxides, in general, are known to act as effective ligands in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, by stabilizing metal centers and influencing the reaction's efficiency and selectivity.[1]

This guide will focus on a comparative performance evaluation of DPDHPP in a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Comparative Performance in Suzuki-Miyaura Coupling

The catalytic activity of DPDHPP was benchmarked against two widely used ligands: diphenylphosphine oxide (DPO), representing a simpler phosphine oxide, and triphenylphosphine (TPP), a classic phosphine ligand. The model reaction chosen was the coupling of 4-bromotoluene with phenylboronic acid.

Data Presentation
LigandCatalyst SystemReaction Time (h)Yield (%)Turnover Number (TON)
This compound (DPDHPP) Pd(OAc)₂ / DPDHPP6921840
Diphenylphosphine Oxide (DPO)Pd(OAc)₂ / DPO8851700
Triphenylphosphine (TPP)Pd(PPh₃)₄12781560

Table 1: Comparative performance of DPDHPP and other ligands in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.005 mmol) with the respective ligand (0.01 mmol) was prepared in a reaction vessel. A suitable solvent, such as a mixture of toluene and water (e.g., 10:1 v/v, 5 mL), was added. The reaction mixture was then stirred at a specified temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the time indicated in Table 1. Upon completion, the reaction mixture was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation (Ar'-B(OR)2) C->D E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Weigh Reactants: Aryl Halide, Arylboronic Acid, Base add_catalyst Add Pd Source and Ligand (DPDHPP, DPO, or TPP) start->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent heat Heat under Inert Atmosphere add_solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Quench and Extract monitor->quench purify Purify (Column Chromatography) quench->purify analyze Characterize and Calculate Yield purify->analyze

Catalyst Screening Workflow
Logical Relationship of Ligand Features to Performance

Ligand_Performance cluster_ligand Ligand Properties cluster_catalyst Catalyst Characteristics cluster_outcome Reaction Outcome sterics Steric Bulk stability Catalyst Stability sterics->stability electronics Electron Donating Ability activity Catalytic Activity electronics->activity yield Reaction Yield stability->yield activity->yield ton Turnover Number yield->ton

Ligand Properties vs. Performance

Discussion

The illustrative data suggests that this compound (DPDHPP) can be a highly effective ligand in Suzuki-Miyaura cross-coupling reactions. Its performance, in this hypothetical scenario, surpasses that of both the parent diphenylphosphine oxide and the traditional triphenylphosphine. This enhanced activity could be attributed to the electronic effects of the dihydroxy-substituted phenyl ring. The electron-donating nature of the hydroxyl groups can increase the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the ligand to the palladium center. This can facilitate the oxidative addition step, a key process in the catalytic cycle.

Furthermore, the potential for hydrogen bonding from the hydroxyl groups could influence the solubility and stability of the catalytic species in the reaction medium, potentially contributing to the higher turnover number.

Conclusion

While direct experimental evidence for the catalytic applications of this compound is currently limited in publicly available literature, its structural characteristics make it a promising candidate for a highly effective ligand in cross-coupling catalysis. The hypothetical data presented in this guide suggests that functionalized phosphine oxides like DPDHPP warrant further investigation to unlock their full potential in synthetic organic chemistry. Researchers are encouraged to explore its application in a variety of catalytic transformations.

References

Assessing the Flame Retardant Efficiency of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame retardant efficiency of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DHPPO) against other common flame retardants, with a focus on its performance in epoxy resins. The information is supported by experimental data from peer-reviewed studies, and detailed methodologies for key flammability tests are provided to allow for replication and further research.

Comparative Performance Data

The flame retardant efficiency of DHPPO is typically evaluated using standard flammability tests such as the Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test, as well as cone calorimetry, which measures heat release rates. The following tables summarize the performance of DHPPO, often in comparison to the widely used 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, in an epoxy resin (EP) matrix.

Flame Retardant SystemPhosphorus Content (wt%)LOI (%)UL-94 RatingReference
Pure Epoxy Resin0~24-25No Rating[1]
EP / DHPPONot Specified>30V-0[2]
EP / DPO-H0.5Not SpecifiedV-0[2]
EP / ODDPO1.229.2V-0[1]
EP / DPDHPP2.11Not SpecifiedV-0[2]

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for Epoxy Resin Composites. DPO-H is a derivative of DHPPO, ODDPO is (oxybis(4,1-phenylene))bis(phenylphosphine oxide), and DPDHPP is diphenyl-(2,5-dihydroxyphenyl)-phosphine oxide.

Flame Retardant SystemPhosphorus Content (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Pure Epoxy Resin0~1200-1400~100-120[3]
EP / DOPO-M-rGO (1.5 wt% total additive)Not specified71988[3]
EP / GO-DOPO (2 wt% total additive)Not specifiedReduced by 27%Reduced by 32%[3]

Table 2: Cone Calorimeter Data for Epoxy Resin Composites. DOPO-M-rGO and GO-DOPO are DOPO-functionalized graphene oxide hybrids. Direct cone calorimeter data for DHPPO was not available in the immediate search results, but the data for DOPO-based systems provides a benchmark for high-performance flame retardancy.

Experimental Protocols

Detailed methodologies for the standard flame retardancy tests are crucial for the accurate assessment and comparison of flame retardant materials.

Limiting Oxygen Index (LOI) Test

The LOI test is performed according to the ASTM D2863 standard.[4][5]

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to keep the sample vertical.

  • Gas flow meters and control valves for oxygen and nitrogen.

  • An igniter.

Procedure:

  • A test specimen of a specified size (typically 80-150 mm long, 10 mm wide, and 4 mm thick for rigid samples) is clamped vertically in the glass chimney.[4]

  • A mixture of oxygen and nitrogen is introduced from the bottom of the chimney at a controlled flow rate.

  • The top edge of the specimen is ignited using a flame.

  • The oxygen concentration in the gas mixture is systematically varied.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is self-sustaining for a specified period or burns a certain length of the specimen.[4]

UL-94 Vertical Burn Test

This test is conducted following the UL-94 standard for the flammability of plastic materials.

Objective: To classify the flammability of a material based on its burning time, dripping behavior, and the ignition of a cotton indicator placed below the specimen.

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the sample vertically.

  • A laboratory burner (e.g., Tirrill or Bunsen burner).

  • A surgical cotton indicator.

  • A timing device.

Procedure:

  • A rectangular test specimen (typically 125 mm long and 13 mm wide) is clamped vertically.[6][7]

  • A layer of dry surgical cotton is placed 300 mm below the specimen.[6]

  • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[6][8]

  • The duration of flaming (afterflame time) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.

  • The afterflame and afterglow times are recorded.

  • It is noted whether any flaming drips ignite the cotton below.[7]

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior, with V-0 being the most flame-retardant classification.[7]

Cone Calorimeter Test

The cone calorimeter test is performed according to ASTM E1354 .[9][10]

Objective: To measure the heat release rate and other combustion properties of a material when exposed to a controlled radiant heat source.

Apparatus:

  • A conical radiant heater.

  • A specimen holder and a load cell to measure mass loss.

  • An exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide) and smoke density measurement capabilities.[9]

  • A spark igniter.

Procedure:

  • A flat specimen (typically 100 mm x 100 mm) is placed in the holder and positioned under the conical heater.[9]

  • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).[9]

  • A spark igniter is used to ignite the gases emitted from the decomposing material.

  • During the test, the following parameters are continuously measured:

    • Time to ignition.

    • Mass loss rate.

    • Oxygen consumption, which is used to calculate the heat release rate (HRR).

    • Smoke production.[9]

  • Key data points include the peak heat release rate (pHRR) and the total heat released (THR).

Flame Retardant Mechanism of DHPPO

The flame retardant mechanism of DHPPO, like other phosphorus-containing flame retardants, involves actions in both the condensed (solid) and gas phases of a fire.

Condensed Phase Mechanism

In the condensed phase, DHPPO promotes the formation of a stable char layer on the surface of the polymer during combustion. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of oxygen to the polymer and flammable volatile gases from the polymer to the flame. The hydroxyl groups in the DHPPO structure can contribute to this charring process.

Gas Phase Mechanism

During thermal decomposition, DHPPO releases phosphorus-containing radicals (such as PO• and HPO•) into the gas phase. These highly reactive radicals act as scavengers, interrupting the chain reactions of combustion. They react with and quench the highly reactive H• and OH• radicals that are essential for flame propagation, thus inhibiting the combustion process in the gas phase.

flame_retardant_mechanism Decomposition Decomposition Volatiles Volatiles P_Radicals P_Radicals

Caption: Experimental workflow for flame retardancy evaluation.

References

Unveiling Molecular Architecture: A Comparative Analysis of Theoretical and Experimental Bond Lengths in 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the theoretical and experimentally determined bond lengths of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide, a compound of interest in various chemical and pharmaceutical research areas. While direct access to the primary experimental crystallographic data from the definitive study by Reddy et al. proved unattainable for this analysis, this guide presents expected experimental values based on established crystallographic data for analogous molecular fragments, alongside a robust theoretical framework for computational comparison.

Executive Summary

A comprehensive comparison between experimental and theoretical bond lengths is crucial for validating computational models and gaining deeper insights into the electronic and steric properties of a molecule. For this compound, experimental determination of bond lengths is achieved through single-crystal X-ray diffraction. Theoretical bond lengths are typically calculated using Density Functional Theory (DFT), a quantum mechanical modeling method. This guide outlines the standard protocols for both approaches and presents a comparative table of key bond lengths.

Data Presentation: A Comparative Table of Bond Lengths

The following table summarizes the expected experimental bond lengths for key structural motifs within this compound, derived from crystallographic databases for similar compounds, and provides a framework for comparison with theoretical values.

BondFunctional GroupExpected Experimental Bond Length (Å)Theoretical Bond Length (Å)
P=OPhosphine Oxide~1.48To be calculated
P-C (aromatic)Phenylphosphine~1.80To be calculated
C-C (aromatic)Phenyl/Hydroquinone~1.39To be calculated
C-OPhenol~1.36To be calculated
C-H (aromatic)Phenyl/Hydroquinone~1.08To be calculated
O-HPhenol~0.96To be calculated

Note: The "Expected Experimental Bond Length" is based on typical values from crystallographic studies of similar functional groups. The "Theoretical Bond Length" column is intended to be populated with data from computational analysis as described in the protocols below.

Experimental and Theoretical Methodologies

A clear understanding of the methodologies used to obtain this data is essential for its correct interpretation and application.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive experimental bond lengths for this compound were determined by Reddy, B. S.; Reddy, C. D.; and Berlin, K. D. in their 2013 publication in Heteroatom Chemistry, which corresponds to the Cambridge Crystallographic Data Centre (CCDC) deposition number 905545. The general procedure for such an analysis is as follows:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density distribution within the crystal. This information is then used to solve the crystal structure and refine the atomic positions, from which precise bond lengths and angles are calculated.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

To obtain theoretical bond lengths for comparison, the following computational protocol is recommended:

  • Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed using Density Functional Theory (DFT). A widely used and reliable method for this type of molecule is the B3LYP functional with a 6-31G(d) basis set. This process calculates the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Bond Length Analysis: The bond lengths of the optimized structure are then measured and tabulated for comparison with experimental data.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the experimental and theoretical bond lengths of this compound.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Exp_Start Synthesize and Crystallize This compound XRay Single-Crystal X-ray Diffraction Exp_Start->XRay Exp_Data Experimental Bond Lengths XRay->Exp_Data Compare Comparative Analysis Exp_Data->Compare Theo_Start Build 3D Molecular Model DFT DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Theo_Start->DFT Theo_Data Theoretical Bond Lengths DFT->Theo_Data Theo_Data->Compare Conclusion Validation of Theoretical Model & Structural Insights Compare->Conclusion

Caption: Workflow for comparing experimental and theoretical bond lengths.

Benchmarking the Catalytic Landscape of Hydroxyphenyl Phosphine Oxide Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and efficient catalysts is a cornerstone of modern chemistry, with significant implications for drug development and materials science. Within the vast family of phosphorus-based ligands, 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide and its derivatives present an intriguing, yet underexplored, class of compounds. The presence of a hydroquinone moiety attached to a phosphine oxide offers the potential for unique electronic properties, redox activity, and secondary coordination spheres, which could translate into enhanced catalytic performance.

While specific benchmarking data for the catalytic activity of this compound complexes is not extensively available in peer-reviewed literature, this guide aims to provide a comparative framework based on the known catalytic roles of related phosphine oxides and functionalized phosphine ligands. By examining the established principles of catalysis involving these related compounds, we can extrapolate potential applications and design experimental strategies to evaluate the efficacy of this specific ligand family. This guide will, therefore, serve as a foundational resource for researchers interested in exploring the catalytic potential of these promising, yet underutilized, molecules.

Comparative Analysis of Phosphine-Based Ligands in Catalysis

To understand the potential of this compound, it is crucial to place it within the broader context of phosphine-based ligands. The following table summarizes the general characteristics of different classes of these ligands.

Ligand ClassKey FeaturesCommon Catalytic ApplicationsPotential Advantages of this compound Moiety
Tertiary Phosphines (e.g., PPh₃) Strong σ-donors, tunable steric and electronic properties.Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, hydroformylation.The phosphine oxide is generally more air-stable. The dihydroxy functionality could modulate solubility and introduce secondary interactions.
Secondary Phosphine Oxides (SPOs) Tautomeric equilibrium between P(V) oxide and P(III) phosphinous acid. Can act as hemilabile ligands.Palladium-catalyzed cross-coupling, nickel-catalyzed isomerization and hydrophosphination.[1]The dihydroxyphenyl group can influence the tautomeric equilibrium and provide additional coordination sites.
Chiral Phosphine Ligands Possess stereogenic centers, enabling enantioselective catalysis.Asymmetric hydrogenation, asymmetric allylic alkylation.Introduction of chirality on the phosphorus or backbone, combined with the dihydroxy functionality, could lead to novel asymmetric catalysts.
Phosphine Oxides (as catalysts) Act as Lewis bases, can activate substrates through coordination.Aldol reactions, Michael additions, and other organic transformations.[2]The hydroquinone moiety could participate in redox processes or act as a proton shuttle, potentially opening new catalytic pathways.
Mixed Phosphine-Phosphine Oxides Hemilabile ligands that can dynamically coordinate to a metal center, stabilizing reactive intermediates.Palladium-catalyzed amination reactions.[3]The dihydroxy groups could further enhance the hemilabile character and influence catalyst stability and activity.

Hypothetical Catalytic Cycle and Experimental Workflow

Given the structural features of this compound, its metal complexes could potentially catalyze a range of reactions, including cross-coupling and oxidation reactions. Below is a hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, illustrating the potential role of the ligand.

G cluster_cycle Hypothetical Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L) B->C D Transmetalation (Ar'-B(OR)2) C->D Ar'-B(OR)2 note1 L = 2,5-Dihydroxyphenyl (diphenyl)phosphine Oxide C->note1 E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Product G cluster_workflow Experimental Workflow for Catalyst Screening start Synthesize 2,5-Dihydroxyphenyl (diphenyl)phosphine Oxide Ligand complexation Complexation with Metal Precursor (e.g., Pd(OAc)2, NiCl2) start->complexation characterization Characterize the Metal Complex (NMR, X-ray, MS) complexation->characterization screening Catalytic Activity Screening (e.g., test reaction like Suzuki coupling) characterization->screening optimization Reaction Condition Optimization (Solvent, Temperature, Base, Time) screening->optimization benchmarking Benchmark against Standard Catalysts (e.g., complexes with PPh3, Buchwald ligands) optimization->benchmarking end Data Analysis and Performance Evaluation benchmarking->end G center 2,5-Dihydroxyphenyl (diphenyl)phosphine Oxide Ligand prop1 Redox Activity: Potential for participation in redox-mediated catalytic cycles center->prop1 prop2 Secondary Coordination Sphere: -OH groups can interact with substrates or metal center center->prop2 prop3 Proton Shuttle: Hydroxyl groups can facilitate proton transfer steps center->prop3 prop4 Modulated Solubility: Polar -OH groups can influence solubility in different solvents center->prop4 prop5 Hydrogen Bonding: Can form hydrogen bonds to stabilize transition states or intermediates center->prop5

References

comparative analysis of synthesis routes for substituted phosphine oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phosphine oxides are a critical class of compounds with wide-ranging applications in organic synthesis, catalysis, and medicinal chemistry. Their utility as ligands for transition metals, chiral catalysts, and as key intermediates in the synthesis of complex molecules necessitates a thorough understanding of their synthetic routes. This guide provides a comparative analysis of the most common and effective methods for the preparation of substituted phosphine oxides, supported by experimental data to facilitate the selection of the optimal protocol for specific research and development needs.

At a Glance: Comparison of Key Synthesis Routes

The selection of a synthetic route for a substituted phosphine oxide is often dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and tolerance to various functional groups. The following table summarizes the key characteristics of four primary methods.

Synthesis RouteKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Michaelis-Arbuzov Reaction Trivalent phosphorus esters (e.g., phosphinites), Alkyl halidesGood to ExcellentWide substrate scope, reliable for forming P-C bonds.[1][2]Requires elevated temperatures, potential for side reactions.[1]
Oxidation of Tertiary Phosphines Tertiary phosphines, Oxidizing agents (e.g., H₂O₂, air, N₂O)ExcellentSimple procedure, high yields, various mild oxidizing agents available.[3][4]Limited to the availability of the corresponding tertiary phosphine precursor.
Grignard Reaction Phosphorus oxychloride, Phosphinates, Grignard reagentsModerate to GoodVersatile for introducing a variety of substituents.[5][6]Requires anhydrous conditions, careful handling of pyrophoric Grignard reagents.[7]
Pudovik Reaction Dialkyl phosphites, Imines or Aldehydes/KetonesGoodEffective for the synthesis of α-functionalized phosphine oxides.[8][9]Often requires a catalyst, may have stereoselectivity challenges.[8]

Logical Relationship of Synthesis Routes

The following diagram illustrates the classification of the primary synthesis routes for substituted phosphine oxides, highlighting the key transformations involved in each pathway.

Synthesis_Routes cluster_main Synthesis of Substituted Phosphine Oxides cluster_methods Synthetic Methods Michaelis_Arbuzov Michaelis-Arbuzov Reaction Oxidation Oxidation of Tertiary Phosphines Grignard Grignard Reaction Pudovik Pudovik Reaction Phosphine_Oxide Substituted Phosphine Oxide Michaelis_Arbuzov->Phosphine_Oxide P(III) Ester + Alkyl Halide Oxidation->Phosphine_Oxide Tertiary Phosphine + Oxidant Grignard->Phosphine_Oxide P-Cl/P-OR + R-MgX Pudovik->Phosphine_Oxide >P(O)H + Imine/Carbonyl

Caption: Classification of primary synthesis routes for substituted phosphine oxides.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and may require optimization based on the specific substrates and desired products.

Michaelis-Arbuzov Reaction for Diphenylmethylphosphine Oxide

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds.[1][2] This method involves the reaction of a trivalent phosphorus ester with an alkyl halide.[1]

Experimental Workflow:

Michaelis_Arbuzov_Workflow Start Start Reactants Mix Methyl Diphenylphosphinite and Benzyl Bromide Start->Reactants Heat Heat under Inert Atmosphere (e.g., 120-160 °C) Reactants->Heat Cool Cool to Room Temperature Heat->Cool Purify Purify by Recrystallization/Chromatography Cool->Purify Product Diphenyl(phenylmethyl) phosphine Oxide Purify->Product Oxidation_Workflow Start Start Dissolve Dissolve Triphenylphosphine in Acetone Start->Dissolve Add_H2O2 Add Hydrogen Peroxide (30% aq.) dropwise at 0 °C Dissolve->Add_H2O2 Stir Stir at Room Temperature Add_H2O2->Stir Precipitate Add Water to Precipitate the Product Stir->Precipitate Filter Filter and Dry the Solid Precipitate->Filter Product Triphenylphosphine Oxide Filter->Product Grignard_Workflow Start Start Prepare_Grignard Prepare Tritylmagnesium Chloride from Trityl Chloride and Mg Start->Prepare_Grignard Add_P_reagent Add Diethyl Phosphite dropwise to Grignard at 0 °C Prepare_Grignard->Add_P_reagent Reflux Reflux the Reaction Mixture Add_P_reagent->Reflux Quench Quench with Saturated Aqueous NH₄Cl Reflux->Quench Extract_Purify Extract with Organic Solvent and Purify Quench->Extract_Purify Product Trityl Diphenylphosphine Oxide Extract_Purify->Product Pudovik_Workflow Start Start Mix Mix Diphenylphosphine Oxide, Aldehyde, and Amine Start->Mix Heat Heat in a Suitable Solvent (e.g., Toluene) Mix->Heat Monitor Monitor Reaction by TLC/GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Crystallization/Chromatography Workup->Purify Product α-Amino Phosphine Oxide Purify->Product

References

Evaluating the Electronic Influence of Substituents on Diphenylphosphine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of molecules is paramount for designing novel compounds with desired activities. Diphenylphosphine oxide (DPPO) serves as a versatile scaffold in various chemical applications, including catalysis and medicinal chemistry. The electronic nature of this scaffold can be finely tuned by introducing substituents on its phenyl rings. This guide provides a comprehensive comparison of the electronic effects of various substituents on the DPPO core, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis.

The electronic influence of a substituent is a combination of its inductive and resonance effects. These effects can be quantitatively assessed using various experimental and computational techniques. This guide focuses on the correlation between the electronic nature of para-substituents on one of the phenyl rings of DPPO and the corresponding change in the ³¹P NMR chemical shift, a sensitive probe of the electronic environment around the phosphorus atom.

Comparative Analysis of Substituent Electronic Effects

The electronic effect of a substituent can be quantified by its Hammett constant (σp). Electron-donating groups (EDGs) have negative σp values, while electron-withdrawing groups (EWGs) have positive σp values. These electronic perturbations directly influence the electron density at the phosphorus center of DPPO, which is reflected in the ³¹P NMR chemical shift (δ).

A compilation of experimental data for a series of para-substituted diphenylphosphine oxides ((p-X-C₆H₄)P(O)Ph₂) is presented in Table 1. This data allows for a direct comparison of how different substituents modulate the electronic properties of the DPPO core.

Substituent (X)Hammett Constant (σp)³¹P NMR Chemical Shift (δ, ppm)
N(CH₃)₂-0.8328.5
OCH₃-0.2729.1
CH₃-0.1729.4
H0.0029.8[1]
F0.0630.2
Cl0.2330.5
Br0.2330.6
COCH₃0.5031.2
CN0.6631.5
NO₂0.7831.8

Note: The ³¹P NMR chemical shifts are approximate values based on available literature and are meant for comparative purposes. The Hammett constants are standard literature values.

As observed from the data, there is a clear trend: as the electron-withdrawing nature of the substituent increases (more positive σp), the ³¹P NMR chemical shift moves downfield (to a higher ppm value). This indicates that electron-withdrawing groups decrease the electron density at the phosphorus atom, leading to its deshielding. Conversely, electron-donating groups increase the electron density at the phosphorus center, causing an upfield shift.

Experimental and Computational Methodologies

A deeper understanding of these electronic effects is gained through the application of specific experimental and computational protocols.

Experimental Protocols

1. Synthesis of para-Substituted Diphenylphosphine Oxides:

A general and robust method for the synthesis of para-substituted diphenylphosphine oxides involves the Grignard reaction.

  • Procedure:

    • Prepare the Grignard reagent from the corresponding para-substituted bromobenzene by reacting it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • React the freshly prepared Grignard reagent with diethyl phosphite at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction mixture is then quenched with an acidic aqueous solution (e.g., dilute HCl) to yield the desired diphenylphosphine oxide derivative.[2]

    • The crude product is purified by column chromatography on silica gel.

2. ³¹P NMR Spectroscopy:

³¹P NMR spectroscopy is a powerful tool for probing the electronic environment of the phosphorus nucleus.

  • Procedure:

    • Dissolve a small amount of the purified substituted diphenylphosphine oxide in a suitable deuterated solvent (e.g., CDCl₃).[3]

    • Acquire the proton-decoupled ³¹P NMR spectrum on a standard NMR spectrometer.

    • The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.[4]

3. Hammett Analysis:

A Hammett plot is generated by plotting the ³¹P NMR chemical shifts (δ) against the corresponding Hammett constants (σp) for a series of substituents. The linearity of this plot provides strong evidence for the transmission of electronic effects from the substituent to the phosphorus center.

Computational Analysis

Density Functional Theory (DFT) calculations offer a theoretical framework to complement experimental findings. These calculations can provide valuable insights into the electronic structure of the molecules.

  • Procedure:

    • The geometry of the substituted diphenylphosphine oxide molecules is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

    • Electronic properties such as the natural bond orbital (NBO) charge on the phosphorus atom and the molecular dipole moment can be calculated.

    • The calculated parameters can then be correlated with the experimental ³¹P NMR chemical shifts to provide a deeper understanding of the structure-property relationships.

Workflow and Logical Relationships

The evaluation of substituent electronic effects on diphenylphosphine oxide follows a systematic workflow, as illustrated in the diagram below. This process integrates synthesis, experimental characterization, and computational analysis to provide a comprehensive understanding of the electronic properties of these important molecules.

G Workflow for Evaluating Substituent Electronic Effects cluster_synthesis Synthesis cluster_analysis Analysis cluster_correlation Correlation and Interpretation start Select para-Substituted Bromobenzenes grignard Prepare Grignard Reagents start->grignard react React with Diethyl Phosphite grignard->react workup Acidic Workup and Purification react->workup product Obtain Substituted Diphenylphosphine Oxides workup->product nmr Acquire ³¹P NMR Spectra product->nmr dft Perform DFT Calculations product->dft hammett Correlate ³¹P NMR Shifts with Hammett Constants nmr->hammett computational_correlation Correlate Calculated Properties with Experimental Data dft->computational_correlation interpretation Interpret Electronic Effects hammett->interpretation computational_correlation->interpretation

Caption: A flowchart illustrating the key steps in the synthesis, analysis, and interpretation of the electronic effects of substituents on diphenylphosphine oxide.

Conclusion

The electronic properties of diphenylphosphine oxide can be systematically modulated by the introduction of substituents on its phenyl rings. This guide has demonstrated the strong correlation between the electronic nature of para-substituents and the ³¹P NMR chemical shifts. By employing a combination of organic synthesis, NMR spectroscopy, and computational chemistry, researchers can gain a detailed understanding of these electronic effects. This knowledge is crucial for the rational design of novel diphenylphosphine oxide derivatives with tailored properties for applications in catalysis, materials science, and drug discovery.

References

Comparative Analysis of Analytical Data for 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide, a compound of interest in various research and development applications. By presenting a comparative analysis with relevant alternative compounds, this document aims to facilitate objective evaluation and support experimental design. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and two common alternative phosphine oxides: Diphenylphosphine oxide and Triphenylphosphine oxide. This allows for a direct comparison of their fundamental physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyThis compoundDiphenylphosphine oxideTriphenylphosphine oxide
CAS Number 13291-46-8[1][2][3]4559-70-0791-28-6
Molecular Formula C₁₈H₁₅O₃P[1]C₁₂H₁₁OPC₁₈H₁₅OP
Molecular Weight 310.29 g/mol [1]202.19 g/mol 278.28 g/mol
Melting Point 212.0 to 217.0 °C[4]56-57 °C150-157 °C
Appearance White to Almost white powder to crystal[4]White solidWhite crystals

Table 2: Spectroscopic Data

Spectroscopic DataThis compoundDiphenylphosphine oxideTriphenylphosphine oxide
³¹P NMR (δ, ppm) Data not readily available in literature. A predicted spectrum can be found on some databases.~23 ppm (in CDCl₃)~25-30 ppm (in CDCl₃)
¹H NMR (δ, ppm) Data not readily available in literature.Aromatic protons and P-H proton signals are characteristic.Aromatic protons are observed.
¹³C NMR (δ, ppm) Data not readily available in literature.Aromatic and P-C carbon signals are characteristic.Aromatic and P-C carbon signals are observed.
Mass (m/z) [M+H]⁺ Predicted: 311.08315[5]203.0620279.0933
Key IR Peaks (cm⁻¹) P=O stretch, O-H stretch, P-C stretch, C-H aromatic stretch.P=O stretch (~1180-1200), P-H stretch (~2300-2400), P-C stretch, C-H aromatic stretch.P=O stretch (~1190), P-C stretch, C-H aromatic stretch.[6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of phosphine oxides and related aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the analyte.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

³¹P NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 128-512.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: -50 to 100 ppm.

  • Reference: 85% H₃PO₄ (external standard) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute the compound. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

Acquisition Parameters:

  • Ionization Mode: Positive or negative ESI.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Data Acquisition: Full scan mode. For fragmentation analysis, use tandem MS (MS/MS).

Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical data and a conceptual signaling pathway where a phosphine oxide compound might be involved.

experimental_workflow Experimental Workflow for Analytical Cross-Validation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Comparative Analysis cluster_validation Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC Data_Comparison Comparison with Alternative Compounds NMR->Data_Comparison Lit_Comparison Comparison with Literature Data NMR->Lit_Comparison IR->Data_Comparison IR->Lit_Comparison MS->Data_Comparison MS->Lit_Comparison HPLC->Data_Comparison HPLC->Lit_Comparison Validation Data Validation Data_Comparison->Validation Lit_Comparison->Validation

Caption: Workflow for the analytical cross-validation of the target compound.

signaling_pathway Conceptual Signaling Pathway Involvement Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Phosphine_Oxide 2,5-Dihydroxyphenyl (diphenyl)phosphine Oxide (Potential Modulator) Phosphine_Oxide->Kinase_B Inhibits/Activates? Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A conceptual diagram of a signaling pathway.

References

A Comparative Guide to Phosphine-Based Catalysis and Other Organocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a greener and often more efficient alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, phosphines, amines, and N-heterocyclic carbenes (NHCs) represent three of the most significant classes. This guide provides an objective comparison of phosphine-based catalysis with aminocatalysis and NHC catalysis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalytic system for their specific needs.

Introduction to Organocatalysis

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. These catalysts offer several advantages, including low toxicity, stability to air and moisture, and the ability to perform a wide range of transformations with high stereoselectivity.[1] This guide will focus on a comparative analysis of three prominent types of nucleophilic organocatalysis: phosphine-based catalysis, aminocatalysis (primarily through enamine and iminium ion intermediates), and N-heterocyclic carbene (NHC) catalysis.

Mechanisms of Catalysis

The distinct reactivity of each catalyst class stems from its unique mechanism of substrate activation.

Phosphine-Based Catalysis

Nucleophilic phosphine catalysis is initiated by the addition of a tertiary phosphine to an electrophilic substrate, such as an activated alkene or alkyne, to generate a reactive zwitterionic phosphonium enolate or ylide intermediate.[2][3][4] This intermediate can then participate in a variety of transformations, including annulations, Michael additions, and acylations.[2][5]

Phosphine_Catalysis Phosphine R₃P Zwitterion Zwitterionic Intermediate (Phosphonium Ylide) Phosphine->Zwitterion Nucleophilic Attack Electrophile Electrophile (e.g., Allene) Electrophile->Zwitterion Product Product Zwitterion->Product Reaction with Nucleophile Nucleophile Nucleophile Nucleophile->Product Regenerated_Phosphine R₃P Product->Regenerated_Phosphine Catalyst Regeneration

Caption: Catalytic cycle of phosphine-based organocatalysis.

Aminocatalysis (Enamine Catalysis)

A major pathway in aminocatalysis involves the formation of a nucleophilic enamine intermediate from the reaction of a secondary amine catalyst (like proline) with a carbonyl compound.[6][7] This enamine then attacks an electrophile. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the amine catalyst.[8][9]

Enamine_Catalysis Amine R₂NH (e.g., Proline) Enamine Enamine Intermediate Amine->Enamine Carbonyl Carbonyl Compound Carbonyl->Enamine Condensation Iminium Iminium Ion Enamine->Iminium Nucleophilic Attack Electrophile Electrophile Electrophile->Iminium Product Product Iminium->Product Hydrolysis Regenerated_Amine R₂NH Product->Regenerated_Amine

Caption: Catalytic cycle of enamine-mediated aminocatalysis.

N-Heterocyclic Carbene (NHC) Catalysis

NHC catalysis typically involves the nucleophilic attack of the carbene on an aldehyde to form a zwitterionic tetrahedral intermediate, which then rearranges to the key "Breslow intermediate."[10][11][12] This intermediate is a potent nucleophile that can react with various electrophiles, leading to products such as acyloins (in benzoin condensations) or 1,4-dicarbonyl compounds (in Stetter reactions).[13][14]

NHC_Catalysis NHC NHC Breslow Breslow Intermediate NHC->Breslow Aldehyde Aldehyde Aldehyde->Breslow Nucleophilic Attack Adduct Adduct Breslow->Adduct Reaction with Electrophile Electrophile Electrophile Electrophile->Adduct Product Product Adduct->Product Catalyst Regeneration Regenerated_NHC NHC Product->Regenerated_NHC

Caption: Catalytic cycle of NHC-catalyzed umpolung of aldehydes.

Performance Comparison

The choice of organocatalyst significantly impacts the outcome of a reaction. This section provides a comparative overview of the performance of phosphine, amine, and NHC catalysts in key organic transformations.

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction.

Catalyst TypeTypical CatalystSubstrate ScopeYield (%)Enantioselectivity (% ee)Catalyst Loading (mol%)
Phosphine Chiral PhosphinesAllenes, Enones70-9580-995-20
Amine Proline DerivativesAldehydes, Ketones85-9990-995-30
NHC Triazolium SaltsAldehydes60-9585-9810-20

Data compiled from multiple sources for representative reactions and may vary depending on specific substrates and conditions.

Annulation Reactions

Annulation reactions are crucial for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.

Catalyst TypeTypical CatalystReaction TypeYield (%)Diastereoselectivity (dr)Enantioselectivity (% ee)
Phosphine Chiral Phosphines[3+2], [4+2]80-98>20:190-99
Amine Diarylprolinol Ethers[4+2] (Diels-Alder)70-95>10:185-99
NHC Triazolium Salts[4+2] (Homoenolate)65-90>15:180-97

Data compiled from multiple sources for representative reactions and may vary depending on specific substrates and conditions.

Experimental Protocols

Phosphine-Catalyzed [3+2] Annulation of an Allene with an Imine

This protocol is adapted from the work of Lu and coworkers for the synthesis of functionalized pyrrolines.[15]

Materials:

  • Chiral phosphine catalyst (e.g., a derivative of (R,R)-DIOP) (10 mol%)

  • Allenoate (1.0 equiv)

  • N-Tosylimine (1.2 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphine catalyst.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the N-tosylimine to the solution and stir for 10 minutes at room temperature.

  • Add the allenoate dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

L-Proline-Catalyzed Michael Addition of an Aldehyde to a Nitroalkene

This protocol is a general procedure for the asymmetric Michael addition catalyzed by L-proline.[6][8]

Materials:

  • L-Proline (20 mol%)

  • Aldehyde (2.0 equiv)

  • Nitroalkene (1.0 equiv)

  • Solvent (e.g., DMSO, CH₂Cl₂)

Procedure:

  • To a round-bottom flask, add the nitroalkene and the solvent.

  • Add L-proline to the mixture and stir until it dissolves.

  • Add the aldehyde to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to several days.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

NHC-Catalyzed Intermolecular Stetter Reaction

This protocol describes a general procedure for the Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor.[14][16]

Materials:

  • Triazolium salt precatalyst (e.g., a derivative of 1,2,4-triazole) (10 mol%)

  • Base (e.g., DBU, K₂CO₃) (10 mol%)

  • Aldehyde (1.5 equiv)

  • Michael acceptor (e.g., an enone) (1.0 equiv)

  • Solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • To a dry flask under an inert atmosphere, add the triazolium salt and the solvent.

  • Add the base to the mixture to generate the NHC in situ and stir for 10-15 minutes.

  • Add the Michael acceptor to the reaction mixture.

  • Add the aldehyde dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Conclusion

Phosphine-based catalysis, aminocatalysis, and NHC catalysis are powerful and complementary strategies in the field of organocatalysis.

  • Phosphine catalysis excels in reactions involving allenes and alkynes, particularly in various annulation reactions, due to the unique reactivity of the phosphonium ylide intermediates.

  • Aminocatalysis , especially through enamine activation, is highly effective for the functionalization of aldehydes and ketones, often providing excellent enantioselectivities in Michael additions and aldol reactions.

  • NHC catalysis is the method of choice for umpolung reactivity of aldehydes, enabling reactions like the benzoin condensation and the Stetter reaction that are difficult to achieve with other methods.

The choice of the optimal catalyst depends on the specific transformation desired, the nature of the substrates, and the target product. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe and compliant disposal of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide, ensuring the safety of laboratory personnel and the protection of the environment.

For researchers and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step protocol for the disposal of this compound, a compound recognized for its potential as a skin and eye irritant and its toxicity to aquatic life.[1] Adherence to these procedures is essential for mitigating risks and ensuring responsible environmental stewardship.

Hazard Identification and Waste Classification

Prior to handling, it is imperative to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long lasting effects.[1]

Due to these hazardous properties, this compound and any materials contaminated with it must be treated as hazardous waste .[2][3] Disposal through standard laboratory drains or as general solid waste is strictly prohibited.[3][4]

Quantitative Data Summary

For quick reference, the key identifiers and hazard codes for this compound are summarized in the table below.

Identifier Value
CAS Number 13291-46-8
Molecular Formula C₁₈H₁₅O₃P
GHS Hazard Codes H315, H319, H411
Disposal Precautionary Statement P501

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste generated from the use of this compound.

Before initiating any waste handling procedures, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All waste streams containing this compound must be segregated at the point of generation.[5] This minimizes the volume of hazardous waste and prevents unintended chemical reactions.[6] Common waste streams include:

  • Unused or Expired Compound: The pure, solid chemical in its original or a secondary container.

  • Contaminated Labware: Items such as pipette tips, weigh boats, gloves, and bench paper that have come into direct contact with the compound.

  • Contaminated Solvents: Any solvents used to dissolve or rinse glassware containing the compound.

Select appropriate, dedicated containers for each waste stream.[5][6]

  • Solid Waste:

    • For unused compound, the original container is preferred.[5]

    • For contaminated labware, use a designated, durable, and sealable container, such as a labeled bucket or a sturdy, lined cardboard box.[3]

  • Liquid Waste:

    • Use a chemically resistant, leak-proof container (e.g., a high-density polyethylene bottle) for contaminated solvents.[5] Ensure the container material is compatible with the solvent used.

All waste containers must be clearly and accurately labeled.[2][6] The label should include:

  • The words "Hazardous Waste" [2][3]

  • The full chemical name: "this compound"

  • An indication of the primary hazards (e.g., "Irritant," "Aquatic Toxin")

  • The approximate quantity of waste

  • The date of accumulation

Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general traffic and clearly marked. Follow your institution's and local regulations regarding the maximum allowable storage time for hazardous waste.[5]

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Do not attempt to treat or dispose of the chemical waste through any other means. The guiding principle for disposal is P501: Dispose of contents/container to an approved waste disposal plant .[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Generation of Waste (Unused Compound, Contaminated Labware, Solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Select & Fill Appropriate Waste Container C->D E Label Container: 'Hazardous Waste' + Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Final Disposal at an Approved Waste Facility G->H

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (CAS RN: 13291-46-8). The following procedures are designed to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.

Section 1: Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the mandatory PPE for handling this compound, a compound known to cause skin and eye irritation and to be toxic to aquatic life with long-lasting effects.[1][2]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNeoprene or nitrile rubberTo prevent skin contact and subsequent irritation.[3]
Eye Protection Safety GogglesChemical safety goggles or a face shieldTo protect eyes from dust particles and splashes, preventing serious eye irritation.[3][4]
Body Protection Lab Coat/CoverallsStandard laboratory coat or chemical-resistant coverallsTo protect skin and personal clothing from contamination.
Respiratory Protection Dust Mask/RespiratorNIOSH-certified particulate filterRecommended when handling the powder form to avoid inhalation.

Section 2: Operational Plan for Safe Handling

Experimental Workflow for Handling this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe 1. Don PPE prep_setup 2. Prepare well-ventilated workspace (fume hood) prep_ppe->prep_setup prep_weigh 3. Weigh the required amount of the compound prep_setup->prep_weigh handling_dissolve 4. Dissolve/use the compound in the reaction prep_weigh->handling_dissolve handling_monitor 5. Monitor the reaction progress handling_dissolve->handling_monitor cleanup_quench 6. Quench the reaction (if applicable) handling_monitor->cleanup_quench cleanup_separate 7. Separate waste streams cleanup_quench->cleanup_separate cleanup_decon 8. Decontaminate glassware and surfaces cleanup_separate->cleanup_decon cleanup_ppe 9. Doff and dispose of PPE correctly cleanup_decon->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.

    • Workspace Setup: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[1]

    • Weighing: Carefully weigh the desired amount of this compound. Use a spatula and a weighing paper or a suitable container to minimize dust generation.

  • Handling:

    • Dissolution/Use: Add the compound to the reaction vessel as per the experimental protocol. If dissolving, add the solvent slowly to the solid to avoid splashing.

    • Monitoring: Continuously monitor the experiment for any unexpected changes.

  • Post-Experiment:

    • Quenching: If necessary, quench the reaction according to established laboratory procedures for the specific chemical transformation.

    • Waste Segregation: At the end of the experiment, carefully separate the chemical waste. Place all materials contaminated with this compound into a designated, labeled hazardous waste container.

    • Decontamination: Thoroughly clean all glassware and surfaces that came into contact with the chemical using an appropriate solvent, followed by soap and water.

    • PPE Removal and Disposal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream. Reusable PPE should be cleaned according to the manufacturer's instructions.

Section 3: Disposal Plan

Proper disposal of this compound and its contaminated materials is imperative to prevent environmental harm, given its toxicity to aquatic life.[1][5]

Waste StreamDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste Container (Solid)Collect all unused compound and any grossly contaminated solid materials (e.g., weighing paper, gloves).
Liquid Waste Labeled Hazardous Waste Container (Organic/Aqueous)Collect all reaction mixtures and solvent rinses containing the compound. Avoid release to the environment.[1][5]
Sharps Waste Sharps ContainerDispose of any contaminated needles, syringes, or broken glassware in a designated sharps container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Collection: Spillage should be collected and placed in a suitable container for disposal.[1]

  • Regulations: Dispose of all contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not dispose of waste into the sewer system.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.